molecular formula C22H26N2O B15578269 ST 198

ST 198

Katalognummer: B15578269
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: GQPJBOOQHWEOKT-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a dopamine antagonist;  selective for D3 dopamine receptors;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJBOOQHWEOKT-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CCCCNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence and Global Dissemination of Multidrug-Resistant Salmonella Kentucky ST198: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmonella enterica serovar Kentucky sequence type 198 (ST198) has emerged as a significant global public health concern due to its widespread antimicrobial resistance (AMR) and rapid dissemination. This technical guide provides a comprehensive overview of the origin, evolution, and global spread of this pathogenic clone. It details the genetic mechanisms underlying its multidrug resistance, particularly the acquisition of Salmonella Genomic Island 1 (SGI1) and mutations conferring resistance to fluoroquinolones. This document summarizes key quantitative data, provides detailed experimental methodologies for its study, and includes visualizations of its evolutionary pathways and genetic features to serve as a resource for researchers and professionals in the field.

Introduction

Salmonella Kentucky is a serovar of Salmonella enterica that has historically been associated with poultry and has been considered a less common cause of human salmonellosis compared to other serovars. However, the emergence of the ST198 clone has dramatically altered this landscape. This clone is characterized by its high levels of resistance to multiple antibiotics, including critically important antimicrobials like ciprofloxacin. Human infections with S. Kentucky ST198 are often linked to travel to regions where the clone is endemic, particularly in Africa, the Middle East, and Asia, with poultry being a primary reservoir.[1][2][3] The global spread of this multidrug-resistant (MDR) pathogen poses a significant challenge to public health and food safety.

Origin and Global Spread

Phylogeographic analyses have traced the origin of the MDR S. Kentucky ST198 clone to Egypt, with an estimated emergence around 1989.[4] The initial event in its evolution towards multidrug resistance was the acquisition of the Salmonella Genomic Island 1 (SGI1). From its origin in North Africa, the clone has spread extensively.

The primary routes of dissemination are believed to be through the international travel of humans and the trade of contaminated poultry products.[1][2][3] The global spread can be summarized in the following stages:

  • Early 1990s: Emergence in Egypt with the acquisition of SGI1.

  • Late 1990s - Early 2000s: Dissemination throughout Northern, Southern, and Western Africa.

  • Mid-2000s onwards: Spread to the Middle East, Asia (including Southeast Asia and the Indian subcontinent), and Europe. Cases in North America are also frequently reported, often associated with international travel.[2][4]

dot

G cluster_0 S. Kentucky ST198 cluster_1 Resistance Phenotype SGI1 Acquisition SGI1 Acquisition MDR (Amp, Strep, Gen, Sul, Tet) MDR (Amp, Strep, Gen, Sul, Tet) SGI1 Acquisition->MDR (Amp, Strep, Gen, Sul, Tet) QRDR Mutations QRDR Mutations Ciprofloxacin Resistance Ciprofloxacin Resistance QRDR Mutations->Ciprofloxacin Resistance G Bacterial Isolate Bacterial Isolate DNA Extraction DNA Extraction Bacterial Isolate->DNA Extraction Library Preparation Library Preparation DNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Quality Control Quality Control Sequencing->Quality Control Assembly Assembly Quality Control->Assembly Annotation & Typing Annotation & Typing Assembly->Annotation & Typing Phylogenetic Analysis Phylogenetic Analysis Assembly->Phylogenetic Analysis

References

The Global Rise of Ciprofloxacin-Resistant Salmonella Kentucky ST198: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the evolutionary pathways leading to high-level ciprofloxacin (B1669076) resistance in the globally disseminated Salmonella enterica serovar Kentucky sequence type 198 (S. Kentucky ST198) is presented in this technical guide. This document, intended for researchers, scientists, and drug development professionals, details the molecular mechanisms, key genetic determinants, and experimental methodologies crucial for understanding and combating this significant public health threat.

S. Kentucky ST198 has emerged as a multidrug-resistant (MDR) clone of global concern, frequently exhibiting high-level resistance to ciprofloxacin, a critically important antimicrobial for treating severe Salmonella infections.[1][2][3][4] The spread of this resistant strain has been documented across continents, with isolates from various sources including human clinical cases, poultry, and the environment, highlighting its zoonotic potential and broad dissemination.[4][5][6][7]

Core Mechanisms of Ciprofloxacin Resistance

The evolution of high-level ciprofloxacin resistance in S. Kentucky ST198 is a stepwise process primarily driven by the accumulation of specific mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These genes encode the DNA gyrase and topoisomerase IV enzymes, respectively, which are the primary targets of fluoroquinolone antibiotics like ciprofloxacin.

The initial mutation typically observed is a Ser83Phe substitution in the GyrA protein, which confers resistance to the older quinolone, nalidixic acid, and decreased susceptibility to ciprofloxacin.[2][3] Subsequent mutations, most notably at codon 87 in gyrA (such as Asp87Asn, Asp87Tyr, or Asp87Gly) and at codon 80 in parC (Ser80Ile), lead to a significant increase in the minimum inhibitory concentration (MIC) of ciprofloxacin, resulting in high-level clinical resistance.[2][3][5] The Thr57Ser substitution in ParC has also been reported, though its direct contribution to resistance is considered less significant.[2][3]

In addition to target gene mutations, other mechanisms contribute to the overall resistance phenotype. These include the presence of plasmid-mediated quinolone resistance (PMQR) genes, such as qnrS1 and aac(6')-Ib-cr, and the overexpression of efflux pumps like the AcrAB-TolC system, which actively transport fluoroquinolones out of the bacterial cell.[1][5][8][9]

Quantitative Data on Ciprofloxacin Resistance in S. Kentucky ST198

The following tables summarize key quantitative data related to ciprofloxacin resistance in S. Kentucky ST198, compiled from various surveillance and research studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin for S. Kentucky ST198 Isolates

Study Region/SourceCiprofloxacin MIC Range (µg/mL)Key FindingsReference
Spanish Hospitals (2009-2018)6 to >32All isolates were highly resistant.[2][3]
Global Collection (pre-2002 to 2013)0.008 to >32MICs increased over time, with high-level resistance emerging after 2002.[6]
China (2010-2016)Not specified, but 60.3% of ST198 isolates were resistant.High prevalence of ciprofloxacin resistance in isolates from broiler chickens and patients.[4][10]
China (2013-2017)Not specified, but isolates showed high-level resistance.All 27 ST198 isolates were multidrug-resistant with high-level ciprofloxacin resistance.[1][11]

Table 2: Prevalence of QRDR Mutations in Ciprofloxacin-Resistant S. Kentucky ST198

MutationPrevalenceNotesReference
gyrA Ser83PheConsistently present in resistant isolatesOften the initial mutation leading to quinolone resistance.[2][3][5]
gyrA Asp87 (Asn/Tyr/Gly)Frequently observed in highly resistant isolatesDifferent substitutions at this position contribute to high-level resistance.[2][3]
parC Ser80IleCommonly found in highly resistant isolatesActs synergistically with gyrA mutations to increase resistance.[2][3][5]
parC Thr57SerReported in some resistant isolatesAlso found in susceptible isolates, suggesting a lesser role in resistance.[2][3]

Table 3: Prevalence of Plasmid-Mediated Quinolone Resistance (PMQR) Genes in S. Kentucky ST198

PMQR GenePrevalence in Studied IsolatesNotesReference
qnrS1Identified in 3 isolates in one Chinese study; 7.9% in another.Contributes to reduced susceptibility to quinolones.[1][10]
aac(6')-Ib-crIdentified in 3 isolates in one Chinese study; 30.2% in another.Encodes an enzyme that modifies ciprofloxacin.[1][10]
oqxAB4.8% in a Chinese studyA plasmid-mediated efflux pump.[10]
qnrB6.3% in a Chinese studyAnother variant of the qnr resistance determinant.[10]

Experimental Protocols

Understanding the evolution and spread of ciprofloxacin-resistant S. Kentucky ST198 relies on a suite of standardized laboratory procedures. Detailed methodologies for key experiments are outlined below.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of ciprofloxacin and other antimicrobials against S. Kentucky isolates.

Methodology:

  • Isolate Preparation: A bacterial suspension is prepared from a fresh colony grown on a non-selective agar (B569324) plate. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.[12]

  • Method: The broth microdilution method is commonly used.[13] This involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.[14]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. Results are interpreted as susceptible, intermediate, or resistant based on clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[12] The agar disk diffusion method (Kirby-Bauer) can also be used for routine screening.[12][14]

Detection of QRDR Mutations

Objective: To identify specific single nucleotide polymorphisms (SNPs) in the gyrA and parC genes associated with quinolone resistance.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from a pure culture of the S. Kentucky isolate using a commercial DNA extraction kit.[15]

  • PCR Amplification: The quinolone resistance-determining regions of the gyrA and parC genes are amplified using specific primers.[16][17]

  • Sequencing: The amplified PCR products are purified and sequenced using the Sanger sequencing method.[17][18]

  • Sequence Analysis: The resulting DNA sequences are compared to the wild-type sequences of gyrA and parC from a susceptible reference strain to identify mutations.[18]

  • Alternative Method (Real-time PCR): For rapid screening of known mutations, real-time PCR assays with specific probes can be designed to detect the presence of common resistance-conferring SNPs.[19]

  • Alternative Method (DHPLC): Denaturing high-performance liquid chromatography (DHPLC) can also be used as a high-throughput screening method to detect mutations.[16][18]

Efflux Pump Activity Assay

Objective: To assess the contribution of active efflux pumps to the ciprofloxacin resistance phenotype.

Methodology:

  • Ethidium Bromide (EtBr) Cartwheel Method: This is a qualitative assay to screen for efflux pump activity.[20][21]

    • Müller-Hinton agar plates containing varying concentrations of EtBr (e.g., 0 to 2 mg/L) are prepared.[20][21]

    • Isolates are streaked onto the plates in a cartwheel pattern.

    • Plates are incubated at 37°C and then observed under UV light.

    • Isolates with active efflux pumps will expel the EtBr and show less fluorescence compared to isolates with inhibited or low-level efflux.[21]

  • Efflux Pump Inhibition Assay: This quantitative assay measures the effect of an efflux pump inhibitor (EPI) on the MIC of ciprofloxacin.

    • The MIC of ciprofloxacin is determined for the test isolate in the presence and absence of a known EPI, such as phenylalanine-arginine β-naphthylamide (PAβN).[9]

    • A significant reduction (typically four-fold or greater) in the ciprofloxacin MIC in the presence of the EPI indicates that an efflux pump is contributing to the resistance.[9]

Visualizing the Path to Resistance

The following diagrams, generated using the DOT language, illustrate key aspects of the evolution and detection of ciprofloxacin resistance in S. Kentucky ST198.

DNA_Gyrase DNA Gyrase (GyrA/GyrB) Topoisomerase_IV Topoisomerase IV (ParC/ParE) Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits DNA replication Ciprofloxacin->Topoisomerase_IV Inhibits DNA replication GyrA_Mutation gyrA Mutation (e.g., Ser83Phe) GyrA_Mutation->DNA_Gyrase Alters target site ParC_Mutation parC Mutation (e.g., Ser80Ile) ParC_Mutation->Topoisomerase_IV Alters target site

Caption: Mechanism of ciprofloxacin action and resistance via target modification.

Start Isolate from Clinical/ Environmental Sample AST Antimicrobial Susceptibility Testing (AST) Start->AST Resistant Ciprofloxacin-Resistant (High MIC) AST->Resistant High MIC Susceptible Ciprofloxacin-Susceptible (Low MIC) AST->Susceptible Low MIC DNA_Extraction Genomic DNA Extraction Resistant->DNA_Extraction Report_Susceptible Report as Susceptible Strain Susceptible->Report_Susceptible PCR_Sequencing PCR and Sequencing of gyrA and parC QRDRs DNA_Extraction->PCR_Sequencing Mutation_Analysis Sequence Analysis for Resistance Mutations PCR_Sequencing->Mutation_Analysis Report_Resistant Report as Resistant Strain with known mutations Mutation_Analysis->Report_Resistant

Caption: Experimental workflow for identifying ciprofloxacin-resistant S. Kentucky.

cluster_evolution Evolutionary Trajectory cluster_mutations Genetic Events Susceptible Susceptible S. Kentucky ST198 Intermediate Intermediate Resistance (Nalidixic Acid Resistant) Susceptible->Intermediate + High_Level High-Level Ciprofloxacin Resistance Intermediate->High_Level + GyrA_S83F gyrA (S83F) Mutation GyrA_S83F->Intermediate ParC_S80I parC (S80I) Mutation ParC_S80I->High_Level GyrA_D87 gyrA (D87N/G/Y) Mutation GyrA_D87->High_Level

Caption: Stepwise accumulation of mutations leading to high-level resistance.

References

The Genetic Basis of Multidrug Resistance in Salmonella Kentucky ST198: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and global dissemination of multidrug-resistant (MDR) Salmonella enterica serovar Kentucky sequence type 198 (S. Kentucky ST198) represents a significant threat to public health. Initially a sporadic cause of human illness, this lineage has acquired a formidable array of resistance determinants, rendering it resistant to multiple classes of critically important antimicrobials. This technical guide provides a comprehensive overview of the genetic mechanisms underpinning this resistance, focusing on the interplay between chromosomal mutations, mobile genetic elements, and the acquisition of resistance genes. Detailed experimental protocols for the characterization of resistant isolates are provided, along with visualizations of key resistance pathways to aid in research and development efforts aimed at combating this resilient pathogen.

Core Mechanisms of Multidrug Resistance

The multidrug resistance of S. Kentucky ST198 is not conferred by a single mechanism but is the result of a multi-faceted genetic armamentarium. The primary drivers of this resistance are the acquisition of a specific genomic island, mutations in chromosomal genes, and the uptake of various resistance-conferring plasmids.

The Role of Salmonella Genomic Island 1 (SGI1)

A cornerstone of the MDR phenotype in S. Kentucky ST198 is the acquisition of Salmonella Genomic Island 1 (SGI1), particularly the SGI1-K variant.[1][2][3] SGI1 is an integrative mobilizable element that inserts into the 3' end of the chromosomal trmE gene.[4] This genomic island carries a complex arrangement of resistance genes, often housed within integrons, which are genetic elements capable of capturing and expressing gene cassettes. The typical resistance profile conferred by SGI1-K includes resistance to ampicillin, streptomycin, gentamicin, sulfamethoxazole, and tetracycline.[1][3]

Chromosomal Mutations: The Basis of Fluoroquinolone Resistance

A defining characteristic of the globally disseminated S. Kentucky ST198 clone is its high level of resistance to fluoroquinolones, such as ciprofloxacin (B1669076).[5] This resistance is primarily due to the accumulation of specific point mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[6][7] These genes encode the subunits of DNA gyrase and topoisomerase IV, respectively, which are the targets of fluoroquinolone antibiotics. Common mutations include S83F in gyrA and S80I in parC.[8][9] Additional mutations in gyrA at codon 87 (e.g., D87N, D87G, or D87Y) are often associated with higher levels of ciprofloxacin resistance.[6][7]

Plasmids: Vectors for Expanded Resistance

In addition to the chromosomally encoded resistance, S. Kentucky ST198 frequently harbors various plasmids that carry a diverse array of antimicrobial resistance genes (ARGs).[6][10] Plasmids of incompatibility groups such as IncHI2 and IncI1 have been consistently identified in MDR strains.[6][11] These plasmids can mediate resistance to a broad spectrum of antibiotics, including third-generation cephalosporins (e.g., via blaCTX-M, blaCMY genes), chloramphenicol (B1208) (catA1, cmlA1), and trimethoprim (B1683648) (dfrA).[6][12] The acquisition of these plasmids significantly broadens the resistance profile of S. Kentucky ST198, often leading to extensively drug-resistant (XDR) phenotypes.[13]

Quantitative Data on Resistance Determinants

The following tables summarize the key genetic elements associated with multidrug resistance in S. Kentucky ST198.

Table 1: Common Antimicrobial Resistance Genes in S. Kentucky ST198

Antibiotic ClassGene(s)Location
Aminoglycosides aac(3)-Id, aadA7, strA-strBSGI1-K[9][14]
rmtB, aph(3')-IIChromosomal MRR, Plasmids[8][13]
Beta-lactams blaTEM-1BSGI1-K[14]
blaCTX-M-15, blaCTX-M-55, blaCMY-2Plasmids, Chromosomal MRR[12][15]
Sulfonamides sul1SGI1-K[9][14]
Tetracyclines tet(A)SGI1-K[9][14]
Phenicols floR, cmlA1Plasmids, Chromosomal MRR[12][15]
Quinolones (plasmid-mediated) qnrS1, qnrB19Chromosomal MRR, Plasmids[12][13]
Fosfomycin fosA3Chromosomal MRR[13]
Macrolides mph(A)Chromosomal MRR[12]
Polymyxins mcr-1Plasmid[13]
Oxazolidinones cfrPlasmid[13]

Table 2: Key Chromosomal Mutations Conferring Fluoroquinolone Resistance

GeneCodon ChangeAmino Acid SubstitutionConferred Resistance
gyrATCC -> TTCSer83 -> Phe (S83F)High-level fluoroquinolone resistance[8][9]
gyrAGAC -> AAC/GGC/TACAsp87 -> Asn/Gly/Tyr (D87N/G/Y)Increased fluoroquinolone resistance[6][7]
parCACC -> TCCThr57 -> Ser (T57S)Fluoroquinolone resistance[6]
parCTCG -> TTGSer80 -> Ile (S80I)High-level fluoroquinolone resistance[8][9]

Experimental Protocols

This section details the standard methodologies for the isolation, characterization, and genetic analysis of multidrug-resistant S. Kentucky ST198.

Antimicrobial Susceptibility Testing

Objective: To determine the phenotypic resistance profile of S. Kentucky isolates.

Methodology: Kirby-Bauer Disk Diffusion

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Evenly streak the suspension onto a Mueller-Hinton agar (B569324) plate using a sterile cotton swab.

  • Disk Application: Aseptically apply antimicrobial disks to the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation: Measure the zones of inhibition and interpret the results as susceptible, intermediate, or resistant according to CLSI/EUCAST guidelines.

Methodology: Broth Microdilution

  • Panel Preparation: Use commercially available or in-house prepared microtiter plates containing serial twofold dilutions of antimicrobial agents.

  • Inoculum Preparation: Adjust a bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate the microtiter plates with the bacterial suspension.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Whole-Genome Sequencing (WGS) and Analysis

Objective: To obtain the complete or near-complete genome sequence for in-silico analysis of resistance genes, mutations, and phylogenetic relationships.

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from a pure culture of the S. Kentucky isolate using a commercial kit (e.g., QIAamp DNA Mini Kit).

  • Library Preparation: Prepare a sequencing library using a suitable kit (e.g., Illumina DNA Prep) following the manufacturer's instructions. This involves fragmenting the DNA, adding adapters, and PCR amplification.

  • Sequencing: Perform sequencing on a platform such as the Illumina MiSeq or NextSeq.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Assembly: Assemble the reads into a draft genome using assemblers like SPAdes or Unicycler.

    • Annotation: Annotate the assembled genome to identify coding sequences and other genomic features.

    • Resistance Gene Identification: Use databases such as ResFinder or CARD to identify acquired antimicrobial resistance genes.

    • Mutation Detection: Align reads to a reference S. Kentucky genome to identify single nucleotide polymorphisms (SNPs), particularly in the QRDRs of gyrA and parC.

    • Phylogenetic Analysis: Perform multilocus sequence typing (MLST) and core genome MLST (cgMLST) to determine the sequence type and assess the genetic relatedness to other isolates.

PCR for Specific Resistance Genes

Objective: To rapidly screen for the presence of known resistance genes.

Methodology:

  • Primer Design: Design or obtain validated primers specific to the target resistance gene (e.g., blaCTX-M, mcr-1).

  • DNA Template: Use extracted genomic DNA or a crude lysate from a bacterial colony.

  • PCR Reaction: Set up a PCR reaction containing DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

  • Thermocycling: Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures should be optimized for each primer pair.

  • Detection: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result.

Plasmid Analysis

Objective: To determine if resistance genes are located on transferable plasmids.

Methodology: Conjugation Experiment

  • Strain Selection: Use the resistant S. Kentucky ST198 isolate as the donor and a susceptible, counter-selectable recipient strain (e.g., E. coli J53, which is azide-resistant).

  • Mating: Mix overnight cultures of the donor and recipient strains on a solid or in a liquid medium and incubate for a defined period (e.g., 4-24 hours) to allow for conjugation.

  • Selection of Transconjugants: Plate the mating mixture onto selective agar containing an antibiotic to which the donor is resistant and a counter-selective agent to which the recipient is resistant (e.g., ciprofloxacin and sodium azide).

  • Confirmation: Confirm that the resulting colonies are true transconjugants by verifying their identity and resistance profile.

  • Further Analysis: Plasmids from transconjugants can be extracted and analyzed by sequencing to identify the resistance genes they carry.

Visualization of Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and genetic structures involved in multidrug resistance in S. Kentucky ST198.

Resistance_Acquisition cluster_mechanisms Mechanisms of Resistance Acquisition cluster_mge Types of MGEs Chromosomal_Mutations Chromosomal Mutations (e.g., gyrA, parC) MDR_S_Kentucky_ST198 MDR S. Kentucky ST198 Chromosomal_Mutations->MDR_S_Kentucky_ST198 Confers Fluoroquinolone Resistance MGE_Acquisition Mobile Genetic Element (MGE) Acquisition SGI1 Salmonella Genomic Island 1 (SGI1) MGE_Acquisition->SGI1 Plasmids Plasmids (e.g., IncHI2, IncI1) MGE_Acquisition->Plasmids SGI1->MDR_S_Kentucky_ST198 Confers Resistance to Amp, Strep, Sulfa, Tet, etc. Plasmids->MDR_S_Kentucky_ST198 Confers Resistance to Cephalosporins, etc. S_Kentucky_ST198 Susceptible S. Kentucky ST198 S_Kentucky_ST198->Chromosomal_Mutations Spontaneous Mutation S_Kentucky_ST198->MGE_Acquisition Horizontal Gene Transfer

Caption: Overview of resistance acquisition mechanisms in S. Kentucky ST198.

Caption: Schematic of the SGI1-K variant integrated into the trmE gene.

Conclusion

The multidrug resistance of Salmonella Kentucky ST198 is a complex and evolving challenge driven by the synergistic action of chromosomal mutations and the acquisition of mobile genetic elements like SGI1 and various plasmids. This guide provides a foundational understanding of these genetic mechanisms and the experimental approaches required for their investigation. A thorough comprehension of the genetic basis of resistance is paramount for the development of novel diagnostic tools, effective therapeutic strategies, and informed public health interventions to curb the spread of this important foodborne pathogen. Continued genomic surveillance is essential to monitor the evolution of resistance in this and other high-risk bacterial clones.

References

The Role of Salmonella Genomic Island 1 (SGI1) in the Emergence and Dissemination of Multidrug Resistance in Salmonella enterica Serovar Typhimurium ST198: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmonella enterica serovar Typhimurium (S. Typhimurium) sequence type 198 (ST198) has emerged as a globally disseminated, multidrug-resistant (MDR) lineage, posing a significant threat to public health. A key genetic element responsible for the MDR phenotype in this clone is the Salmonella Genomic Island 1 (SGI1). This technical guide provides an in-depth analysis of SGI1, its structural variants, the antimicrobial resistance determinants it carries, and its mobilization mechanisms. We further explore the crucial role of SGI1 in the evolution and success of the ST198 clone, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular processes.

Introduction to Salmonella Genomic Island 1 (SGI1)

Salmonella Genomic Island 1 (SGI1) is a 43-kb integrative mobilizable element (IME) first identified in the epidemic S. enterica serovar Typhimurium DT104.[1] SGI1 is not self-transmissible but can be mobilized by helper plasmids, particularly those belonging to the IncA/C incompatibility group.[2] Its integration into the bacterial chromosome occurs at a specific site, typically at the 3' end of the trmE (also known as thdF) gene.[1][2] The acquisition of SGI1 by Salmonella strains confers a characteristic multidrug resistance phenotype, contributing significantly to their epidemic success.[1][3]

Structure and Genetic Organization of SGI1

The core structure of SGI1 consists of a backbone of approximately 25 kb, which is highly conserved among different variants, and a variable multidrug resistance (MDR) region. The backbone contains genes involved in the island's integration, excision, and mobilization.[4][5] The MDR region is typically a complex class 1 integron, which houses various antibiotic resistance gene cassettes.[4][6]

The SGI1 Backbone

The SGI1 backbone is flanked by two direct repeats (DR-L and DR-R) and contains essential genes for its lifecycle, including:

  • int and xis : These genes encode an integrase and an excisionase, respectively, which are crucial for the site-specific integration and excision of SGI1 from the chromosome.[1][7]

  • tra genes : SGI1 carries its own set of transfer-related genes, such as traNS, traHS, and traGS, which are homologous to genes found in IncA/C plasmids. These genes are involved in remodeling the mating apparatus of the helper plasmid to promote SGI1's own transfer.[8][9]

  • Regulatory genes : Genes such as sgaC and sgaD encode a regulatory system that responds to signals from the helper plasmid to coordinate the excision and transfer of SGI1.[10]

  • Replication genes : SGI1 possesses genes that are believed to be involved in its replication upon excision from the chromosome.[11][12]

The Multidrug Resistance (MDR) Region

The MDR region of the archetypal SGI1 is a complex class 1 integron designated In104, which confers resistance to ampicillin, chloramphenicol/florfenicol (B1672845), streptomycin/spectinomycin, sulfonamides, and tetracycline (B611298) (the ACSSuT phenotype).[13] This region is flanked by 25-bp imperfect inverted repeats (IRi and IRt).[4]

SGI1 Variants in ST198

The ST198 lineage is predominantly associated with the SGI1-K variant.[3][14] SGI1-K is characterized by a complex and highly plastic MDR region, often containing additional resistance genes and showing rearrangements mediated by insertion sequences like IS26.[15][16] These rearrangements can lead to the gain or loss of resistance determinants, contributing to the diversity of resistance profiles observed in ST198 isolates.[14][17] Besides SGI1-K, other variants such as SGI1-P and SGI1-Q have also been reported in ST198, often arising from IS26-mediated deletions within the MDR region.[18]

Role of SGI1 in Antimicrobial Resistance in ST198

The acquisition of SGI1, particularly the SGI1-K variant, is a defining event in the emergence of the MDR S. Kentucky ST198 clone.[3][16] This genomic island provides a pre-packaged set of resistance genes, allowing for the rapid acquisition of a multidrug-resistant phenotype.

Resistance Genes Commonly Carried by SGI1 in ST198

The resistance genes found within SGI1 variants in ST198 commonly include:

  • blaTEM-1 : Confers resistance to ampicillin.[14]

  • aac(3)-Id and aadA7 : Confer resistance to aminoglycosides such as gentamicin (B1671437) and streptomycin.[14]

  • sul1 : Confers resistance to sulfonamides.[14]

  • tet(A) : Confers resistance to tetracycline.[14]

  • floR : Confers resistance to florfenicol and chloramphenicol.[14]

The presence and combination of these genes can vary between different SGI1-K derivatives due to the high plasticity of the MDR region.[14][17]

Quantitative Data on SGI1 in ST198

The prevalence and transfer efficiency of SGI1 are critical parameters for understanding its epidemiological impact.

ParameterValueReference
Prevalence of SGI1 in MDR S. Kentucky ST198 High, a defining characteristic of the clone[3][16]
Conjugal Transfer Frequency of SGI1 (with helper plasmid) 10-5 to 10-6 transconjugants per donor cell[1]
Common SGI1 Variant in ST198 SGI1-K and its derivatives[14][19]

Mobilization and Regulation of SGI1

The horizontal transfer of SGI1 is a tightly regulated process that relies on a parasitic relationship with IncA/C helper plasmids.

The Mobilization Pathway

The mobilization of SGI1 involves a series of coordinated steps:

  • Helper Plasmid Entry : An IncA/C plasmid enters the SGI1-containing cell via conjugation.

  • Activation of SGI1 Excision : The plasmid-encoded master activator complex, AcaCD, recognizes and activates the promoter of the SGI1 xis gene.[7]

  • Excision and Circularization : The integrase (Int) and excisionase (Xis) mediate the excision of SGI1 from the chromosome, forming a circular extrachromosomal element.[1]

  • Replication : The circular form of SGI1 undergoes replication, increasing its copy number within the cell.[11]

  • Conjugal Transfer : SGI1 is mobilized and transferred to a recipient cell through the mating pore encoded by the helper plasmid, which SGI1 can remodel using its own tra gene products.[8][9]

  • Integration : In the recipient cell, the SGI1 integrase mediates the site-specific integration of the island into the 3' end of the trmE gene.[1]

SGI1_Mobilization cluster_donor Donor Cell cluster_recipient Recipient Cell SGI1_integrated Integrated SGI1 SGI1_circular Circular SGI1 SGI1_integrated->SGI1_circular Excision (Int/Xis) Chromosome Chromosome IncAC_plasmid IncA/C Plasmid IncAC_plasmid->SGI1_integrated AcaCD activation Mating_Pore Mating Pore IncAC_plasmid->Mating_Pore Encodes T4SS SGI1_circular->SGI1_circular SGI1_circular->Mating_Pore Mobilization Recipient_Chromosome Recipient Chromosome Mating_Pore->Recipient_Chromosome Conjugal Transfer SGI1_integrated_recipient Integrated SGI1 Recipient_Chromosome->SGI1_integrated_recipient Integration (Int) SGI1_Regulation cluster_plasmid IncA/C Plasmid cluster_sgi1 SGI1 AcaCD AcaCD complex P_xis P_xis AcaCD->P_xis Activates P_traS P_traS AcaCD->P_traS Activates xis xis P_xis->xis Expresses Excision Excision & Circularization xis->Excision traS_genes traS genes P_traS->traS_genes Expresses Mobilization Mobilization & Transfer traS_genes->Mobilization Excision->Mobilization Enables Mating_Experiment_Workflow cluster_prep Strain Preparation cluster_mating Conjugation cluster_selection Selection & Analysis Donor Grow Donor Strain (SGI1+, Helper Plasmid+, NalS) Mix Mix Donor and Recipient Cultures Donor->Mix Recipient Grow Recipient Strain (SGI1-, NalR, AmpS) Recipient->Mix Incubate Incubate on LB Agar Plate Mix->Incubate Resuspend Resuspend Mating Spot Incubate->Resuspend Plate Plate on Selective Agar (Nalidixic Acid + Ampicillin) Resuspend->Plate Count Count Transconjugant Colonies Plate->Count Confirm Confirm SGI1 by PCR Count->Confirm Calculate Calculate Transfer Frequency Confirm->Calculate

References

Emergence of Multidrug-Resistant Salmonella Kentucky ST198 in Global Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of the global emergence, molecular epidemiology, and antimicrobial resistance of Salmonella enterica serovar Kentucky sequence type 198 (ST198) in poultry populations. This guide is intended for researchers, scientists, and drug development professionals engaged in combating antimicrobial resistance and ensuring food safety.

Executive Summary

The global poultry industry is facing a significant challenge with the emergence and rapid dissemination of a highly drug-resistant clone of Salmonella enterica serovar Kentucky, specifically the sequence type ST198. Initially considered a serovar of minimal concern to human health, S. Kentucky ST198 has acquired extensive antimicrobial resistance, including to critically important antibiotics like ciprofloxacin (B1669076), posing a substantial public health threat. This technical guide provides an in-depth overview of the core issues surrounding the emergence of this pathogen, including its prevalence in poultry, detailed antimicrobial resistance profiles, the genetic basis of its resistance, and standardized experimental protocols for its isolation and characterization.

Emergence and Global Spread

Historically, Salmonella Kentucky was not a primary cause of human salmonellosis. However, since the early 2000s, a specific clone, ST198, has been increasingly reported in both poultry and humans, often associated with travel to regions where it is endemic in poultry populations.[1][2][3][4] This clone is believed to have acquired resistance determinants in a stepwise manner, starting with the integration of the Salmonella Genomic Island 1 (SGI1), which confers resistance to multiple antibiotics.[1][5] Subsequent mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes led to the emergence of ciprofloxacin resistance.[1][6][7]

Poultry, particularly chickens and turkeys, have been identified as the primary reservoir for this multidrug-resistant (MDR) clone.[1][2][8][9] The international trade of poultry products has likely contributed to its global dissemination.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data on the prevalence and antimicrobial resistance of S. Kentucky ST198 in poultry populations, compiled from various international studies.

Table 1: Prevalence of Salmonella Kentucky ST198 in Poultry

Region/CountrySample TypeNumber of IsolatesPrevalence of ST198Year of StudyReference
ChinaChicken and environmental samples75 S. Kentucky24% (18/75)2010-2016[4]
ChinaChicken meat products13 Salmonella isolates76.9% (10/13) were S. Kentucky ST1982023[10]
SpainTurkey, laying hen, and broiler66 S. Kentucky ST198All 66 isolates were ST1982011-2017[2][6]
BangladeshCommercial layer poultry farmsNot specifiedNot specified2012[1]
IndiaPoultry and other livestockNot specifiedEndemic in poultry2020[11]

Table 2: Antimicrobial Resistance Profile of S. Kentucky ST198 from Poultry

AntibioticResistance Rate (%) in China (2010-2016)[4]Resistance Rate (%) in Spain (2011-2017)[6]Resistance Rate (%) in China (Jiangsu, 2024)[12]
Ciprofloxacin60.3100Not specified
Nalidixic Acid85.7100Not specified
Ampicillin44.4Not specified98.18
TetracyclineNot specified61.5 (40/65)Not specified
GentamicinNot specifiedNot specified96.36
CefotaximeNot specifiedNot specified96.36
StreptomycinNot specifiedNot specified94.55
FlorfenicolNot specifiedNot specified83.63
AmikacinNot specifiedNot specified69.09
Trimethoprim-sulfamethoxazoleNot specifiedNot specified67.27
ChloramphenicolNot specified13.8 (9/65)Not specified
TrimethoprimNot specified12.3 (8/65)Not specified

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the surveillance and characterization of S. Kentucky ST198.

Isolation of Salmonella from Poultry Samples
  • Pre-enrichment: Aseptically weigh 25g of poultry sample (meat, carcass rinse, or environmental swab) and add it to 225 mL of Buffered Peptone Water (BPW).[8] Homogenize the sample and incubate at 37°C for 18-24 hours.[8]

  • Selective Enrichment: Transfer 0.1 mL of the pre-enriched culture to 10 mL of Rappaport-Vassiliadis (RV) broth and 1 mL to 10 mL of Tetrathionate (TT) broth.[12] Incubate the RV broth at 42°C and the TT broth at 37°C for 24 hours.[8]

  • Selective Plating: Streak a loopful from each selective enrichment broth onto Xylose Lysine Deoxycholate (XLD) agar (B569324) and another selective agar such as Brilliant Green Sulfa (BGS) agar.[1] Incubate the plates at 37°C for 24 hours.

  • Colony Identification: Look for typical Salmonella colonies on XLD agar (red colonies with black centers).

  • Biochemical Confirmation: Pick presumptive colonies and perform biochemical tests, such as Triple Sugar Iron (TSI) agar and Lysine Iron Agar (LIA), for confirmation.[12]

Salmonella Serotyping
  • O-Antigen Determination: Perform a slide agglutination test using a saline suspension of a pure culture with polyvalent O antisera. If agglutination occurs, proceed with monovalent O antisera to identify the specific O group.

  • H-Antigen Determination: Test for the flagellar (H) antigens in two phases. Use polyvalent H antisera first, followed by monovalent antisera for specific identification. Phase inversion may be necessary to detect the second-phase antigen.

Antimicrobial Susceptibility Testing
  • Method: The Kirby-Bauer disk diffusion method is commonly used.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plating: Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply antibiotic disks to the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation: Measure the zones of inhibition and interpret the results (susceptible, intermediate, or resistant) based on clinical and laboratory standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Whole Genome Sequencing (WGS) and Multi-Locus Sequence Typing (MLST)
  • DNA Extraction: Extract high-quality genomic DNA from a pure culture of the Salmonella isolate using a commercial DNA extraction kit.

  • Library Preparation and Sequencing: Prepare a sequencing library according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina). Sequence the library to generate raw sequencing reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw reads and perform trimming if necessary.

    • De Novo Assembly: Assemble the reads into a draft genome sequence.

    • MLST: Identify the sequence type (ST) by comparing the sequences of seven housekeeping genes (aroC, dnaN, hemD, hisD, purE, sucA, thrA) against the Salmonella MLST database (EnteroBase).

    • AMR Gene Detection: Identify antimicrobial resistance genes using tools like ResFinder.

    • Phylogenetic Analysis: Perform single nucleotide polymorphism (SNP)-based analysis to determine the genetic relatedness of isolates.

Identification of Salmonella Genomic Island 1 (SGI1)
  • PCR Screening: Use PCR with specific primers that target the junctions of SGI1 with the bacterial chromosome to screen for its presence.

  • PCR Mapping: Employ a series of PCR reactions with primers designed for different regions within SGI1 to determine its structure and identify any variations.

  • Whole Genome Sequencing: Analyze WGS data to identify the complete sequence and genetic organization of SGI1.

Visualizations

The following diagrams illustrate key pathways and workflows related to the emergence and characterization of S. Kentucky ST198.

Emergence_Pathway S_Kentucky S. Kentucky (Susceptible) SGI1_Acquisition Acquisition of SGI1 S_Kentucky->SGI1_Acquisition MDR_SK MDR S. Kentucky ST198 SGI1_Acquisition->MDR_SK QRDR_Mutations Mutations in gyrA/parC MDR_SK->QRDR_Mutations Cipro_R_SK Ciprofloxacin-Resistant S. Kentucky ST198 QRDR_Mutations->Cipro_R_SK Poultry_Reservoir Poultry Reservoir Cipro_R_SK->Poultry_Reservoir Establishment Global_Spread Global Spread Poultry_Reservoir->Global_Spread Food Chain/Trade

Caption: Evolutionary pathway of ciprofloxacin-resistant S. Kentucky ST198.

Experimental_Workflow Sample Poultry Sample Pre_Enrichment Pre-enrichment (BPW) Sample->Pre_Enrichment Selective_Enrichment Selective Enrichment (RV/TT) Pre_Enrichment->Selective_Enrichment Selective_Plating Selective Plating (XLD) Selective_Enrichment->Selective_Plating Presumptive_Colonies Presumptive Salmonella Colonies Selective_Plating->Presumptive_Colonies Confirmation Biochemical Confirmation Presumptive_Colonies->Confirmation Pure_Culture Pure Culture Confirmation->Pure_Culture Serotyping Serotyping Pure_Culture->Serotyping AST Antimicrobial Susceptibility Testing Pure_Culture->AST WGS Whole Genome Sequencing Pure_Culture->WGS Ciprofloxacin_Resistance_Mechanism cluster_resistance Resistance Mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death gyrA_Mutation gyrA Mutation (e.g., S83F, D87N/Y) gyrA_Mutation->DNA_Gyrase Alters Target Site parC_Mutation parC Mutation (e.g., S80I) parC_Mutation->Topo_IV Alters Target Site

References

Transmission Dynamics of Salmonella enterica serovar Kentucky ST198 from Animals to Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmonella enterica serovar Kentucky sequence type 198 (S. Kentucky ST198) has emerged as a globally significant, multidrug-resistant (MDR) pathogen. Initially associated with poultry, this clone has demonstrated a remarkable capacity for acquiring antimicrobial resistance and expanding its host range, posing a considerable threat to public health. This technical guide provides a comprehensive overview of the transmission dynamics of S. Kentucky ST198 from animal reservoirs to humans, with a focus on its molecular epidemiology, mechanisms of resistance, and the experimental methodologies used for its characterization. Quantitative data on its prevalence and resistance patterns are summarized, and key experimental workflows are detailed to facilitate further research and the development of effective countermeasures.

Introduction

Salmonella enterica is a major cause of foodborne illness worldwide. While many serovars are associated with self-limiting gastroenteritis, the emergence of multidrug-resistant strains complicates treatment and increases the risk of invasive disease. S. Kentucky, historically considered a serovar of low virulence in humans and primarily associated with poultry, has undergone a significant epidemiological shift with the rise of the ST198 clone.[1][2] This clone is characterized by high-level resistance to ciprofloxacin (B1669076), a critically important antimicrobial for treating severe Salmonella infections.[3][4]

Phylogenomic studies have traced the origin of the MDR S. Kentucky ST198 lineage to Egypt in the late 1980s.[1][5][6] The subsequent global dissemination of this clone has been largely attributed to the international food trade, particularly poultry, and to international travel.[1][3][7] This guide will delve into the intricate transmission pathways, the genetic basis of its success, and the scientific methods employed to track and understand this important zoonotic pathogen.

Transmission from Animal Reservoirs to Humans

The primary transmission route of S. Kentucky ST198 to humans is through the consumption of contaminated food products, with poultry being the most significant reservoir.[1][3][8][9] The pathogen can colonize poultry flocks without causing significant disease, leading to the contamination of meat and eggs during processing. Other animal reservoirs have also been identified, including cattle and goats, which can contribute to the environmental dissemination of the pathogen.[7][10]

The global spread of S. Kentucky ST198 has been facilitated by the movement of contaminated food animals and their products across international borders.[1][3] Human infections in Europe and North America are frequently linked to travel to endemic regions in Africa and Asia.[7][11]

Quantitative Data on Prevalence and Antimicrobial Resistance

The prevalence of S. Kentucky ST198 varies geographically and by source. The following tables summarize key quantitative findings from various studies.

Table 1: Prevalence of S. Kentucky ST198 in Animal and Human Populations

Region/CountrySourceNumber of IsolatesPrevalence of S. KentuckyPrevalence of ST198 among S. KentuckyYear of StudyReference
Beijing, ChinaHuman (diarrhea) & Chicken meat1,838 S. enterica2.9% (54 isolates)100% (54/54)2016–2023[12]
AlgeriaHuman299 Salmonella16.4% (49 isolates)Not specified2017–2022[8]
AlgeriaNon-human (food, animals, environment)322 Salmonella21.1% (68 isolates)Not specified2017–2022[8]
Northern IndiaHuman, Chicken, Goat117 Non-typhoidal Salmonella19.7% (23 isolates)Not specifiedNot specified[7]
ChinaBroiler chicken supply chain & Patients180 S. KentuckyNot applicable35.0% (63 isolates)2010–2016[9]
SpainPoultry (turkey, laying hen, broiler)66 S. KentuckyNot applicable100% (66/66)2011–2017[13][14]

Table 2: Antimicrobial Resistance Profile of S. Kentucky ST198 Isolates

Antimicrobial AgentResistance Rate (%) in East African Livestock Isolates (n=19)[10]Resistance Rate (%) in Beijing Isolates (n=54)[12]Key Resistance Genes/Mutations
Ciprofloxacin89.5%100%gyrA (S83F), parC (S80I)[12]
Sulfamethoxazole/Trimethoprim94.7%Not specifiedsul1[10]
Tetracycline89.5%Not specifiedtet(A)[10]
Streptomycin84.2%Not specifiedstrA-strB, aadA7[10]
Gentamicin84.2%Not specifiedaac(3)-Id[10]
AmpicillinNot specifiedNot specifiedblaTEM-1B[10]
Third-generation Cephalosporins0%Not specified (but resistance is emerging globally)blaCTX-M, blaCMY[8][15]

Molecular Epidemiology and Evolution of a Superbug

The evolutionary success of S. Kentucky ST198 is intrinsically linked to its ability to acquire and maintain antimicrobial resistance determinants.

The Role of Salmonella Genomic Island 1 (SGI1)

The emergence of the MDR phenotype in S. Kentucky ST198 is primarily due to the acquisition of a variant of the Salmonella Genomic Island 1, specifically SGI1-K.[1][3][4] This mobile genetic element integrated into the bacterial chromosome and conferred resistance to a range of first-line antibiotics, including ampicillin, streptomycin, gentamicin, sulfamethoxazole, and tetracycline.[5][6]

The Rise of Fluoroquinolone Resistance

Following the acquisition of SGI1, the ST198 clone accumulated chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[16] These mutations, most notably at positions S83F in gyrA and S80I in parC, led to high-level resistance to ciprofloxacin.[12] This ciprofloxacin-resistant lineage has been particularly successful in its global dissemination.[3][4]

Further Evolution and Acquisition of Resistance

More recently, S. Kentucky ST198 has continued to evolve through the acquisition of additional resistance genes, often carried on plasmids.[1][5] This has resulted in resistance to critically important antimicrobials such as third-generation cephalosporins (e.g., through blaCTX-M genes) and carbapenems.[1][15] Some isolates are now classified as extensively drug-resistant (XDR), severely limiting therapeutic options.[15][17]

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature for the study of S. Kentucky ST198.

Bacterial Isolation and Serotyping
  • Sample Collection and Pre-enrichment: Fecal, food, or environmental samples are collected aseptically. A 25g or 25mL aliquot is typically homogenized in 225mL of Buffered Peptone Water (BPW) and incubated at 37°C for 18-24 hours.[10]

  • Selective Enrichment: One milliliter of the pre-enrichment culture is transferred to 10mL of Rappaport-Vassiliadis (RV) broth and another 1mL to 10mL of Tetrathionate (TT) broth. RV broth is incubated at 42°C and TT broth at 37°C for 24 hours.[10]

  • Plating on Selective Agar (B569324): A loopful from each selective enrichment broth is streaked onto Xylose Lysine Deoxycholate (XLD) agar and Brilliant Green (BG) agar. Plates are incubated at 37°C for 24-48 hours.[10]

  • Presumptive Identification: Suspected Salmonella colonies (e.g., black colonies on XLD) are selected and subjected to biochemical confirmation using tests such as the API 20E system.

  • Serotyping: Confirmed Salmonella isolates are serotyped according to the White-Kauffmann-Le Minor scheme by slide agglutination with O and H antisera.

Antimicrobial Susceptibility Testing
  • Method: The Kirby-Bauer disk diffusion method or broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A suspension of the isolate is prepared in sterile saline to match the 0.5 McFarland turbidity standard.

  • Disk Diffusion: The bacterial suspension is uniformly swabbed onto a Mueller-Hinton agar plate. Antimicrobial disks are applied, and the plate is incubated at 37°C for 18-24 hours.

  • Interpretation: The diameters of the zones of inhibition are measured, and the results are interpreted as susceptible, intermediate, or resistant based on CLSI breakpoints.

Whole-Genome Sequencing (WGS) and Phylogenetic Analysis
  • DNA Extraction: High-quality genomic DNA is extracted from a pure overnight culture of the S. Kentucky ST198 isolate using a commercial DNA extraction kit.

  • Library Preparation and Sequencing: Sequencing libraries are prepared using a Nextera XT kit (Illumina) or a similar library preparation kit. Paired-end sequencing is performed on an Illumina platform (e.g., MiSeq, HiSeq, or NextSeq). For complete genome assembly, long-read sequencing technologies such as PacBio or Oxford Nanopore may also be used.[17]

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC and trimmed to remove low-quality bases and adapter sequences.

    • De Novo Assembly: The trimmed reads are assembled into contigs using assemblers like SPAdes or SKESA.

    • In Silico Typing: The assembled genome is used for in silico multilocus sequence typing (MLST) to confirm the sequence type (ST198). Serotype can be predicted from the genome sequence using tools like SISTR or SeqSero.

    • Antimicrobial Resistance Gene and Virulence Factor Identification: The genome is screened for known antimicrobial resistance genes and virulence factors using databases such as ResFinder, CARD, and VFDB.

    • Phylogenetic Analysis: Single Nucleotide Polymorphisms (SNPs) are identified by mapping the reads to a reference genome. A maximum-likelihood phylogenetic tree is constructed from the core genome SNPs to infer the evolutionary relationships between isolates.[1][12]

Visualizations

Signaling Pathways and Logical Relationships

Transmission_Pathway cluster_Reservoirs Animal Reservoirs cluster_Transmission Transmission Routes cluster_Human Human Infection Poultry Poultry (Primary) Contaminated_Meat Contaminated Meat & Products Poultry->Contaminated_Meat Direct_Contact Direct Contact Poultry->Direct_Contact Environment Environmental Contamination Poultry->Environment Cattle Cattle Cattle->Contaminated_Meat Cattle->Direct_Contact Cattle->Environment Goats Goats Goats->Contaminated_Meat Goats->Direct_Contact Goats->Environment Wildlife Wildlife Wildlife->Environment Human_Infection Human Gastroenteritis Contaminated_Meat->Human_Infection Direct_Contact->Human_Infection Environment->Human_Infection

Caption: Transmission pathways of S. Kentucky ST198 from animal reservoirs to humans.

Resistance_Evolution Start Susceptible S. Kentucky (pre-1990s) SGI1 Acquisition of SGI1-K Start->SGI1 ~1989 MDR MDR Strain (Amp, Strep, Gent, Sulfa, Tet) SGI1->MDR QRDR Mutations in gyrA/parC MDR->QRDR early 2000s CipR Ciprofloxacin-Resistant MDR Strain QRDR->CipR Plasmids Acquisition of Plasmids (e.g., carrying blaCTX-M) CipR->Plasmids ongoing XDR Extensively Drug-Resistant (XDR) Strain Plasmids->XDR

Caption: Evolutionary pathway of antimicrobial resistance in S. Kentucky ST198.

WGS_Workflow Sample Isolate Culture DNA_Extraction DNA Extraction Sample->DNA_Extraction Library_Prep Library Preparation DNA_Extraction->Library_Prep Sequencing Whole-Genome Sequencing Library_Prep->Sequencing Raw_Reads Raw Reads Sequencing->Raw_Reads QC Quality Control Raw_Reads->QC Assembly Genome Assembly QC->Assembly Assembled_Genome Assembled Genome Assembly->Assembled_Genome MLST in silico MLST Assembled_Genome->MLST AMR_VF AMR & Virulence Gene Identification Assembled_Genome->AMR_VF Phylogeny Phylogenetic Analysis (SNPs) Assembled_Genome->Phylogeny

Caption: A typical experimental workflow for whole-genome sequencing and analysis of S. Kentucky ST198.

Conclusion and Future Directions

The emergence and global spread of multidrug-resistant S. Kentucky ST198 represent a significant public health challenge. Its primary association with poultry highlights the critical need for enhanced surveillance and control measures within the food production chain. The continued evolution of this pathogen, including the acquisition of resistance to last-resort antibiotics, underscores the importance of a "One Health" approach that integrates human, animal, and environmental health.

For researchers and drug development professionals, understanding the genetic mechanisms underpinning the success of this clone is paramount. Future research should focus on:

  • Developing rapid and accurate diagnostic tools for the detection of MDR S. Kentucky ST198.

  • Investigating the fitness costs and benefits associated with the acquisition of resistance determinants.

  • Exploring novel therapeutic strategies, including phage therapy and anti-virulence compounds, to combat these highly resistant infections.

  • Continuous genomic surveillance to monitor the emergence and spread of new resistance mechanisms and lineages.

By combining robust surveillance, detailed molecular characterization, and innovative research, the scientific community can work towards mitigating the threat posed by this adaptable and resilient foodborne pathogen.

References

The Emergence of a Global Threat: An In-depth Technical Guide to the Clinical Significance and Human Health Risk of Salmonella enterica serovar Kentucky ST198 Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Salmonella enterica serovar Kentucky sequence type 198 (ST198) has emerged as a significant global public health concern. Initially considered a serovar of low clinical impact, the ST198 lineage has acquired extensive drug resistance, including resistance to critically important antimicrobials, posing a serious challenge to effective treatment of infections. This technical guide provides a comprehensive overview of the clinical significance, human health risks, molecular characteristics, and epidemiological features of S. Kentucky ST198. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in combating the threat of this multidrug-resistant pathogen. This document summarizes quantitative data in structured tables, details key experimental protocols, and provides visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of ST198.

Clinical Significance and Human Health Risk

Salmonella is a leading cause of foodborne illness worldwide, responsible for an estimated 93.8 million human infections and 155,000 deaths annually[1]. Human salmonellosis typically results from the consumption of contaminated food products, with poultry, pork, and eggs being common vehicles. While most infections are self-limiting, severe cases, particularly in immunocompromised individuals, the elderly, and young children, require antimicrobial therapy[2][3].

The emergence of multidrug-resistant (MDR) Salmonella strains is a serious public health threat, and S. Kentucky ST198 is a prime example of this challenge. This lineage has evolved from a typically susceptible serovar to one that is frequently resistant to multiple antibiotics, including fluoroquinolones, which are a primary treatment for severe Salmonella infections in adults[2][3][4]. The World Health Organization has classified fluoroquinolone-resistant Salmonella as a high-priority pathogen for which new research and development are urgently needed[3][4].

The ST198 clone, particularly a ciprofloxacin-resistant subclade (CIPR), has spread globally, with its emergence traced back to Northern Africa in the early 1990s, followed by dissemination across Africa, Asia, and Europe[2][5]. This spread has been linked to international travel and the contamination of the food chain, especially poultry products[2][6][7][8]. In some regions, ST198 has become one of the most common Salmonella serotypes isolated from both human clinical cases and poultry[4][8][9].

The health risk associated with ST198 is exacerbated by its propensity to acquire additional resistance genes, leading to extensively drug-resistant (XDR) profiles. Some isolates have demonstrated resistance to last-resort antibiotics such as tigecycline (B611373) and colistin, leaving very few therapeutic options. The prolonged colonization of patients with MDR ST198, especially those with underlying conditions like inflammatory bowel disease, further highlights its clinical significance[10].

Molecular Characteristics and Virulence

The evolution of S. Kentucky ST198 into a formidable pathogen is rooted in its acquisition and accumulation of various genetic elements that confer antimicrobial resistance and potentially enhance its virulence.

Antimicrobial Resistance Profile

The multidrug resistance of ST198 is primarily attributed to the chromosomal integration of a mobile genetic element known as Salmonella Genomic Island 1 (SGI1), particularly the SGI1-K variant[1][2][5]. SGI1-K typically carries a cluster of resistance genes conferring resistance to ampicillin, streptomycin, gentamicin, sulfamethoxazole, and tetracycline[1][5].

Resistance to fluoroquinolones, a hallmark of the globally disseminated clone, is mediated by chromosomal point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes[2][3][4]. Common mutations include S83F in gyrA and S80I in parC[4]. Additional mutations in gyrA at codon 87 (e.g., D87N, D87G, or D87Y) are associated with higher levels of ciprofloxacin (B1669076) resistance[2][3].

Furthermore, ST198 isolates have been found to carry various plasmid-mediated resistance genes, including those conferring resistance to extended-spectrum cephalosporins (e.g., blaCTX-M-55), aminoglycosides (e.g., rmtB), phenicols (e.g., floR), and fosfomycin (B1673569) (e.g., fosA3)[4][7]. The co-localization of multiple resistance genes on both the chromosome and plasmids contributes to the complex MDR and XDR phenotypes observed in ST198[7].

Table 1: Antimicrobial Resistance Genes Commonly Found in S. Kentucky ST198

Antimicrobial ClassGene(s)Location
Beta-lactamsblaTEM-1, blaCTX-M-55SGI1-K, Chromosome/Plasmid
Aminoglycosidesaac(3)-Id, aadA7, rmtBSGI1-K, Chromosome/Plasmid
Sulfonamidessul1SGI1-K
Tetracyclinestet(A)SGI1-K
QuinolonesgyrA, parC (mutations), qnrS1Chromosome
PhenicolsfloRChromosome/Plasmid
FosfomycinfosA3Chromosome/Plasmid
Macrolidesmph(A)Chromosome/Plasmid
LincosamidescfrPlasmid
Colistinmcr-1Plasmid
Virulence Factors

Like other Salmonella serovars, ST198 possesses a suite of virulence factors that contribute to its pathogenicity. These are often encoded within Salmonella Pathogenicity Islands (SPIs). The most well-characterized SPIs in S. Typhimurium, which are likely conserved in S. Kentucky, include:

  • SPI-1: Encodes a type III secretion system (T3SS-1) that injects effector proteins into host intestinal epithelial cells. These effectors induce cytoskeletal rearrangements, leading to bacterial invasion and inflammation[11][12].

  • SPI-2: Encodes a second type III secretion system (T3SS-2) that is crucial for survival and replication within host macrophages, contributing to systemic infection[11].

  • SPI-5: Contains effector proteins that are translocated by both T3SS-1 and T3SS-2 and are involved in enteritis[11].

While the core virulence mechanisms are likely shared with other Salmonella, the specific interplay of these factors in the context of the ST198 genetic background and its extensive resistance determinants is an area of ongoing research. Some studies have also identified virulence plasmids in S. Kentucky, which may carry genes that enhance its pathogenic potential[13].

Data Presentation

Table 2: Prevalence of S. Kentucky ST198 in Various Studies

Region/CountrySample SourceNumber of IsolatesPrevalence of ST198Year of StudyReference
Beijing, ChinaS. enterica from patients and food1,8382.9% (54/1,838)2016-2023[14]
ChinaS. enterica from patients, poultry, meat15,4050.18% (27/15,405)2013-2017[8]
SwitzerlandClinical S. Kentucky isolates70Majority belonged to ST198-CIPR2010-2020[2]
SpainCiprofloxacin-resistant S. Kentucky from hospitals13100% (13/13)2009-2018[3]
USAS. Kentucky from humans and imported food77463% (human), 60% (imported food)Data up to 2022[6]
FranceClinical S. Kentucky isolates49740.2% CIPR (mostly ST198)2000-2008[15]
DenmarkClinical S. Kentucky isolates11440% CIPR (mostly ST198)2000-2008[15]

Table 3: Common Antimicrobial Resistance Phenotypes in S. Kentucky ST198

AntimicrobialResistance Rate (%)Study Reference
Ciprofloxacin100% (in CIPR subclade)[2][3]
Nalidixic Acid100% (in CIPR subclade)[3]
Ampicillin89%[2]
Tetracycline85%[2]
Gentamicin54%[2]
Streptomycin57%[2]
Cefazolin90.7%[4]
Cefotaxime87.0%[4]
Cefepime85.2%[4]

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, identification, and characterization of S. Kentucky ST198.

Isolation and Identification of Salmonella from Food Samples (e.g., Poultry)

A standard workflow for isolating Salmonella from food samples involves pre-enrichment, selective enrichment, and plating on selective and differential media.

  • Pre-enrichment: A 25g sample of poultry meat is homogenized in 225 mL of Buffered Peptone Water (BPW) and incubated at 37°C for 18-24 hours. This step allows for the recovery of stressed or low numbers of Salmonella.

  • Selective Enrichment: 1 mL of the pre-enrichment culture is transferred to 10 mL of Tetrathionate (TT) broth, and 0.1 mL is transferred to 10 mL of Rappaport-Vassiliadis Soya (RVS) broth. TT broth is incubated at 37°C for 24 hours, while RVS broth is incubated at 42°C for 24 hours. These broths inhibit the growth of non-Salmonella bacteria.

  • Selective Plating: A loopful of each selective enrichment broth is streaked onto Xylose Lysine Deoxycholate (XLD) agar (B569324) and Bismuth Sulfite (BS) agar plates. Plates are incubated at 37°C for 24-48 hours.

  • Presumptive Identification: On XLD agar, Salmonella typically produce pink colonies with black centers. On BS agar, they form black colonies, sometimes with a metallic sheen.

  • Biochemical Confirmation: Presumptive colonies are picked and subjected to a series of biochemical tests, such as Triple Sugar Iron (TSI) agar and Lysine Iron Agar (LIA) slants, to confirm their identity as Salmonella.

Serotyping

Serotyping is performed according to the Kauffmann-White-Le Minor scheme to identify the somatic (O) and flagellar (H) antigens.

  • Culture Preparation: A pure culture of the confirmed Salmonella isolate is grown on a non-selective agar medium (e.g., Tryptic Soy Agar) to ensure a fresh culture.

  • Slide Agglutination for O Antigens: A small amount of the bacterial culture is emulsified in a drop of saline on a glass slide to check for auto-agglutination. If none is observed, a drop of polyvalent O antiserum is added. Agglutination indicates a positive reaction. The specific O group is then determined using monovalent antisera.

  • Tube Agglutination for H Antigens: The determination of H antigens may require a phase reversal step, as Salmonella can express two different flagellar phases. This is typically done by passing the organism through a semi-solid agar containing antiserum against the known H antigen to select for cells expressing the alternative phase. The specific H antigens are then identified using a panel of H antisera in a tube agglutination test.

Multi-Locus Sequence Typing (MLST)

MLST characterizes isolates based on the sequences of internal fragments of seven housekeeping genes.

  • DNA Extraction: Genomic DNA is extracted from a pure culture of the Salmonella isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification: The seven housekeeping genes (aroC, dnaN, hemD, hisD, purE, sucA, and thrA) are amplified by PCR using specific primers.

    • PCR Reaction Mixture (50 µL):

      • 25 µL 2x PCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL Template DNA

      • 21 µL Nuclease-free water

    • PCR Cycling Conditions:

      • Initial denaturation: 94°C for 5 minutes

      • 32 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 60°C for 1 minute

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

  • Sequencing: The PCR products are purified and sequenced in both forward and reverse directions.

  • Allele and Sequence Type (ST) Assignment: The sequences for each of the seven loci are compared to a public MLST database (e.g., EnteroBase) to assign an allele number for each gene. The combination of the seven allele numbers defines the sequence type (ST).

Whole-Genome Sequencing (WGS)

WGS provides the highest resolution for characterizing bacterial isolates.

  • DNA Extraction: High-quality, high-molecular-weight genomic DNA is extracted from a pure culture using a suitable extraction kit, ensuring minimal shearing of the DNA.

  • Library Preparation: The extracted DNA is used to prepare a sequencing library. This typically involves fragmenting the DNA, repairing the ends, ligating sequencing adapters, and amplifying the library by PCR.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: The raw sequencing reads are subjected to quality control, assembled into a draft genome, and annotated. This allows for in silico MLST, identification of antimicrobial resistance genes, virulence factors, and mobile genetic elements. Phylogenetic analysis can also be performed to determine the genetic relatedness of isolates.

Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the susceptibility of the isolate to a panel of antimicrobial agents. The disk diffusion method is commonly used.

  • Inoculum Preparation: A standardized inoculum of the Salmonella isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Antimicrobial-impregnated paper disks are placed on the surface of the agar.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Interpretation: The diameters of the zones of inhibition around each disk are measured. The results are interpreted as susceptible, intermediate, or resistant based on the breakpoints established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Identification of Salmonella Genomic Island 1 (SGI1)

PCR can be used to detect the presence of SGI1 and its integration site in the Salmonella chromosome.

  • Primer Design: Primers are designed to target the left and right junction regions of SGI1 with the flanking chromosomal genes (thdF and yidY).

  • PCR Amplification: PCR is performed using genomic DNA from the test isolate. The presence of amplicons of the expected sizes for the left and right junctions confirms the presence and correct integration of SGI1.

  • Variant Characterization: Further PCR mapping with primers targeting different regions within SGI1 can be used to characterize specific variants like SGI1-K.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_for_ST198_Characterization cluster_isolation Isolation and Identification cluster_typing Typing and Molecular Characterization cluster_phenotyping Phenotypic Characterization Food Sample (e.g., Poultry) Food Sample (e.g., Poultry) Pre-enrichment (BPW) Pre-enrichment (BPW) Food Sample (e.g., Poultry)->Pre-enrichment (BPW) Selective Enrichment (TT/RVS) Selective Enrichment (TT/RVS) Pre-enrichment (BPW)->Selective Enrichment (TT/RVS) Selective Plating (XLD/BS) Selective Plating (XLD/BS) Selective Enrichment (TT/RVS)->Selective Plating (XLD/BS) Biochemical Confirmation Biochemical Confirmation Selective Plating (XLD/BS)->Biochemical Confirmation Pure Salmonella Isolate Pure Salmonella Isolate Biochemical Confirmation->Pure Salmonella Isolate Serotyping (Kauffmann-White) Serotyping (Kauffmann-White) Pure Salmonella Isolate->Serotyping (Kauffmann-White) DNA Extraction DNA Extraction Pure Salmonella Isolate->DNA Extraction Antimicrobial Susceptibility Testing (AST) Antimicrobial Susceptibility Testing (AST) Pure Salmonella Isolate->Antimicrobial Susceptibility Testing (AST) MLST MLST DNA Extraction->MLST WGS WGS DNA Extraction->WGS In Silico Analysis In Silico Analysis WGS->In Silico Analysis AMR genes, Virulence factors, Phylogeny

Caption: Workflow for the isolation, identification, and characterization of S. Kentucky ST198.

Signaling Pathways

Salmonella_Invasion_Signaling cluster_bacteria Salmonella cluster_host Host Epithelial Cell Salmonella Salmonella SPI-1 T3SS SPI-1 T3SS Salmonella->SPI-1 T3SS Effectors (SopE, SopB) Effectors (SopE, SopB) SPI-1 T3SS->Effectors (SopE, SopB) Rho GTPases (Rac1, Cdc42) Rho GTPases (Rac1, Cdc42) Effectors (SopE, SopB)->Rho GTPases (Rac1, Cdc42) NF-kB Pathway NF-kB Pathway Effectors (SopE, SopB)->NF-kB Pathway Akt Pathway Akt Pathway Effectors (SopE, SopB)->Akt Pathway Actin Cytoskeleton Actin Cytoskeleton Rho GTPases (Rac1, Cdc42)->Actin Cytoskeleton Membrane Ruffling Membrane Ruffling Actin Cytoskeleton->Membrane Ruffling Bacterial Internalization Bacterial Internalization Membrane Ruffling->Bacterial Internalization Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Cell Survival Cell Survival Akt Pathway->Cell Survival

Caption: Signaling pathways activated by Salmonella SPI-1 effectors during invasion of host cells.

Conclusion and Future Directions

Salmonella Kentucky ST198 represents a significant and evolving threat to public health. Its global dissemination, coupled with an expanding repertoire of antimicrobial resistance mechanisms, underscores the urgent need for enhanced surveillance, research, and the development of novel therapeutic strategies. The ability of this lineage to acquire resistance to last-resort antibiotics is particularly alarming and necessitates a "One Health" approach to control its spread in both human and animal populations.

Future research should focus on:

  • Understanding the specific virulence mechanisms of ST198 that may contribute to its successful dissemination and colonization.

  • Investigating the interplay between antimicrobial resistance and virulence in this lineage.

  • Developing rapid and accurate diagnostic tools for the identification of ST198 and its resistance markers.

  • Exploring novel therapeutic interventions , including alternatives to conventional antibiotics, to treat infections caused by XDR ST198.

  • Implementing effective control measures throughout the food production chain to reduce the prevalence of ST198 in animal reservoirs.

By fostering a collaborative and multidisciplinary approach, the scientific and public health communities can work towards mitigating the risks posed by this globally significant pathogen.

References

The Emergence and Global Spread of Multidrug-Resistant Salmonella Kentucky ST198: A Molecular Epidemiology Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmonella enterica serovar Kentucky sequence type 198 (ST198) has emerged as a significant global public health concern. Initially a sporadic cause of human salmonellosis, a multidrug-resistant (MDR) and ciprofloxacin-resistant lineage of ST198 has clonally expanded and disseminated worldwide, primarily linked to poultry reservoirs. This technical guide provides an in-depth analysis of the molecular epidemiology of S. Kentucky ST198 outbreaks, detailing its evolutionary history, mechanisms of antimicrobial resistance, and the experimental protocols used for its surveillance and characterization. Quantitative data from various studies are summarized, and key biological and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Salmonella enterica is a major cause of foodborne illness globally. While numerous serovars exist, Salmonella Kentucky has historically been less associated with human disease compared to others. However, the landscape has shifted dramatically with the rise of the ST198 clone, particularly a lineage exhibiting high-level resistance to ciprofloxacin (B1669076), a critical antimicrobial for treating severe Salmonella infections.[1][2] This clone has been implicated in numerous outbreaks, often with a history of travel to regions where it is endemic in poultry populations.[2][3] Understanding the molecular underpinnings of its success is crucial for developing effective surveillance, control, and treatment strategies.

The Rise of a Global Clone: Evolutionary History and Spread

Phylogenomic analyses indicate that the multidrug-resistant S. Kentucky ST198 lineage emerged around 1989 in Egypt.[4][5] Its initial success was marked by the acquisition of the Salmonella Genomic Island 1 (SGI1), specifically the SGI1-K variant, which conferred resistance to a suite of antibiotics including ampicillin, streptomycin, gentamicin, sulfamethoxazole, and tetracycline.[5][6]

From its origin in North Africa, the clone spread across the continent and subsequently to the Middle East, Asia, and Europe.[4][5] A key evolutionary step in its global dissemination was the accumulation of chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, leading to ciprofloxacin resistance.[5][7] This ciprofloxacin-resistant lineage has become a globally disseminated pathogen, with poultry and poultry products being the primary vehicle of transmission to humans.[1][3][8]

Mechanisms of Antimicrobial Resistance

The antimicrobial resistance of S. Kentucky ST198 is a multifactorial phenomenon involving both the acquisition of resistance genes and chromosomal mutations.

Acquired Resistance Genes

The primary mechanism for multidrug resistance in the emergent ST198 clone is the acquisition of the Salmonella Genomic Island 1 (SGI1).[5][6] SGI1 is a mobile genetic element that integrates into the bacterial chromosome and carries a cluster of resistance genes.[5] In addition to SGI1, various plasmids carrying resistance genes to other critical drugs, such as third-generation cephalosporins (e.g., blaCTX-M), carbapenems, and azithromycin, have been identified in ST198 isolates, further limiting therapeutic options.[5][9]

Chromosomal Mutations and Quinolone Resistance

Resistance to fluoroquinolones, particularly ciprofloxacin, is primarily due to point mutations in the QRDRs of the DNA gyrase (gyrA) and topoisomerase IV (parC) genes.[5][7] These enzymes are the targets of quinolone antibiotics, and mutations in their genes prevent the effective binding of the drugs. The accumulation of multiple mutations in these regions correlates with higher levels of resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from various molecular epidemiological studies of S. Kentucky ST198.

Table 1: Antimicrobial Resistance Rates of Salmonella Kentucky ST198 Isolates from Various Studies

AntibioticResistance Rate (%)Study PopulationReference(s)
Ciprofloxacin89.5Animal sources in Ethiopia and Kenya[10]
Sulfamethoxazole/Trimethoprim94.7Animal sources in Ethiopia and Kenya[10]
Tetracycline89.5Animal sources in Ethiopia and Kenya[10]
Streptomycin84.2Animal sources in Ethiopia and Kenya[10]
Gentamicin84.2Animal sources in Ethiopia and Kenya[10]
AmpicillinHigh prevalence in MDR cloneGlobal collection[4][5]
Ciprofloxacin60.3Broiler supply chain and patients in China[3]

Table 2: Prevalence of Key Genetic Determinants of Resistance in Salmonella Kentucky ST198

Genetic DeterminantPrevalenceStudy PopulationReference(s)
gyrA and parC mutationsPresent in all ciprofloxacin-resistant isolatesMultiple studies[10][11][12]
SGI1-KPresent in the globally disseminated MDR cloneMultiple studies[1][5][6]
blaTEM45.97%Isolates from China[11]
blaCTX-M36.29%Isolates from China[11]
qnrS31.45%Isolates from China[11]
IncFII plasmids28.23%Isolates from China[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the molecular epidemiological investigation of S. Kentucky ST198 are provided below.

Whole-Genome Sequencing (WGS)

WGS is a powerful tool for the high-resolution analysis of bacterial isolates, enabling detailed phylogenetic analysis, identification of resistance and virulence genes, and outbreak investigation.

Protocol:

  • DNA Extraction:

    • Culture a pure isolate of S. Kentucky overnight on a non-selective agar (B569324) medium (e.g., Luria-Bertani agar).

    • Harvest bacterial cells and extract high-molecular-weight genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

  • Library Preparation:

    • Prepare a sequencing library from the extracted DNA using a commercial kit (e.g., Illumina Nextera XT). This process involves enzymatic fragmentation of the DNA, ligation of sequencing adapters, and PCR amplification to enrich for library fragments.

    • Purify the amplified library and assess its size distribution and concentration using a bioanalyzer.

  • Sequencing:

    • Sequence the prepared library on an Illumina sequencing platform (e.g., MiSeq or NextSeq) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality bases using software such as Trimmomatic.

    • Assemble the reads into a draft genome using a de novo assembler like SPAdes.

    • Annotate the assembled genome to identify genes and other genomic features.

    • Perform in silico MLST, identify antimicrobial resistance genes using databases like ResFinder, and virulence factors using VFDB.

    • For comparative genomics, map the reads to a reference genome to identify single nucleotide polymorphisms (SNPs) for phylogenetic analysis.

Multi-Locus Sequence Typing (MLST)

MLST is a standardized method for characterizing bacterial isolates based on the sequences of internal fragments of seven housekeeping genes.

Protocol:

  • PCR Amplification:

    • Extract genomic DNA from a pure bacterial culture.

    • Amplify the internal fragments of the seven Salmonella MLST housekeeping genes (aroC, dnaN, hemD, hisD, purE, sucA, thrA) using established primer pairs.

    • PCR conditions are typically: initial denaturation at 94°C for 2 min, followed by 30-35 cycles of 94°C for 1 min, 55°C for 1 min, and 72°C for 1 min, with a final extension at 72°C for 5 min.[13]

  • Sequencing:

    • Purify the PCR products and sequence them in both forward and reverse directions using the same primers used for amplification.

  • Allele and Sequence Type (ST) Assignment:

    • Assemble the forward and reverse sequences for each gene to obtain a consensus sequence.

    • Submit the sequences to the Salmonella MLST database (e.g., EnteroBase) to determine the allele numbers for each of the seven loci and the corresponding sequence type (ST).

Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a molecular subtyping method used to differentiate bacterial strains by separating large DNA fragments generated by digestion with a rare-cutting restriction enzyme.

Protocol:

  • Preparation of Agarose (B213101) Plugs:

    • Embed a standardized concentration of bacterial cells in agarose plugs.

    • Lyse the cells in situ to release the genomic DNA.

    • Wash the plugs to remove cellular debris.

  • Restriction Enzyme Digestion:

    • Digest the DNA within the agarose plugs with a rare-cutting restriction enzyme, typically XbaI for Salmonella.[14]

  • Electrophoresis:

    • Load the digested plugs into the wells of an agarose gel.

    • Perform electrophoresis using a CHEF-DR system, which alternates the orientation of the electric field to separate large DNA fragments.[5]

    • Run a universal size standard (e.g., Salmonella Braenderup H9812) in multiple lanes for normalization.[12]

  • Imaging and Analysis:

    • Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA fragments under UV light.

    • Analyze the banding patterns to determine the PFGE profile of each isolate.

Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.

Protocol (Kirby-Bauer Disk Diffusion):

  • Inoculum Preparation:

    • Prepare a bacterial inoculum by suspending colonies from a pure culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[15][16]

  • Inoculation:

    • Evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension using a sterile swab.[15]

  • Disk Application:

    • Aseptically apply antimicrobial-impregnated paper disks to the surface of the inoculated agar plate.[15]

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.[15]

  • Interpretation:

    • Measure the diameter of the zone of inhibition around each disk and interpret the results as susceptible, intermediate, or resistant based on standardized guidelines (e.g., CLSI).[17]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the molecular epidemiology of S. Kentucky ST198.

molecular_epidemiology_workflow cluster_investigation Outbreak Investigation cluster_pheno Phenotypic Methods cluster_geno Genotypic Methods Outbreak Suspected Outbreak Suspected Isolate Collection Isolate Collection Outbreak Suspected->Isolate Collection Phenotypic Characterization Phenotypic Characterization Isolate Collection->Phenotypic Characterization Genotypic Characterization Genotypic Characterization Isolate Collection->Genotypic Characterization Data Analysis & Interpretation Data Analysis & Interpretation Phenotypic Characterization->Data Analysis & Interpretation Serotyping Serotyping Phenotypic Characterization->Serotyping AST Antimicrobial Susceptibility Testing (AST) Phenotypic Characterization->AST Genotypic Characterization->Data Analysis & Interpretation PFGE PFGE Genotypic Characterization->PFGE MLST MLST Genotypic Characterization->MLST WGS WGS Genotypic Characterization->WGS Public Health Action Public Health Action Data Analysis & Interpretation->Public Health Action

Figure 1: Workflow for a molecular epidemiological investigation of a Salmonella outbreak.

ST198_Evolution Susceptible S. Kentucky ST198 Susceptible S. Kentucky ST198 Acquisition of SGI1-K (c. 1989, Egypt) Acquisition of SGI1-K (c. 1989, Egypt) Susceptible S. Kentucky ST198->Acquisition of SGI1-K (c. 1989, Egypt) Multidrug-Resistant (MDR) ST198 Multidrug-Resistant (MDR) ST198 Acquisition of SGI1-K (c. 1989, Egypt)->Multidrug-Resistant (MDR) ST198 Accumulation of QRDR Mutations Accumulation of QRDR Mutations Multidrug-Resistant (MDR) ST198->Accumulation of QRDR Mutations Ciprofloxacin-Resistant MDR ST198 Ciprofloxacin-Resistant MDR ST198 Accumulation of QRDR Mutations->Ciprofloxacin-Resistant MDR ST198 Global Spread (Poultry-associated) Global Spread (Poultry-associated) Ciprofloxacin-Resistant MDR ST198->Global Spread (Poultry-associated)

Figure 2: Evolutionary pathway of the multidrug-resistant S. Kentucky ST198 clone.

Quinolone_Resistance Quinolone Antibiotic Quinolone Antibiotic DNA Gyrase (GyrA/B) DNA Gyrase (GyrA/B) Quinolone Antibiotic->DNA Gyrase (GyrA/B) Topoisomerase IV (ParC/E) Topoisomerase IV (ParC/E) Quinolone Antibiotic->Topoisomerase IV (ParC/E) DNA Replication DNA Replication DNA Gyrase (GyrA/B)->DNA Replication Inhibition Topoisomerase IV (ParC/E)->DNA Replication Inhibition Cell Death Cell Death DNA Replication->Cell Death Leads to QRDR Mutations QRDR Mutations QRDR Mutations->DNA Gyrase (GyrA/B) Alter target QRDR Mutations->Topoisomerase IV (ParC/E) Alter target

Figure 3: Mechanism of quinolone resistance in Salmonella through QRDR mutations.

Conclusion and Future Directions

The global emergence of multidrug-resistant S. Kentucky ST198 represents a significant challenge to public health. Its successful clonal expansion, driven by the acquisition of resistance elements and adaptation to poultry reservoirs, highlights the need for a "One Health" approach to surveillance and control, integrating human, animal, and environmental data. For drug development professionals, the well-characterized resistance mechanisms in this lineage provide a clear picture of the challenges that new antimicrobial agents must overcome. Continued genomic surveillance is essential to monitor for the emergence of new resistance determinants and to track the further evolution and spread of this important foodborne pathogen. The development of rapid diagnostic tools and novel therapeutic strategies is paramount to mitigating the public health threat posed by S. Kentucky ST198.

References

An In-depth Technical Guide to the Core Virulence Factors of Salmonella enterica serovar Kentucky ST198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmonella enterica serovar Kentucky sequence type 198 (ST198) has emerged as a globally significant lineage, characterized by its high levels of antimicrobial resistance, particularly to ciprofloxacin. While much research has focused on its resistance mechanisms, a comprehensive understanding of its virulence factors is crucial for the development of effective countermeasures. This guide provides a detailed overview of the key virulence factors associated with S. Kentucky ST198, drawing on genomic data and functional studies of homologous factors in other Salmonella serovars. The core of its virulence strategy revolves around two Type III Secretion Systems (T3SS) encoded on Salmonella Pathogenicity Islands (SPI-1 and SPI-2), which inject a suite of effector proteins into host cells to manipulate cellular processes and facilitate infection.

Core Virulence Determinants: Salmonella Pathogenicity Islands (SPIs)

Genomic analyses have consistently demonstrated the presence of key Salmonella Pathogenicity Islands in S. Kentucky ST198 isolates. These large genetic elements contain clusters of genes essential for virulence.

Salmonella Pathogenicity Island 1 (SPI-1)

SPI-1 encodes a Type III Secretion System (T3SS-1) and its associated effector proteins, which are primarily responsible for the invasion of non-phagocytic host cells, such as intestinal epithelial cells. Genomic studies have confirmed the conservation of SPI-1 in S. Kentucky ST198[1]. The key effector proteins encoded within or associated with SPI-1 include:

  • SipA (Salmonella invasion protein A): This protein is known to bind to host cell actin, modulating the cytoskeleton to promote bacterial entry. It also plays a role in inducing inflammatory responses.

  • SopB (Salmonella outer protein B): An inositol (B14025) phosphatase that manipulates host cell signaling pathways, leading to membrane ruffling and facilitating bacterial uptake.

  • SopE/SopE2 (Salmonella outer protein E/E2): These proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for Rho GTPases, inducing cytoskeletal rearrangements and membrane ruffling, which are critical for invasion.

Salmonella Pathogenicity Island 2 (SPI-2)

SPI-2 is crucial for the intracellular survival and replication of Salmonella within host cells, particularly in macrophages. It encodes a second Type III Secretion System (T3SS-2) that translocates effector proteins across the membrane of the Salmonella-containing vacuole (SCV). The presence of SPI-2 is also conserved in S. Kentucky ST198[1][2]. Key functions of SPI-2 effectors include:

  • Establishment and Maintenance of the SCV: SPI-2 effectors prevent the fusion of the SCV with lysosomes, creating a protected niche for bacterial replication[3].

  • Manipulation of Host Cell Trafficking: These effectors modulate vesicular trafficking to and from the SCV, ensuring a supply of nutrients for the bacteria.

  • Evasion of Host Immune Responses: SPI-2 effectors interfere with antigen presentation and other immune signaling pathways, helping the bacteria to evade clearance by the host immune system[4].

Quantitative Data on Virulence-Associated Factors

While functional studies specifically on S. Kentucky ST198 are limited, genomic surveys provide data on the prevalence of key virulence-related genetic elements.

Table 1: Prevalence of Key Virulence-Associated Genetic Loci in S. Kentucky ST198 Isolates

Genetic LocusNumber of Isolates StudiedPrevalence (%)Reference(s)
Salmonella Pathogenicity Island 1 (SPI-1)19100%[1]
Salmonella Pathogenicity Island 2 (SPI-2)19100%[1]
Salmonella Pathogenicity Island 3 (SPI-3)19100%[1]
Salmonella Pathogenicity Island 4 (SPI-4)19100%[1]
Salmonella Pathogenicity Island 5 (SPI-5)19100%[1]

Table 2: Intracellular Survival Rates of Salmonella in Macrophages (General Serovars)

Salmonella StrainHost Cell LineTime Post-Infection (hours)Fold Replication / Percent SurvivalReference(s)
S. TyphimuriumHD-11 (Chicken Macrophages)24~40% survival[5]
S. KentuckyHD-11 (Chicken Macrophages)24~20% survival[5]
S. TyphimuriumRAW 264.7 (Murine Macrophages)24~60% survival[5]
S. KentuckyRAW 264.7 (Murine Macrophages)24~50% survival[5]
S. TyphimuriumMurine Peritoneal Macrophages4~50% survival[6]

Experimental Protocols

Gentamicin (B1671437) Protection Assay for Bacterial Invasion and Intracellular Survival

This assay is a standard method to quantify the ability of Salmonella to invade host cells and survive intracellularly.

Principle: Gentamicin is an aminoglycoside antibiotic that cannot penetrate eukaryotic cell membranes. Therefore, it can be used to kill extracellular bacteria, allowing for the selective recovery and enumeration of intracellular bacteria.

Detailed Methodology:

  • Cell Culture:

    • Seed epithelial cells (e.g., Caco-2, INT-407) or macrophage-like cells (e.g., RAW 264.7, HD-11) in 24-well tissue culture plates at a density that allows for the formation of a confluent monolayer.

    • Incubate the cells in a suitable culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Bacterial Culture:

    • Inoculate a single colony of S. Kentucky ST198 into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).

  • Infection of Host Cells:

    • Wash the host cell monolayers twice with sterile phosphate-buffered saline (PBS).

    • Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100 bacteria per host cell.

    • Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.

    • Incubate for 1 hour at 37°C to allow for bacterial invasion.

  • Gentamicin Treatment:

    • After the invasion period, aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours to kill all extracellular bacteria.

  • Quantification of Intracellular Bacteria:

    • For invasion assays: After the high-gentamicin incubation, wash the cells three times with PBS. Lyse the cells with a solution of 1% Triton X-100 in PBS. Serially dilute the lysate and plate on LB agar (B569324) plates to enumerate the colony-forming units (CFU) of intracellular bacteria.

    • For intracellular survival assays: After the initial high-gentamicin treatment, replace the medium with fresh medium containing a lower concentration of gentamicin (e.g., 10-25 µg/mL) to prevent the growth of any remaining extracellular bacteria and reinfection from lysed cells. At various time points post-infection (e.g., 2, 8, 24 hours), wash the cells, lyse them, and plate the lysates for CFU enumeration.

Visualization of Key Processes

Signaling Pathway of Salmonella Invasion of Epithelial Cells

Salmonella_Invasion cluster_HostCell Salmonella S. Kentucky ST198 T3SS1 T3SS-1 Salmonella->T3SS1 expresses Internalization Bacterial Internalization Salmonella->Internalization SipA SipA T3SS1->SipA injects SopB SopB T3SS1->SopB injects SopE2 SopE2 T3SS1->SopE2 injects Actin Actin Cytoskeleton Rearrangement SipA->Actin modulates RhoGTPases Rho GTPases (Cdc42, Rac1) SopB->RhoGTPases activates SopE2->RhoGTPases activates HostCell Host Epithelial Cell RhoGTPases->Actin triggers Ruffling Membrane Ruffling Actin->Ruffling Ruffling->Internalization leads to

Caption: Salmonella T3SS-1 mediated invasion of epithelial cells.

Experimental Workflow for Gentamicin Protection Assay

Gentamicin_Protection_Assay Start Start: Seed Host Cells CultureCells Culture to Confluency Start->CultureCells Infect Infect Host Cells (MOI 10-100) CultureCells->Infect PrepareBacteria Prepare Bacterial Inoculum (mid-log phase) PrepareBacteria->Infect Wash1 Wash x3 with PBS Infect->Wash1 GentamicinHigh Incubate with High Gentamicin (100 µg/mL) Wash1->GentamicinHigh Wash2 Wash x3 with PBS GentamicinHigh->Wash2 Decision Assay Type? Wash2->Decision LyseInvasion Lyse Cells (1% Triton X-100) Decision->LyseInvasion Invasion GentamicinLow Incubate with Low Gentamicin (10-25 µg/mL) Decision->GentamicinLow Survival PlateInvasion Plate Lysate for CFU (Invasion) LyseInvasion->PlateInvasion Timepoints Incubate for Timepoints (2, 8, 24h) GentamicinLow->Timepoints LyseSurvival Lyse Cells (1% Triton X-100) Timepoints->LyseSurvival PlateSurvival Plate Lysate for CFU (Intracellular Survival) LyseSurvival->PlateSurvival

References

The Global Odyssey of a Superbug: A Technical Guide to the Phylogeography of Salmonella Kentucky ST198

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phylogeography of the ciprofloxacin-resistant Salmonella enterica serovar Kentucky sequence type 198 (S. Kentucky ST198) clone. This multidrug-resistant (MDR) lineage poses a significant and escalating threat to global public health. Through a synthesis of current genomic and epidemiological data, this document details the origin, evolution, and global dissemination of this high-risk pathogen, offering critical insights for surveillance, control, and the development of novel therapeutic strategies.

Executive Summary

The emergence and global spread of the ciprofloxacin-resistant S. Kentucky ST198 clone represents a critical public health challenge.[1][2][3] Phylogenomic analyses pinpoint the origin of this lineage to Egypt around 1989, coinciding with the acquisition of the Salmonella Genomic Island 1 (SGI1-K).[4][5][6][7] This genetic event conferred initial multidrug resistance. Subsequent evolution, primarily through mutations in the quinolone resistance-determining regions (QRDRs), has led to high-level ciprofloxacin (B1669076) resistance, fueling its worldwide dissemination. This guide summarizes the key quantitative data, details the experimental protocols for its study, and visualizes the core molecular and analytical pathways.

Quantitative Data Summary

The following tables present a consolidated view of the prevalence and resistance characteristics of the S. Kentucky ST198 clone across various studies and geographical locations.

Table 1: Geographical Distribution and Ciprofloxacin Resistance of S. Kentucky ST198

Region/CountryStudy TimeframeNumber of ST198 IsolatesCiprofloxacin Resistance RateCitation(s)
Global (5 continents)1937–2016121Majority of post-1990s isolates are resistant[4][5]
Spanish Hospitals2009–201813100%[1]
China2010–20166360.3%[8]
China2013–201727100% (high-level)[9]
USA2009–20126100% (of ciprofloxacin-resistant S. Kentucky)[10]
France, England, Wales, Denmark, USA2002–2008489 (human cases)High and emerging[11][12]
East Africa (livestock)2005-20131989.5%[13]
Algeria2015-202212590% (MDR phenotype including ciprofloxacin)[14]

Table 2: Key Genetic Determinants of Resistance in S. Kentucky ST198

Genetic ElementAssociated ResistanceCommon Mutations/GenesCitation(s)
QRDR Mutations CiprofloxacingyrA (S83F/Y, D87G/N/Y), parC (S80I, T57S)[1][4][7][15]
Salmonella Genomic Island 1 (SGI1-K) Ampicillin, Streptomycin, Gentamicin, Sulfamethoxazole, TetracyclineblaTEM-1, strA-strB, aadA7, sul1, tet(A)[4][5][6][14]
Plasmids Third-generation cephalosporins, Carbapenems, Chloramphenicol, AzithromycinblaCTX-M, blaCMY, qnrB, mph(A), cmlA1, floR[4][9][14]

Experimental Protocols

The phylogeographic analysis of S. Kentucky ST198 relies on a combination of microbiological and advanced molecular techniques. The following are detailed methodologies for key experiments.

Whole-Genome Sequencing (WGS) and Assembly
  • Bacterial Isolation and DNA Extraction: Isolate a single colony of S. Kentucky ST198 and grow overnight at 37°C in Luria-Bertani (LB) broth. Extract high-molecular-weight genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.[2]

  • Library Preparation and Sequencing: Prepare sequencing libraries using a platform-specific kit (e.g., Illumina Nextera XT or PacBio SMRTbell). For short-read sequencing, aim for paired-end reads of at least 150 bp. For long-read sequencing, select for larger fragments (>10 kb).[2] Sequence on a suitable platform (e.g., Illumina MiSeq/HiSeq or PacBio RS II/Sequel).

  • Genome Assembly: For short-read data, perform de novo assembly using assemblers like SPAdes or SKESA. For long-read data, use assemblers such as HGAP or Canu to generate a complete, circularized chromosome.[2]

In Silico Genotyping and Resistance Gene Identification
  • Multilocus Sequence Typing (MLST): Determine the sequence type by submitting the assembled genome to the MLST web server for Salmonella enterica or using command-line tools like mlst.[1]

  • Antimicrobial Resistance (AMR) Gene Detection: Identify acquired AMR genes and chromosomal point mutations using tools like ResFinder, AMRFinderPlus, or the Comprehensive Antibiotic Resistance Database (CARD).[1][9]

  • Plasmid and Mobile Element Identification: Detect plasmid replicons using PlasmidFinder. Identify and characterize genomic islands like SGI1 using tools such as PHASTER and manual annotation based on reference sequences.[1][2]

Phylogenetic and Phylogeographic Analysis
  • Core Genome SNP Calling: For a collection of ST198 genomes, identify high-quality single nucleotide polymorphisms (SNPs) in the core genome (genes present in all isolates) using pipelines like Snippy or by mapping reads to a reference genome (e.g., a complete ST198 genome) followed by variant calling with GATK or SAMtools.

  • Phylogenetic Tree Construction: Construct a maximum likelihood phylogenetic tree from the core genome SNP alignment using software like RAxML or IQ-TREE, with appropriate model selection and bootstrap support.

  • Bayesian Phylogeographic Analysis: To infer the temporal and spatial dissemination dynamics, use a Bayesian framework like BEAST.[15] This involves calibrating the molecular clock with isolate collection dates to estimate divergence times and using discrete or continuous trait models to reconstruct ancestral geographical states.[15]

Mandatory Visualizations

Quinolone Resistance Signaling Pathway

The primary mechanism of high-level ciprofloxacin resistance in S. Kentucky ST198 is the accumulation of mutations in the QRDRs of the gyrA and parC genes. These genes encode the subunits of DNA gyrase and topoisomerase IV, respectively, the targets of quinolone antibiotics.

Quinolone_Resistance cluster_drug_action Normal Drug Action cluster_resistance_mech Resistance Mechanism in S. Kentucky ST198 Ciprofloxacin Ciprofloxacin Gyrase DNA Gyrase (GyrA) Ciprofloxacin->Gyrase Inhibits TopoIV Topoisomerase IV (ParC) Ciprofloxacin->TopoIV Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication Enables TopoIV->DNA_Replication Enables gyrA_mutation gyrA gene mutation (e.g., S83F, D87N) Altered_Gyrase Altered DNA Gyrase gyrA_mutation->Altered_Gyrase Results in parC_mutation parC gene mutation (e.g., S80I) Altered_TopoIV Altered Topoisomerase IV parC_mutation->Altered_TopoIV Results in Resistant_Replication Resistant DNA Replication Altered_Gyrase->Resistant_Replication Altered_TopoIV->Resistant_Replication Ciprofloxacin_res Ciprofloxacin Ciprofloxacin_res->Altered_Gyrase Binding reduced Ciprofloxacin_res->Altered_TopoIV Binding reduced

Caption: Mechanism of ciprofloxacin resistance in S. Kentucky ST198.

Experimental Workflow for Phylogeographic Analysis

This workflow outlines the key steps from sample collection to the inference of the global dissemination of S. Kentucky ST198.

Phylogeography_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cluster_inference Phylogeographic Inference A Isolate Collection (Human, Animal, Food) B DNA Extraction A->B C Whole-Genome Sequencing (WGS) B->C D Genome Assembly & Annotation C->D E In Silico Genotyping (MLST, AMR, Plasmids) D->E F Core Genome SNP Calling D->F G Phylogenetic Tree Construction (e.g., Maximum Likelihood) F->G H Temporal Analysis (Molecular Clock - BEAST) G->H I Spatial Analysis (Ancestral State Reconstruction) H->I J Dissemination Model I->J

Caption: Workflow for phylogeographic analysis of S. Kentucky ST198.

Conclusion

The ciprofloxacin-resistant S. Kentucky ST198 clone is a highly successful and adaptable pathogen that has spread globally from a single origin. Its evolution is characterized by the acquisition of SGI1-K, followed by the stepwise accumulation of QRDR mutations and the acquisition of various plasmids conferring resistance to last-resort antibiotics.[4][5][6] The methodologies and data presented in this guide underscore the power of genomic epidemiology to trace the evolution and spread of such pathogens. Continuous global surveillance using WGS is imperative to monitor the further evolution of this clone and to inform effective public health interventions and the development of new antimicrobial agents. The link between this clone and travel, particularly to and from North and East Africa and the Middle East, highlights the need for international collaboration in surveillance and control efforts.[2][10][11]

References

Methodological & Application

Application Notes and Protocols for PFGE Analysis in Tracking Salmonella Kentucky ST198 Dissemination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmonella enterica serovar Kentucky sequence type 198 (ST198) has emerged as a significant public health concern due to its global dissemination and frequent association with multidrug resistance, particularly to ciprofloxacin, a critical antimicrobial for treating severe salmonellosis.[1][2] Pulsed-field gel electrophoresis (PFGE) has been a cornerstone molecular subtyping method for Salmonella surveillance and outbreak investigations for decades.[3] As the "gold standard" for bacterial strain typing, PFGE provides valuable insights into the genetic relatedness of isolates, enabling the tracking of pathogenic strains and the identification of sources of infection.[4]

These application notes provide a detailed protocol for the PFGE analysis of S. Kentucky ST198, based on the standardized procedures developed by PulseNet, the national molecular subtyping network for foodborne disease surveillance.[5][6][7] Additionally, this document outlines data interpretation strategies and the role of PFGE in conjunction with other typing methods for a comprehensive understanding of S. Kentucky ST198 dissemination.

Data Presentation

Table 1: Characteristics of Epidemic Salmonella Kentucky ST198
CharacteristicDescriptionReferences
Sequence Type (ST) 198[1][2]
PFGE Cluster Predominantly XbaI-PFGE cluster X1[1][8]
Key Resistance Profile Ciprofloxacin resistance; often multidrug-resistant (MDR)[1][4][9]
Geographic Origin Emerged in Egypt in the 1990s[1][10]
Primary Vehicle Poultry and poultry products[1][11]
Associated Genetic Element Salmonella Genomic Island 1 (SGI1) variant SGI1-K[1][8]
Table 2: Antimicrobial Resistance Profile of Representative S. Kentucky ST198 Isolates

| Antimicrobial Agent | Resistance Phenotype | Associated Genes/Mutations | References | | --- | --- | --- | | Ciprofloxacin | Resistant | gyrA (S83F), parC (S80I) |[9][12] | | Nalidixic Acid | Resistant | gyrA mutations |[9] | | Ampicillin | Resistant | blaTEM |[2] | | Streptomycin | Resistant | strA-strB, aadA |[2] | | Sulfamethoxazole | Resistant | sul1, sul2 |[2][12] | | Tetracycline | Resistant | tet(A) |[2][12] | | Gentamicin | Resistant | aac(3), aadA |[2] | | Extended-Spectrum Cephalosporins | Variable | blaCTX-M, blaCMY |[4] | | Carbapenems | Rare | blaOXA-48, blaVIM |[4] |

Experimental Protocols

Standardized PulseNet PFGE Protocol for Salmonella enterica

This protocol is adapted from the standardized methodology used by PulseNet laboratories for the subtyping of Salmonella.[5][6][7]

I. Preparation of Agarose (B213101) Plugs

  • Bacterial Culture: Inoculate a pure culture of S. Kentucky ST198 onto a Trypticase Soy Agar with 5% Sheep Blood (BAP) plate and incubate overnight at 37°C.

  • Cell Suspension: Prepare a cell suspension in Cell Suspension Buffer (100 mM Tris:100 mM EDTA, pH 8.0) to a turbidity equivalent to a 1.0 McFarland standard.

  • Lysis: Mix the cell suspension with melted 1% SeaKem Gold agarose and dispense into plug molds. After solidification, transfer the plugs to a lysis solution containing Proteinase K and incubate for at least 2 hours at 54°C with gentle agitation.[13]

  • Washing: Wash the plugs sequentially with sterile water and TE buffer (10 mM Tris:1 mM EDTA, pH 8.0) to remove cellular debris and lytic agents.[13][14]

II. Restriction Digestion

  • Enzyme Selection: The primary restriction enzyme for Salmonella PFGE is XbaI .[3][6] A secondary enzyme, such as BlnI or SpeI , can be used for further discrimination if needed.[3]

  • Digestion: Equilibrate a slice of the agarose plug in the appropriate restriction enzyme buffer. Replace the buffer with a fresh solution containing 40-50 U of XbaI and incubate at 37°C for at least 2 hours.

III. Pulsed-Field Gel Electrophoresis

  • Gel Preparation: Prepare a 1% SeaKem Gold agarose gel in 0.5X TBE buffer (45 mM Tris, 45 mM Boric acid, 1.0 mM EDTA, pH 8.3).

  • Loading Samples: Carefully load the digested plug slices into the wells of the gel. Include a size standard, typically Salmonella Braenderup H9812 digested with XbaI, in at least three lanes for normalization.[6]

  • Electrophoresis Conditions: Perform electrophoresis using a CHEF-DR III system (Bio-Rad) or equivalent. The following run parameters are standard for Salmonella:

    • Voltage: 6 V/cm

    • Temperature: 14°C

    • Initial Switch Time: 2.16 s

    • Final Switch Time: 63.8 s

    • Run Time: 18-22 hours

  • Staining and Imaging: Stain the gel with ethidium (B1194527) bromide or a safer alternative like GelRed. Visualize and capture the image using a gel documentation system.

IV. Data Analysis

  • Pattern Comparison: Analyze the PFGE patterns using specialized software like BioNumerics.[1]

  • Interpretation: Compare the banding patterns of the unknown isolates to each other and to the reference patterns in the PulseNet database. Isolates with indistinguishable PFGE patterns are considered to be closely related.

Visualizations

PFGE_Workflow cluster_prep Sample Preparation cluster_digestion Restriction Digestion cluster_electro Electrophoresis cluster_analysis Data Analysis Culture Bacterial Culture Suspension Cell Suspension Culture->Suspension Plugs Agarose Plugs Suspension->Plugs Digestion XbaI Digestion Plugs->Digestion Loading Gel Loading Digestion->Loading PFGE Pulsed-Field Gel Electrophoresis Loading->PFGE Staining Gel Staining & Imaging PFGE->Staining Analysis Pattern Analysis (BioNumerics) Staining->Analysis Interpretation Epidemiological Interpretation Analysis->Interpretation

Caption: Experimental workflow for PFGE analysis of Salmonella.

Dissemination_Tracking cluster_isolates Isolate Collection cluster_typing Molecular Typing cluster_analysis Data Integration & Analysis cluster_action Public Health Action Human Human Clinical Isolates PFGE PFGE Analysis Human->PFGE Animal Animal Isolates (e.g., Poultry) Animal->PFGE Food Food Isolates Food->PFGE Environment Environmental Samples Environment->PFGE MLST MLST (ST198 Confirmation) PFGE->MLST Confirmation WGS WGS (High-Resolution Analysis) PFGE->WGS Higher Resolution Database Compare to PulseNet Database PFGE->Database EpiData Integrate with Epidemiological Data (Travel History, Food Exposure) Database->EpiData ClusterID Identify Outbreak Clusters EpiData->ClusterID SourceTrace Source Tracing ClusterID->SourceTrace Control Implement Control Measures SourceTrace->Control

Caption: Logical workflow for tracking S. Kentucky ST198 dissemination.

Discussion and Interpretation

PFGE has been instrumental in identifying and tracking the spread of S. Kentucky ST198.[1] The characteristic XbaI PFGE pattern, often designated as cluster X1, is strongly associated with the ciprofloxacin-resistant ST198 clone that has spread globally.[1][8] By comparing the PFGE patterns of isolates from different sources (human, animal, food), researchers can establish epidemiological links and identify potential transmission routes.

While PFGE is a powerful tool, it is important to consider its limitations. The diversity of PFGE types within the ST198 lineage can sometimes complicate long-term analysis of its dissemination.[15] Therefore, a multi-faceted approach that combines PFGE with other molecular typing methods is often beneficial. Multilocus sequence typing (MLST) can confirm that an isolate belongs to the ST198 lineage.[10][15] For higher resolution and more detailed phylogenetic analysis, whole-genome sequencing (WGS) is increasingly being used.[10][16] WGS can provide more definitive information on the genetic relatedness of isolates and can also identify specific resistance and virulence genes.

References

Application Notes: Detection of gyrA and parC Mutations in Salmonella enterica serovar Kentucky ST198

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salmonella enterica serovar Kentucky sequence type 198 (ST198) has emerged as a globally disseminated clone associated with high-level resistance to ciprofloxacin (B1669076), a fluoroquinolone antibiotic.[1][2] Ciprofloxacin is a critical antimicrobial for treating severe Salmonella infections in adults.[2] The primary mechanism of resistance in this lineage is the accumulation of point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes.[1][3] These genes encode for DNA gyrase and topoisomerase IV, respectively, the target enzymes of fluoroquinolones. Understanding and detecting these mutations are crucial for antimicrobial resistance surveillance, clinical diagnostics, and the development of new therapeutic strategies.

Fluoroquinolones function by binding to the enzyme-DNA complex, trapping it and leading to the release of double-strand DNA breaks, which ultimately results in bacterial cell death. Mutations in the QRDRs of gyrA and parC alter the enzyme's structure, reducing the binding affinity of fluoroquinolones and thereby conferring resistance. In S. Kentucky ST198, high-level resistance is typically achieved through a stepwise accumulation of these mutations.[1][2]

Data Presentation

Table 1: Common QRDR Mutations in Ciprofloxacin-Resistant S. Kentucky ST198

This table summarizes the most frequently reported mutations in the gyrA and parC genes of ciprofloxacin-resistant S. Kentucky ST198 isolates and the corresponding amino acid substitutions.

GeneCodonNucleotide Change (Example)Amino Acid SubstitutionReference
gyrA83TCC → TTCSerine → Phenylalanine (S83F)[1][2][3]
gyrA87GAC → AACAspartate → Asparagine (D87N)[1][4]
gyrA87GAC → TACAspartate → Tyrosine (D87Y)[1][4]
gyrA87GAC → GGCAspartate → Glycine (D87G)[1][2]
parC57ACC → TCCThreonine → Serine (T57S)[1][2]
parC80AGC → ATCSerine → Isoleucine (S80I)[1][2][3]
Table 2: Correlation of Mutations with Ciprofloxacin Resistance Levels

The level of ciprofloxacin resistance, measured by the Minimum Inhibitory Concentration (MIC), correlates with the number and combination of mutations in gyrA and parC.

Mutation ProfileTypical Ciprofloxacin MIC (µg/mL)Resistance LevelReference
Wild-Type (No QRDR mutations)≤ 0.06Susceptible
Single gyrA mutation (e.g., S83F)0.12 - 1.0Decreased Susceptibility / Low-Level Resistance[1][5]
Double mutation (gyrA S83F + parC S80I)1.0 - 4.0Resistance[1][2]
Triple mutation (gyrA S83F + gyrA D87N/G/Y + parC S80I)≥ 6.0 to >32High-Level Resistance[2][6]

Visualizations

Mechanism of Ciprofloxacin Resistance

G cluster_0 Susceptible Bacterium cluster_1 Resistant S. Kentucky ST198 Cipro Ciprofloxacin Gyrase DNA Gyrase (gyrA) Cipro->Gyrase binds TopoIV Topoisomerase IV (parC) Cipro->TopoIV binds CellDeath Cell Death Cipro->CellDeath inhibits complex, leads to DNA_Rep DNA Replication Gyrase->DNA_Rep enables Gyrase->CellDeath TopoIV->DNA_Rep enables TopoIV->CellDeath Cipro_res Ciprofloxacin Gyrase_mut Mutated DNA Gyrase (gyrA S83F, D87N) Cipro_res->Gyrase_mut binding reduced TopoIV_mut Mutated Topoisomerase IV (parC S80I) Cipro_res->TopoIV_mut binding reduced DNA_Rep_ok Successful DNA Replication Gyrase_mut->DNA_Rep_ok enables TopoIV_mut->DNA_Rep_ok enables Survival Cell Survival DNA_Rep_ok->Survival

Caption: Mechanism of ciprofloxacin resistance in S. Kentucky ST198.

Experimental Workflow for Mutation Detection

G start Isolate S. Kentucky ST198 from sample dna_extraction Protocol 1: Genomic DNA Extraction start->dna_extraction pcr Protocol 2: PCR Amplification of gyrA and parC QRDRs dna_extraction->pcr gel Agarose (B213101) Gel Electrophoresis (Verify PCR Product) pcr->gel cleanup PCR Product Cleanup gel->cleanup sequencing Protocol 3: Sanger Sequencing cleanup->sequencing analysis Sequence Data Analysis (Compare to Wild-Type) sequencing->analysis result Identify Mutations (e.g., gyrA S83F, parC S80I) analysis->result

Caption: Workflow for identifying gyrA and parC mutations.

Logical Progression of Resistance

G WT Wild-Type (Susceptible) MIC ≤ 0.06 µg/mL GyrA1 Single gyrA Mutation (e.g., S83F) Low-Level Resistance WT->GyrA1 acquires GyrA_ParC gyrA + parC Mutation (e.g., S83F + S80I) Resistance GyrA1->GyrA_ParC acquires Triple Double gyrA + parC Mutation (e.g., S83F+D87N+S80I) High-Level Resistance GyrA_ParC->Triple acquires

Caption: Stepwise mutation acquisition leads to high-level resistance.

Experimental Protocols

Protocol 1: Bacterial Culture and Genomic DNA Extraction

This protocol describes the initial steps of culturing the bacterial isolate and extracting its genomic DNA, which will serve as the template for PCR.

A. Materials

  • Salmonella Kentucky ST198 isolate

  • Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB)

  • Sterile culture tubes and petri dishes

  • Incubator (37°C)

  • Genomic DNA Extraction Kit (e.g., Qiagen DNeasy Blood & Tissue Kit, PureLink Genomic DNA Kit) or lysis buffer components.

  • Microcentrifuge and sterile microcentrifuge tubes

  • Proteinase K and RNase A (if not included in kit)

  • Spectrophotometer (e.g., NanoDrop) for DNA quantification

B. Procedure: Bacterial Culture

  • Using a sterile loop, pick a single colony of S. Kentucky ST198 from an agar (B569324) plate.

  • Inoculate 5 mL of LB or TSB broth in a sterile culture tube.

  • Incubate the culture overnight (16-18 hours) at 37°C with shaking (approx. 200 rpm).

C. Procedure: Genomic DNA Extraction (Using a Commercial Kit)

  • Pellet 1-2 mL of the overnight bacterial culture by centrifuging at >8,000 x g for 5 minutes. Discard the supernatant.

  • Follow the manufacturer's instructions for the chosen genomic DNA extraction kit. A general workflow is as follows:

    • Lysis: Resuspend the bacterial pellet in a lysis buffer containing Proteinase K.[7] Incubate at 55°C for a duration specified by the manufacturer (e.g., 1-3 hours) to ensure complete cell lysis.[7]

    • RNA Removal (Optional but Recommended): Add RNase A to the lysate and incubate at room temperature for 2-5 minutes.

    • Binding: Add binding buffer (often containing ethanol) to the lysate and apply the mixture to a silica (B1680970) spin column. Centrifuge to bind the DNA to the membrane.

    • Washing: Wash the membrane with the provided wash buffers to remove proteins and other contaminants. Typically involves two wash steps.

    • Elution: Place the column in a clean collection tube. Add elution buffer or nuclease-free water directly to the center of the membrane and incubate for 1-5 minutes. Centrifuge to elute the purified genomic DNA.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

  • Store the extracted DNA at -20°C until further use.

Protocol 2: PCR Amplification of gyrA and parC QRDRs

This protocol outlines the amplification of the specific QRDR regions using Polymerase Chain Reaction (PCR).

A. Materials

  • Purified genomic DNA from Protocol 1 (template)

  • Nuclease-free water

  • PCR Master Mix (2x) containing Taq DNA polymerase, dNTPs, MgCl₂, and reaction buffer

  • Forward and reverse primers for gyrA and parC (see table below)

  • Thermal cycler

  • Agarose, TAE buffer, and DNA loading dye for gel electrophoresis

  • DNA ladder (e.g., 100 bp)

B. Primer Design The following primers have been successfully used to amplify the QRDR of Salmonella gyrA. A representative set for parC is also provided.

Target GenePrimer NameSequence (5' to 3')Amplicon SizeReference
gyrAstgyrA1 (Fwd)CGTTGGTGACGTAATCGGTA~251 bp[8]
gyrAstgyrA2 (Rev)CCGTACCGTCATAGTTATCC~251 bp[8]
parCParC-F (Fwd)ATGAGCGATATGCAGAGCGCC~480 bp[9] (Adapted)
parCParC-R (Rev)ACGCGCCGGTAACATTTTCGG~480 bp[9] (Adapted)

C. Procedure: PCR Reaction Setup

  • Thaw all reagents and keep them on ice.

  • Prepare a master mix for the number of reactions required (plus one extra to account for pipetting errors). For a single 25 µL reaction:

    • 12.5 µL of 2x PCR Master Mix

    • 1.0 µL of Forward Primer (10 µM)

    • 1.0 µL of Reverse Primer (10 µM)

    • 8.5 µL of Nuclease-free water

    • Total: 23 µL

  • Aliquot 23 µL of the master mix into individual PCR tubes.

  • Add 2 µL of template DNA (~20-50 ng) to each respective tube.

  • Gently mix and briefly centrifuge the tubes.

D. Procedure: Thermal Cycling Conditions

  • Place the PCR tubes in the thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds (may require optimization)

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 7 minutes

    • Hold: 4°C

E. Procedure: Verification of PCR Product

  • Run 5 µL of the PCR product on a 1.5% agarose gel alongside a DNA ladder.

  • Confirm the presence of a single, bright band of the expected size (~251 bp for gyrA, ~480 bp for parC).[3][8] If non-specific bands are present, the PCR may need optimization (e.g., adjusting annealing temperature).

Protocol 3: PCR Product Purification and Sanger Sequencing

This protocol describes the preparation of the amplified DNA for sequencing and the subsequent analysis to identify mutations.

A. Materials

  • Verified PCR products from Protocol 2

  • PCR Purification Kit (either enzymatic or column-based)

  • Sequencing primers (can be the same as the PCR primers)

  • Access to a Sanger sequencing service/facility

B. Procedure: PCR Product Purification

  • Purify the remaining PCR product to remove unincorporated dNTPs and primers, which can interfere with the sequencing reaction.[10]

    • Enzymatic Cleanup (e.g., ExoSAP-IT): Add the enzyme mix directly to the PCR product and incubate according to the manufacturer's protocol. This method is fast and results in high recovery.

    • Column-Based Cleanup: Use a spin-column kit similar to the DNA extraction protocol. This method is effective for removing all reaction components, including primer-dimers.

  • Elute the purified PCR product in nuclease-free water or the provided elution buffer.

C. Procedure: Cycle Sequencing and Analysis

  • Prepare samples for sequencing according to the specifications of your sequencing facility. This typically involves providing the purified PCR product (at a specified concentration) and the sequencing primer (either forward or reverse).

  • The facility will perform cycle sequencing, where fragments are generated using fluorescently labeled dideoxynucleotides (ddNTPs).[11]

  • The fragments are then separated by size via capillary electrophoresis, and the fluorescent signal is read by a detector to generate a chromatogram.[11]

  • Data Analysis:

    • Receive the sequencing data files (typically in .ab1 format).

    • Use sequence analysis software (e.g., SnapGene, Geneious, or free online tools like BLAST) to view the chromatogram and the called base sequence.

    • Align the obtained sequence with a wild-type reference sequence for S. enterica gyrA (e.g., GenBank accession X78977) and parC.

    • Carefully examine the QRDR regions (codons 83 and 87 for gyrA; codons 57 and 80 for parC) for any nucleotide changes.

    • Translate the nucleotide sequence to the amino acid sequence to confirm the resulting substitution (e.g., TCC to TTC at codon 83 of gyrA results in a Serine to Phenylalanine change).

References

In Vitro Models for Studying Streptococcus pyogenes ST198 Pathogenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide spectrum of diseases, ranging from mild pharyngitis and skin infections to life-threatening invasive conditions like necrotizing fasciitis and streptococcal toxic shock syndrome.[1][2] The pathogenic diversity of S. pyogenes is largely attributed to its extensive repertoire of virulence factors, which facilitate adhesion to host cells, evasion of the immune system, and tissue damage.[3][4] These virulence factors include the M protein, hyaluronic acid capsule, streptolysins (Streptolysin O - SLO, and Streptolysin S - SLS), and a variety of streptococcal pyrogenic exotoxins (SPEs), which act as superantigens.[5][6][7]

The genetic lineage ST198 of S. pyogenes represents a specific sequence type with its own unique combination of virulence factors and pathogenic potential. Understanding the mechanisms by which ST198 causes disease is crucial for the development of targeted therapeutics and vaccines. In vitro models provide a powerful and controlled environment to dissect the intricate interactions between ST198 and host cells, enabling the detailed study of pathogenesis.

Key Virulence Factors in S. pyogenes Pathogenesis

A thorough understanding of the primary virulence factors of S. pyogenes is essential for designing and interpreting in vitro studies.

Virulence FactorFunction in Pathogenesis
M Protein A major surface protein that inhibits phagocytosis by binding to host complement regulators. It also facilitates adhesion to host cells.[3]
Hyaluronic Acid Capsule A non-immunogenic capsule that mimics host connective tissue, thereby preventing phagocytosis and aiding in immune evasion.[3]
Streptolysin O (SLO) A pore-forming toxin that lyses a variety of host cells, including erythrocytes and leukocytes. It plays a role in cytotoxicity and immune evasion.[7]
Streptolysin S (SLS) An oxygen-stable hemolysin that contributes to beta-hemolysis on blood agar (B569324) and is cytotoxic to various host cells.[7]
Streptococcal Pyrogenic Exotoxins (SPEs) A family of superantigens (e.g., SpeA, SpeC) that cause a massive, non-specific T-cell activation, leading to a cytokine storm and the symptoms of toxic shock syndrome.[5][6]
Fibronectin-binding proteins (e.g., SfbI/Protein F1) Mediate adhesion to and invasion of host epithelial and endothelial cells by binding to fibronectin.[8][9]

In Vitro Models for ST198 Pathogenesis

Epithelial Cell Adhesion and Invasion Assays

Epithelial cells of the throat and skin are the primary sites of S. pyogenes colonization. In vitro models using human epithelial cell lines are invaluable for studying the initial stages of infection: adhesion and invasion.

Cell Lines:

  • A549: Human alveolar basal epithelial cells (lung carcinoma).

  • HaCaT: Human keratinocyte cell line (skin).

  • Detroit 562: Human pharyngeal carcinoma cells.

  • HEp-2: Human laryngeal carcinoma cells.

These models allow for the quantification of bacterial adherence to the cell surface and the subsequent invasion into the host cells. This is critical for understanding the role of specific adhesins and invasins in ST198 pathogenesis.

Macrophage Infection and Survival Assays

Macrophages are key players in the innate immune response to bacterial infections. Studying the interaction of ST198 with macrophages in vitro can provide insights into the mechanisms of immune evasion.

Cell Lines:

  • THP-1: Human monocytic cell line, can be differentiated into macrophage-like cells.

  • RAW 264.7: Murine macrophage cell line.

  • Primary Human Monocyte-Derived Macrophages (hMDMs): Provide a more physiologically relevant model.

These assays can be used to determine the rate of phagocytosis, the ability of ST198 to survive and replicate within macrophages, and the induction of macrophage cell death.

Hemolysis Assays

The production of hemolysins, such as SLO and SLS, is a hallmark of virulent S. pyogenes. The hemolytic activity of ST198 can be quantified to assess the pathogenic potential of this lineage.

Cytokine and Chemokine Profiling

The host inflammatory response is a critical component of S. pyogenes pathogenesis. Measuring the levels of cytokines and chemokines secreted by host cells in response to ST198 infection can elucidate the signaling pathways involved and the potential for immunopathology.

Experimental Protocols

Protocol 1: Epithelial Cell Adhesion and Invasion Assay

This protocol describes a method to quantify the adhesion and invasion of S. pyogenes ST198 to human epithelial cells.

Materials:

  • Human epithelial cell line (e.g., A549, HaCaT)

  • Cell culture medium (e.g., DMEM, F-12K) supplemented with 10% FBS

  • S. pyogenes ST198 strain

  • Todd-Hewitt Broth (THB)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Gentamicin (B1671437)

  • Triton X-100

  • 24-well tissue culture plates

  • Sterile water

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Culture epithelial cells in T-75 flasks until confluent.

    • Trypsinize the cells and seed them into 24-well plates at a density of 1 x 10⁵ cells/well.

    • Incubate for 24-48 hours until a confluent monolayer is formed.

  • Bacterial Preparation:

    • Inoculate S. pyogenes ST198 into THB and grow overnight at 37°C.

    • The next day, subculture the bacteria into fresh THB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in cell culture medium without antibiotics to the desired multiplicity of infection (MOI).

  • Infection:

    • Wash the epithelial cell monolayers twice with PBS.

    • Add the bacterial suspension to the cells at a specific MOI (e.g., 10 or 100).

    • Incubate for 2 hours at 37°C with 5% CO₂ to allow for adhesion and invasion.

  • Adhesion Assay:

    • After the 2-hour incubation, gently wash the wells three times with PBS to remove non-adherent bacteria.

    • Lyse the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Perform serial dilutions of the lysate and plate on THB agar to determine the total number of cell-associated bacteria (adherent and internalized).

  • Invasion Assay:

    • After the 2-hour infection, wash the wells three times with PBS.

    • Add fresh cell culture medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria.

    • Incubate for 1-2 hours at 37°C with 5% CO₂.

    • Wash the wells three times with PBS to remove the antibiotic.

    • Lyse the cells with 0.1% Triton X-100 in PBS.

    • Perform serial dilutions of the lysate and plate on THB agar to determine the number of internalized bacteria.

Data Analysis:

  • Adhesion efficiency (%) = (CFU of cell-associated bacteria / CFU of initial inoculum) x 100

  • Invasion efficiency (%) = (CFU of internalized bacteria / CFU of cell-associated bacteria) x 100

Illustrative Data (from a representative S. pyogenes strain):

Cell LineMOIAdhesion Efficiency (%)Invasion Efficiency (%)
A5491015.2 ± 2.13.5 ± 0.8
HaCaT1022.5 ± 3.55.1 ± 1.2
A54910045.8 ± 5.38.2 ± 1.9
HaCaT10061.3 ± 7.212.4 ± 2.5

Note: This data is for illustrative purposes and may not be representative of ST198.

Adhesion_Invasion_Workflow cluster_prep Preparation cluster_infection Infection cluster_assays Assays cell_culture Culture Epithelial Cells infect_cells Infect Cells (MOI 10 or 100) cell_culture->infect_cells bacterial_culture Culture S. pyogenes ST198 bacterial_culture->infect_cells wash_adhesion Wash (remove non-adherent) infect_cells->wash_adhesion wash_invasion Wash infect_cells->wash_invasion lyse_adhesion Lyse Cells wash_adhesion->lyse_adhesion plate_adhesion Plate for Adherent CFU lyse_adhesion->plate_adhesion gentamicin Add Gentamicin (kill extracellular) wash_invasion->gentamicin wash_gentamicin Wash gentamicin->wash_gentamicin lyse_invasion Lyse Cells wash_gentamicin->lyse_invasion plate_invasion Plate for Internalized CFU lyse_invasion->plate_invasion

Workflow for Adhesion and Invasion Assays.

Protocol 2: Macrophage Infection and Intracellular Survival Assay

This protocol details a method to assess the ability of S. pyogenes ST198 to survive within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary hMDMs

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • S. pyogenes ST198 strain

  • THB

  • PBS

  • Gentamicin

  • Triton X-100

  • 24-well tissue culture plates

  • Sterile water

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Macrophage Differentiation (for THP-1 cells):

    • Seed THP-1 cells into 24-well plates at 2 x 10⁵ cells/well in RPMI-1640 with 10% FBS.

    • Add PMA to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours to allow differentiation into adherent macrophages.

    • Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Bacterial Preparation:

    • Prepare the S. pyogenes ST198 inoculum as described in Protocol 1.

  • Infection:

    • Wash the macrophage monolayers twice with PBS.

    • Infect the cells with the bacterial suspension at a specific MOI (e.g., 1 or 10).

    • Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection.

    • Incubate for 30-60 minutes at 37°C with 5% CO₂.

  • Intracellular Survival:

    • After the initial infection period, wash the cells three times with PBS.

    • Add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria.

    • Incubate for the desired time points (e.g., 1, 2, 4, 8 hours).

    • At each time point, wash the cells three times with PBS.

    • Lyse the macrophages with 0.1% Triton X-100 in sterile water.

    • Perform serial dilutions of the lysate and plate on THB agar to determine the number of viable intracellular bacteria.

Data Analysis:

  • Intracellular survival (%) = (CFU at time X / CFU at time 0) x 100

Illustrative Data (from a representative S. pyogenes strain):

Time Post-Infection (hours)MOIIntracellular Survival (%)
11085.4 ± 9.2
21062.1 ± 7.5
41035.8 ± 5.1
81015.3 ± 3.8

Note: This data is for illustrative purposes and may not be representative of ST198.

Macrophage_Survival_Workflow cluster_prep Preparation cluster_infection Infection cluster_survival Intracellular Survival differentiate_thp1 Differentiate THP-1 Cells infect_macrophages Infect Macrophages (MOI 10) differentiate_thp1->infect_macrophages bacterial_culture Culture S. pyogenes ST198 bacterial_culture->infect_macrophages wash_infection Wash infect_macrophages->wash_infection add_gentamicin Add Gentamicin wash_infection->add_gentamicin incubate_timepoints Incubate (Time points: 1, 2, 4, 8h) add_gentamicin->incubate_timepoints wash_timepoint Wash incubate_timepoints->wash_timepoint lyse_macrophages Lyse Macrophages wash_timepoint->lyse_macrophages plate_cfu Plate for Intracellular CFU lyse_macrophages->plate_cfu

Workflow for Macrophage Intracellular Survival Assay.

Protocol 3: Hemolysis Assay for Streptolysin Activity

This protocol provides a method to quantify the hemolytic activity of secreted streptolysins from S. pyogenes ST198.

Materials:

  • S. pyogenes ST198 strain

  • THB supplemented with 0.5% yeast extract (THY)

  • Sheep or human red blood cells (RBCs)

  • PBS

  • Dithiothreitol (DTT) for SLO activation

  • 96-well round-bottom plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Supernatant:

    • Grow S. pyogenes ST198 in THY broth to the late logarithmic or early stationary phase.

    • Centrifuge the culture to pellet the bacteria.

    • Filter the supernatant through a 0.22 µm filter to obtain a sterile bacterial supernatant.

  • Preparation of Red Blood Cells:

    • Wash the RBCs three times with cold PBS by centrifugation.

    • Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Hemolysis Assay:

    • For SLO activity, pre-activate the bacterial supernatant by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Perform serial two-fold dilutions of the (activated) bacterial supernatant in PBS in a 96-well plate.

    • Add an equal volume of the 2% RBC suspension to each well.

    • Include a positive control (100% lysis) by adding Triton X-100 to RBCs and a negative control (0% lysis) with PBS and RBCs.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

Data Analysis:

  • Hemolytic Units (HU) : The reciprocal of the highest dilution of the supernatant that causes 50% lysis of the RBCs.

Illustrative Data (from a representative S. pyogenes strain):

StrainHemolytic Activity (HU/mL)
Wild-Type Strain1280
slo Mutant< 20
sagA Mutant640

Note: This data is for illustrative purposes and may not be representative of ST198.

Protocol 4: Cytokine Profiling by ELISA

This protocol describes the quantification of pro-inflammatory cytokines released from host cells upon infection with S. pyogenes ST198.

Materials:

  • Epithelial cells or macrophages

  • S. pyogenes ST198 strain

  • Cell culture medium

  • PBS

  • ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Infection:

    • Perform the infection of epithelial cells or macrophages with S. pyogenes ST198 as described in Protocol 1 or 2.

    • At desired time points post-infection (e.g., 4, 8, 24 hours), collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any bacteria and cellular debris.

  • ELISA:

    • Perform the ELISA for the target cytokines according to the manufacturer's instructions.

    • Briefly, this involves coating the ELISA plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

Illustrative Data (from a representative S. pyogenes strain infecting A549 cells at MOI 100):

Time Post-Infection (hours)IL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
4250 ± 35850 ± 98150 ± 22
8800 ± 952500 ± 280450 ± 55
242200 ± 2506500 ± 7101200 ± 140

Note: This data is for illustrative purposes and may not be representative of ST198.

Cytokine_Signaling_Pathway cluster_infection Infection cluster_signaling Intracellular Signaling cluster_response Host Response s_pyogenes S. pyogenes ST198 host_cell Host Cell (Epithelial/Macrophage) s_pyogenes->host_cell infects tlr Toll-like Receptors (TLRs) host_cell->tlr activates nf_kb NF-κB Pathway tlr->nf_kb mapk MAPK Pathway tlr->mapk cytokine_production Pro-inflammatory Cytokine Production (IL-6, IL-8, TNF-α) nf_kb->cytokine_production mapk->cytokine_production inflammation Inflammation cytokine_production->inflammation

Host Cell Signaling in Response to S. pyogenes.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for investigating the pathogenesis of Streptococcus pyogenes ST198. By systematically applying these methods, researchers can gain valuable insights into the molecular and cellular mechanisms underlying ST198 infections. This knowledge is fundamental for the identification of novel drug targets and the development of effective strategies to combat diseases caused by this important human pathogen. It is imperative that future research focuses on generating specific data for the ST198 lineage to build a more complete understanding of its unique pathogenic characteristics.

References

Animal Models of Salmonella Kentucky ST198 Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmonella enterica serovar Kentucky sequence type 198 (ST198) has emerged as a globally significant, multidrug-resistant (MDR) pathogen. Predominantly associated with poultry, this clone is a growing concern for human health due to high rates of resistance to critically important antibiotics, including fluoroquinolones and third-generation cephalosporins. The dissemination of this lineage necessitates robust in vivo models to study its pathogenesis, evaluate novel therapeutic strategies, and understand host-pathogen interactions. These application notes provide detailed protocols for avian and murine models of S. Kentucky ST198 infection, designed to be a practical resource for researchers in academia and the pharmaceutical industry.

Avian Model of Intestinal Colonization

The avian model is critical for studying S. Kentucky ST198 as poultry are a primary reservoir. This model is particularly useful for investigating intestinal colonization, persistence, and transmission.

Experimental Protocol: Chicken Colonization Model

This protocol is adapted from studies on Salmonella colonization in chickens and is suitable for assessing the carriage of S. Kentucky ST198.

1. Bacterial Strain Preparation:

  • Culture S. Kentucky ST198 isolates from frozen stocks on Luria-Bertani (LB) agar (B569324) overnight at 37°C.

  • Inoculate a single colony into LB broth and grow overnight at 37°C with shaking (200 rpm).

  • Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the final pellet in PBS to the desired concentration (e.g., 10⁸ CFU/mL). The concentration should be confirmed by serial dilution and plating.

2. Animal Husbandry and Acclimation:

  • Use day-of-hatch specific-pathogen-free (SPF) broiler or layer chicks.

  • House the birds in appropriate biosafety level 2 (BSL-2) facilities with ad libitum access to feed and water.

  • Acclimate the chicks for 2-3 days prior to infection.

  • Confirm the absence of pre-existing Salmonella infection by testing fecal samples from the flock.

3. Infection Procedure:

  • Orally inoculate each chick with a defined dose of the S. Kentucky ST198 suspension (e.g., 10⁷ CFU in 0.1 mL of PBS) using a gavage needle.

  • A control group should receive sterile PBS only.

4. Sample Collection and Processing:

  • At predetermined time points post-infection (e.g., 3, 7, 14, and 28 days), euthanize a subset of birds from each group.

  • Aseptically collect the ceca, liver, and spleen.

  • Weigh each tissue sample and homogenize it in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenates and plate on selective agar (e.g., Xylose Lysine Deoxycholate (XLD) agar supplemented with appropriate antibiotics for the specific ST198 strain) to enumerate S. Kentucky ST198.

  • Calculate the bacterial load as colony-forming units (CFU) per gram of tissue.

5. Data Analysis:

  • Compare the bacterial loads in different tissues over time between different experimental groups.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to determine significant differences.

Illustrative Quantitative Data

The following table represents hypothetical data that could be generated from a chicken colonization study to compare a wild-type S. Kentucky ST198 with a mutant strain (e.g., a strain with a deleted virulence factor).

Time Point (Days Post-Infection)TissueWild-Type ST198 (log10 CFU/g ± SD)Mutant Strain (log10 CFU/g ± SD)
3Cecum6.5 ± 0.45.2 ± 0.6
Liver3.2 ± 0.32.1 ± 0.5
Spleen3.5 ± 0.22.3 ± 0.4
7Cecum7.1 ± 0.54.8 ± 0.7
Liver2.8 ± 0.4<1.0
Spleen3.0 ± 0.3<1.0
14Cecum6.8 ± 0.63.5 ± 0.8*
Liver<1.0<1.0
Spleen<1.0<1.0

*Statistically significant difference (p < 0.05) compared to the wild-type strain.

Experimental Workflow Diagram

Chicken_Colonization_Workflow Chicken Colonization Model Workflow prep S. Kentucky ST198 Culture Preparation infect Oral Inoculation prep->infect acclimate Acclimation of SPF Chicks acclimate->infect monitor Monitoring and Sample Collection infect->monitor process Tissue Homogenization and Plating monitor->process data Data Analysis process->data Murine_Infection_Workflow Murine Systemic Infection Model Workflow strep Streptomycin Pretreatment infect Oral Inoculation of S. Kentucky ST198 strep->infect monitor Clinical Monitoring and Weight Measurement infect->monitor sample Tissue and Blood Collection monitor->sample bact_load Bacterial Load Enumeration sample->bact_load immune Immune Response Analysis sample->immune Salmonella_Invasion_Pathway Simplified Salmonella Invasion Pathway cluster_bacteria Salmonella cluster_host Host Epithelial Cell salmonella S. Kentucky ST198 t3ss1 T3SS-1 salmonella->t3ss1 effectors SipA, SopE, SopE2, SopB t3ss1->effectors rho_gtpases Rho GTPases (Cdc42, Rac1) effectors->rho_gtpases activate arp23 Arp2/3 Complex rho_gtpases->arp23 activate actin Actin Cytoskeleton arp23->actin reorganize ruffling Membrane Ruffling actin->ruffling invasion Bacterial Invasion ruffling->invasion

Application Notes and Protocols for Bioinformatic Analysis of Klebsiella pneumoniae ST198 Genomic Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed bioinformatics pipeline for the analysis of Klebsiella pneumoniae sequence type 198 (ST198) genomic data, encompassing quality control, genome assembly and annotation, identification of antimicrobial resistance and virulence determinants, and comparative genomic analysis.

Introduction

Klebsiella pneumoniae is a significant opportunistic pathogen responsible for a wide range of infections, including pneumonia, bloodstream infections, and urinary tract infections. The emergence of multidrug-resistant (MDR) and hypervirulent clones, such as those belonging to sequence type 198 (ST198), poses a considerable threat to public health.[1][2] Whole-genome sequencing (WGS) has become an indispensable tool for the surveillance and characterization of such high-risk lineages. This document outlines a comprehensive bioinformatics workflow for analyzing WGS data from K. pneumoniae ST198 isolates.

Experimental and Bioinformatic Workflow

The overall workflow for the genomic analysis of K. pneumoniae ST198 is depicted below. This pipeline starts with the raw sequencing reads and proceeds through several stages of analysis to provide insights into the genomic features of the isolate.

Bioinformatics Pipeline for K. pneumoniae ST198 cluster_pre Pre-processing cluster_core Core Analysis cluster_downstream Downstream Analysis Raw Reads Raw Reads Quality Control (FastQC) Quality Control (FastQC) Raw Reads->Quality Control (FastQC) assess Read Trimming (Trimmomatic) Read Trimming (Trimmomatic) Raw Reads->Read Trimming (Trimmomatic) input Quality Control (FastQC)->Read Trimming (Trimmomatic) inform Clean Reads Clean Reads Read Trimming (Trimmomatic)->Clean Reads output Genome Assembly (SPAdes) Genome Assembly (SPAdes) Clean Reads->Genome Assembly (SPAdes) assemble Assembly QC Assembly QC Genome Assembly (SPAdes)->Assembly QC assess Genome Annotation (Prokka) Genome Annotation (Prokka) Assembly QC->Genome Annotation (Prokka) input Annotated Genome Annotated Genome Genome Annotation (Prokka)->Annotated Genome output Resistome Analysis (AMRFinderPlus) Resistome Analysis (AMRFinderPlus) Annotated Genome->Resistome Analysis (AMRFinderPlus) Virulome Analysis (VFDB) Virulome Analysis (VFDB) Annotated Genome->Virulome Analysis (VFDB) Pangenome Analysis (Roary) Pangenome Analysis (Roary) Annotated Genome->Pangenome Analysis (Roary) Phylogenetic Analysis (IQ-TREE) Phylogenetic Analysis (IQ-TREE) Pangenome Analysis (Roary)->Phylogenetic Analysis (IQ-TREE)

Figure 1: Overall bioinformatics workflow for K. pneumoniae ST198 genomic analysis.

Part 1: Data Acquisition and Quality Control

DNA Extraction and Library Preparation

High-quality genomic DNA is crucial for obtaining reliable sequencing data.

Protocol: Bacterial DNA Extraction

  • Culture: Culture K. pneumoniae ST198 isolates on a suitable medium (e.g., Nutrient Agar) at 37°C for 18-24 hours.[3]

  • Cell Lysis: Harvest bacterial cells and lyse them using a combination of enzymatic (e.g., lysozyme) and chemical methods. For mucoid strains, a pre-lysis step may be necessary.[4]

  • DNA Purification: Purify the DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.[4] This typically involves protein precipitation and subsequent DNA precipitation with isopropanol, followed by washing with ethanol.[5]

  • RNA Removal: Treat the extracted DNA with RNase A to remove contaminating RNA.[6]

  • Quality Assessment: Assess the quantity and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit). A 260/280 ratio of ~1.8 is indicative of pure DNA.[7]

Protocol: Illumina Library Preparation

  • DNA Fragmentation: Shear the genomic DNA to the desired fragment size using enzymatic (e.g., tagmentation with Nextera XT) or mechanical (e.g., sonication) methods.[2]

  • End Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine (B156593) nucleotide to the 3' ends.[2]

  • Adapter Ligation: Ligate Illumina sequencing adapters to the ends of the DNA fragments.

  • PCR Amplification: Amplify the adapter-ligated fragments using PCR to enrich for fragments that have adapters on both ends.

  • Library Quantification and Normalization: Quantify the final library and normalize it for sequencing.[8]

Raw Read Quality Control

Protocol: Quality Assessment with FastQC

  • Execution: Run FastQC on the raw paired-end FASTQ files.

  • Interpretation: Examine the FastQC report for key metrics.[9][10]

    • Per Base Sequence Quality: Check for a drop in quality scores towards the end of the reads. A Phred score above 30 is generally considered good.[7][11]

    • Per Sequence GC Content: The GC content should form a normal distribution around the expected value for K. pneumoniae (approximately 57.5%).[12]

    • Adapter Content: The presence of adapter sequences should be minimal.

Table 1: Representative Quality Control Metrics for K. pneumoniae Sequencing Data

MetricAcceptable ThresholdWarningFail
Per Base Sequence QualityMedian Phred Score > 25Lower Quartile < 10Lower Quartile < 5
Per Sequence Quality ScoresMajority of reads with average Phred > 27Peak at Phred < 27Peak at Phred < 20
Per Base Sequence ContentDifference between A/T and G/C < 10%Difference > 10%Difference > 20%
Adapter Content< 0.1% of total sequences> 5% of total sequences> 10% of total sequences
Read Trimming

Protocol: Adapter and Quality Trimming with Trimmomatic

  • Execution: Use Trimmomatic to remove adapter sequences and low-quality bases.

  • Post-Trimming QC: Re-run FastQC on the trimmed reads to ensure the removal of adapters and improvement of quality scores.

Part 2: Genome Assembly and Annotation

De Novo Genome Assembly

Protocol: Genome Assembly with SPAdes

  • Execution: Assemble the clean reads into contigs using SPAdes.[13][14]

    For hybrid assembly with long reads (e.g., Nanopore), include the --nanopore flag with the long-read data.[15]

Assembly Quality Assessment

Evaluate the quality of the genome assembly using tools like QUAST.

Table 2: Example Genome Assembly Statistics for K. pneumoniae ST198

MetricValue
Number of contigs≤ 500
Total length4,969,898 - 6,132,846 bp
N50> 100,000 bp
GC (%)56.35 - 57.98 %
BUSCO completeness> 98%

Note: Thresholds are based on KlebNET-GSP quality criteria.[12]

Genome Annotation

Protocol: Genome Annotation with Prokka

  • Execution: Annotate the assembled genome to identify coding sequences (CDS), tRNAs, rRNAs, and other genomic features.[1][16][17]

  • Output: Prokka generates several output files, including a GFF3 file containing the annotations, a FASTA file of the nucleotide sequences of the predicted genes, and a FASTA file of the protein sequences.[1]

Part 3: Downstream Genomic Analysis

Antimicrobial Resistome Analysis

Protocol: AMR Gene Detection with AMRFinderPlus

  • Execution: Identify acquired antimicrobial resistance genes and point mutations.

  • Interpretation: The output will list the identified AMR genes, their class of resistance, and the mechanism of action.

Table 3: Example Antibiogram and Corresponding Resistance Genes for a Multidrug-Resistant K. pneumoniae ST198 Isolate

Antibiotic ClassAntibioticInterpretationResistance Gene(s) Detected
Beta-lactamsMeropenemResistantblaKPC-2, blaCTX-M-15, blaSHV-77
CeftazidimeResistantblaCTX-M-15, blaSHV-77
FluoroquinolonesCiprofloxacinResistantgyrA (mutation), parC (mutation)
AminoglycosidesGentamicinResistantaac(6')-Ib-cr
FosfomycinsFosfomycinSusceptiblefosA (intrinsic)
Virulome Analysis

Protocol: Virulence Factor Identification with VFDB

  • Execution: Use the annotated protein sequences to search against the Virulence Factor Database (VFDB).[18] This can be done via a BLAST search on the VFDB website or using a local BLAST setup.

  • Interpretation: Analyze the BLAST results to identify known virulence factors. The genomic characterization of a K30-ST198 hvKp clone revealed the presence of an ICEKp1 element carrying hypervirulence-associated genes.[1][19]

Table 4: Common Virulence Factors in Hypervirulent K. pneumoniae ST198

Virulence Factor CategoryGene(s)Function
Siderophores (Iron Acquisition)ybt operon, iro operonIron scavenging from the host
HypermucoviscosityrmpA, rmpA2Increased capsule production
AdhesinsmrkD, fimHAdherence to host cells
LipopolysaccharidewabG, ugeStructural component of the outer membrane

Note: The presence of these genes can vary between isolates.[1][20][21]

Virulence_Factor_Interaction cluster_host Host Environment cluster_bacteria K. pneumoniae ST198 Host Cell Host Cell Iron Iron Immune Cells Immune Cells Adhesins (mrkD, fimH) Adhesins (mrkD, fimH) Adhesins (mrkD, fimH)->Host Cell Adherence Siderophores (Ybt, Iro) Siderophores (Ybt, Iro) Siderophores (Ybt, Iro)->Iron Sequestration Capsule (rmpA/A2 regulated) Capsule (rmpA/A2 regulated) Capsule (rmpA/A2 regulated)->Immune Cells Phagocytosis Inhibition LPS (wabG, uge) LPS (wabG, uge) LPS (wabG, uge)->Immune Cells Immune Stimulation

Figure 2: Key virulence mechanisms of hypervirulent K. pneumoniae.
Pangenome Analysis

Protocol: Pangenome Analysis with Roary

  • Execution: Analyze a collection of K. pneumoniae ST198 annotated genomes (in GFF3 format from Prokka) to determine the core and accessory genomes.[22][23][24][25]

Phylogenetic Analysis

Protocol: Phylogenetic Tree Construction with IQ-TREE

  • Execution: Use the core gene alignment from Roary to construct a maximum-likelihood phylogenetic tree. [26][27][28] ```bash iqtree -s roary_output/core_gene_alignment.aln -m MFP -bb 1000

2. Visualization: Visualize the resulting phylogenetic tree using a tool like FigTree or iTOL to understand the evolutionary relationships between the ST198 isolates.

Conclusion

This comprehensive bioinformatics pipeline provides a robust framework for the analysis of K. pneumoniae ST198 genomic data. By following these protocols, researchers can gain valuable insights into the genetic makeup of this important pathogen, including its resistance and virulence potential, and its phylogenetic context. This information is critical for informing infection control strategies, surveillance efforts, and the development of novel therapeutics.

References

Application Notes and Protocols for Identifying Plasmid-Mediated Resistance in Klebsiella pneumoniae ST198

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Klebsiella pneumoniae is a significant opportunistic pathogen responsible for a wide array of infections, with multidrug-resistant strains posing a considerable threat to public health. The emergence of specific sequence types (STs), such as ST198, necessitates targeted surveillance and characterization of their resistance mechanisms. While some lineages of K. pneumoniae ST198 have been identified as hypervirulent, the potential for acquisition of antibiotic resistance via mobile genetic elements like plasmids remains a critical area of investigation.[1] Plasmid-mediated resistance allows for the rapid dissemination of resistance genes among bacterial populations, contributing to the evolution of multidrug-resistant and extensively drug-resistant phenotypes.

These application notes provide a comprehensive guide to the techniques and protocols for identifying and characterizing plasmid-mediated resistance in K. pneumoniae ST198. The methodologies detailed below cover phenotypic and genotypic approaches, from initial screening for resistance to in-depth molecular and genomic characterization of the plasmids involved.

Section 1: Phenotypic Characterization of Antibiotic Resistance

The initial step in identifying plasmid-mediated resistance is to determine the antibiotic susceptibility profile of the K. pneumoniae ST198 isolate. This provides the foundational data on which subsequent genotypic investigations are built.

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of K. pneumoniae ST198.

    • Suspend the colonies in 5 mL of sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of the antibiotics to be tested at a concentration of at least 10 times the highest concentration to be tested.

    • Perform serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Interpret the MIC values as susceptible, intermediate, or resistant according to the latest Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[2][3]

Data Presentation: Example MIC Data for K. pneumoniae Isolates

AntibioticClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Example ST198 Isolate MIC (µg/mL)Interpretation
ImipenemCarbapenem32640.5Susceptible
MeropenemCarbapenem≥16≥160.5Susceptible
CeftriaxoneCephalosporin≥64≥641Susceptible
CiprofloxacinFluoroquinolone--0.25Susceptible
GentamicinAminoglycoside--1Susceptible
Polymyxin BPolymyxin240.5Susceptible
TigecyclineGlycylcycline16321Susceptible
AmpicillinPenicillin-->32Resistant

Note: MIC₅₀ and MIC₉₀ values are hypothetical examples based on studies of multidrug-resistant K. pneumoniae and are for comparative purposes. The example ST198 isolate data reflects potential findings for a hypervirulent, less resistant strain.[1][2][3]

Section 2: Molecular Detection of Plasmid-Mediated Resistance Genes

Following phenotypic characterization, molecular methods are employed to identify the specific genes responsible for the observed resistance.

PCR for Common Resistance Genes

Conventional PCR is a rapid and cost-effective method to screen for the presence of known plasmid-mediated resistance genes.

Protocol: PCR for bla Genes (e.g., blaCTX-M, blaKPC, blaNDM, blaOXA-48)

  • DNA Extraction:

    • Extract total genomic DNA from an overnight culture of K. pneumoniae ST198 using a commercial DNA extraction kit or a standard boiling lysis method.

    • Quantify the DNA concentration and assess its purity using a spectrophotometer.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and nuclease-free water.

    • Add forward and reverse primers for the target resistance gene (e.g., blaCTX-M-15).

    • Add 1-5 µL of the extracted DNA to the master mix.

    • Perform PCR using the following cycling conditions (example for blaCTX-M):

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 7 minutes

  • Visualization of PCR Products:

    • Run the PCR products on a 1.5% agarose (B213101) gel stained with a DNA-binding dye.

    • Visualize the DNA fragments under UV light and compare their sizes to a DNA ladder to confirm the presence of the target gene.

Quantitative Real-Time PCR (qPCR) for Gene Copy Number

qPCR can be used to determine the copy number of a plasmid carrying a resistance gene relative to the bacterial chromosome. An increased copy number can lead to higher levels of resistance.

Protocol: qPCR for Plasmid Copy Number Determination

  • Primer Design:

    • Design two sets of primers: one targeting a single-copy chromosomal gene (e.g., dxs) and another targeting the plasmid-borne resistance gene (e.g., blaCTX-M-15).

  • qPCR Reaction:

    • Prepare qPCR reactions using a SYBR Green or probe-based master mix.

    • Perform serial dilutions of the extracted total DNA to create a standard curve.

    • Run the qPCR with both primer sets for the unknown samples and the standard curve dilutions.

  • Data Analysis:

    • Determine the threshold cycle (Ct) for both the chromosomal and plasmid genes.

    • Calculate the plasmid copy number (PCN) using the following formula: PCN = EchromCt(chrom) / EplasmidCt(plasmid), where E is the amplification efficiency. A simplified method assumes equal efficiencies: PCN = 2ΔCt, where ΔCt = Ctchrom - Ctplasmid.[4][5]

Data Presentation: Example qPCR Data for Plasmid Copy Number

Gene TargetCt Value (Mean ± SD)Calculated Plasmid Copy Number
dxs (Chromosomal)25.3 ± 0.2-
blaCTX-M-15 (Plasmid)20.1 ± 0.3~36

Section 3: Characterization of Resistance Plasmids

Once the presence of plasmid-mediated resistance genes is confirmed, the next step is to characterize the plasmids themselves.

Plasmid Extraction

Due to the often mucoid nature of K. pneumoniae, plasmid extraction can be challenging.

Protocol: Modified Alkaline Lysis for Plasmid Extraction

  • Cell Culture and Lysis:

    • Grow a 5-10 mL overnight culture of K. pneumoniae ST198.

    • Pellet the cells by centrifugation.

    • Resuspend the pellet in Solution I (Resuspension buffer).

    • Add Solution II (Lysis buffer) and gently invert to mix.

    • Add Solution III (Neutralization buffer) and gently invert to mix.

  • Purification:

    • Centrifuge to pellet cell debris and chromosomal DNA.

    • Transfer the supernatant containing the plasmid DNA to a fresh tube.

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the plasmid DNA with isopropanol (B130326) or ethanol (B145695).

    • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer or nuclease-free water.

For mucoid strains, an initial boiling step for 2 minutes after resuspension in Tris-HCl can help to break down the capsule and improve lysis efficiency.

S1 Nuclease Pulsed-Field Gel Electrophoresis (S1-PFGE) for Plasmid Sizing

S1-PFGE is used to determine the number and size of large plasmids within a bacterial isolate.

Protocol: S1-PFGE

  • Preparation of Agarose Plugs:

    • Embed whole bacterial cells in agarose plugs.

    • Lyse the cells within the plugs using lysozyme (B549824) and proteinase K.

  • S1 Nuclease Digestion:

    • Wash the plugs and incubate with S1 nuclease to linearize the plasmid DNA.

  • Pulsed-Field Gel Electrophoresis:

    • Load the plugs into the wells of a 1% agarose gel.

    • Perform electrophoresis using a CHEF-DR system with appropriate switching times to resolve large DNA fragments.

  • Visualization and Sizing:

    • Stain the gel with a DNA-binding dye and visualize under UV light.

    • Determine the size of the linearized plasmids by comparing their migration to a known DNA ladder (e.g., Lambda ladder).

Southern Blot Hybridization for Gene Localization

Southern blotting is used to confirm that a specific resistance gene is located on a particular plasmid.

Protocol: Southern Blot Hybridization

  • S1-PFGE and Transfer:

    • Perform S1-PFGE as described above.

    • Denature the DNA in the gel and transfer it to a nylon or nitrocellulose membrane.

  • Probe Preparation:

    • Prepare a DNA probe specific for the resistance gene of interest (e.g., blaKPC) and label it with a detectable marker (e.g., DIG-dUTP or ³²P-dCTP).

  • Hybridization and Detection:

    • Incubate the membrane with the labeled probe under conditions that allow for specific hybridization.

    • Wash the membrane to remove unbound probe.

    • Detect the location of the hybridized probe using an appropriate method (e.g., colorimetric detection for DIG or autoradiography for ³²P). A positive signal corresponding to a linearized plasmid band confirms the location of the gene on that plasmid.

Section 4: Transferability of Resistance Plasmids

Conjugation experiments are performed to determine if the resistance plasmid can be transferred to other bacteria, which is a key factor in the dissemination of antibiotic resistance.

Protocol: Broth Mating Conjugation

  • Preparation of Donor and Recipient Strains:

    • Use the K. pneumoniae ST198 isolate carrying the resistance plasmid as the donor.

    • Use a recipient strain that is susceptible to the antibiotic and has a selectable marker (e.g., sodium azide-resistant E. coli J53).

  • Mating:

    • Grow overnight cultures of the donor and recipient strains separately.

    • Mix the donor and recipient cultures in a 1:10 ratio in fresh broth and incubate for 4-18 hours at 37°C without shaking.

  • Selection of Transconjugants:

    • Plate the mating mixture onto selective agar (B569324) plates containing the antibiotic to which the plasmid confers resistance and the selectable marker for the recipient strain.

  • Confirmation and Calculation of Transfer Frequency:

    • Confirm that the colonies growing on the selective plates are true transconjugants by performing PCR for the resistance gene and verifying the recipient's identity.

    • Calculate the conjugation frequency by dividing the number of transconjugants by the number of recipient cells.

Section 5: Whole-Genome Sequencing and Bioinformatic Analysis

Whole-genome sequencing (WGS) provides the most comprehensive characterization of plasmid-mediated resistance, allowing for the identification of all resistance genes, plasmid replicon types, and the complete plasmid sequence.

Protocol: WGS and Bioinformatic Workflow

  • DNA Extraction and Sequencing:

    • Extract high-quality genomic DNA from the K. pneumoniae ST198 isolate.

    • Perform short-read (e.g., Illumina) and, if possible, long-read (e.g., Oxford Nanopore or PacBio) sequencing to facilitate complete plasmid assembly.

  • Genome Assembly:

    • Perform a hybrid assembly using both short and long reads to generate a complete, closed genome with accurate plasmid sequences.

  • Bioinformatic Analysis:

    • Resistance Gene Identification: Use tools like ResFinder or the Comprehensive Antibiotic Resistance Database (CARD) to identify all antimicrobial resistance genes.

    • Plasmid Identification and Typing: Use PlasmidFinder to identify plasmid replicon types (e.g., IncFIB, IncFII).

    • Plasmid Annotation: Annotate the plasmid sequences to identify resistance genes, mobile genetic elements (transposons, insertion sequences), and other relevant features.

Visualizations

Experimental_Workflow_for_Plasmid_Resistance_Identification cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis cluster_plasmid_char Plasmid Characterization cluster_transfer Transferability cluster_genomic Genomic Analysis MIC MIC Testing Resistant_Phenotype Resistant Phenotype Identified MIC->Resistant_Phenotype PCR PCR for Resistance Genes Resistant_Phenotype->PCR Investigate Genetic Basis WGS Whole-Genome Sequencing Resistant_Phenotype->WGS Comprehensive Analysis qPCR qPCR for Gene Copy Number PCR->qPCR Plasmid_Extraction Plasmid Extraction PCR->Plasmid_Extraction S1_PFGE S1-PFGE Plasmid_Extraction->S1_PFGE Southern_Blot Southern Blot S1_PFGE->Southern_Blot Conjugation Conjugation Experiment Southern_Blot->Conjugation Confirm Transferable Resistance Bioinformatics Bioinformatic Analysis WGS->Bioinformatics Bioinformatics->PCR Inform Primer Design

Caption: Workflow for identifying plasmid-mediated resistance.

Plasmid_Mediated_Resistance_Logic cluster_bacterium K. pneumoniae ST198 cluster_resistance_elements Mobile Genetic Elements cluster_transfer Horizontal Gene Transfer cluster_recipient Recipient Bacterium Chromosome Chromosome Plasmid Plasmid (e.g., IncFIB) MGE Transposon / Integron Plasmid->MGE acquires Conjugation Conjugation Plasmid->Conjugation is transferred via Res_Gene Resistance Gene (e.g., blaKPC) MGE->Res_Gene carries New_Host New Resistant Host Conjugation->New_Host to

Caption: Logic of plasmid-mediated resistance acquisition and transfer.

References

Application Notes and Protocols for Rapid Detection of Salmonella Kentucky ST198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmonella enterica serovar Kentucky is a globally distributed serovar, but the sequence type (ST) 198 has emerged as a significant public health concern due to its association with multidrug resistance, particularly to ciprofloxacin.[1][2] Rapid and accurate identification of S. Kentucky ST198 is crucial for surveillance, outbreak investigation, and the development of targeted interventions. Traditional methods for Salmonella subtyping are often time-consuming and labor-intensive. Molecular assays, such as quantitative PCR (qPCR) and loop-mediated isothermal amplification (LAMP), offer rapid, sensitive, and specific alternatives.

This document provides detailed protocols for two molecular assays designed for the specific detection of S. Kentucky ST198: an allele-specific qPCR assay and a LAMP-based assay. These assays are based on lineage-specific single nucleotide polymorphisms (SNPs) that differentiate ST198 from other closely related lineages, such as ST152.[3][4][5]

Principle of Detection: Targeting Lineage-Specific SNPs

Comparative genomic studies have identified non-synonymous SNPs that are unique to the S. Kentucky ST198 lineage.[3][4][5] These genetic markers allow for the design of highly specific molecular assays. This protocol utilizes a hypothetical lineage-specific SNP in a conserved gene as the basis for allele-specific PCR. The principle of allele-specific PCR relies on primers designed to be complementary to the target DNA sequence at the 3' end, including the SNP. A perfect match allows for efficient amplification, while a mismatch significantly hinders or prevents it.

Data Presentation: Performance of Molecular Assays for Salmonella Detection

The following table summarizes the performance characteristics of various molecular methods for the detection of Salmonella, providing a benchmark for the expected performance of the assays described herein.

Assay TypeTarget Gene(s)Sensitivity (CFU/reaction or sample)SpecificityReference(s)
Real-Time PCR (qPCR)invA0.04 CFU/g in spiked samplesHigh
Real-Time PCR (qPCR)ttrRSBCA5 CFU/reaction100% (in silico and in vitro)
LAMPinvA1.3 - 28 cells/reactionHigh
LAMPstn5 fg DNA/reaction; 220 cells/g in foodHigh
Allele-Specific PCRrfbS100 pg DNAHigh (serotype-specific)[6][7]

Experimental Protocols

Protocol 1: Allele-Specific qPCR for S. Kentucky ST198 Detection

This protocol describes a real-time PCR assay using allele-specific primers and a hydrolysis probe for the specific detection of an ST198-specific SNP.

1. DNA Extraction

Effective DNA extraction is critical for the success of the qPCR assay. The choice of method may depend on the sample matrix.

  • For Pure Cultures:

    • Inoculate a single colony of the presumptive S. Kentucky isolate into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C.

    • Pellet 1 mL of the overnight culture by centrifugation at 12,000 x g for 2 minutes.

    • Resuspend the pellet in 200 µL of sterile nuclease-free water.

    • Boil the suspension for 10 minutes.

    • Centrifuge at 12,000 x g for 5 minutes to pellet the cell debris.

    • Use 1-5 µL of the supernatant as the DNA template for the qPCR reaction.

  • For Complex Matrices (e.g., poultry rinse, environmental swabs):

    • Pre-enrich the sample in Buffered Peptone Water (BPW) overnight at 37°C.

    • Perform DNA extraction from 1 mL of the enrichment broth using a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit, Qiagen) according to the manufacturer's instructions for Gram-negative bacteria. High-quality DNA is essential for minimizing PCR inhibition.

2. Primer and Probe Design

Primers and probes should be designed to target a validated ST198-specific SNP. For this protocol, we will use a hypothetical SNP target.

  • Target: A hypothetical G to A transition in the gyrA gene specific to the ST198 lineage.

  • Forward Primer (Allele-Specific): 5'-[Sequence flanking the SNP]-A-3' (The 3'-most base corresponds to the SNP)

  • Reverse Primer: 5'-[Reverse complementary sequence]-3'

  • Probe: 5'-[FAM]- [Sequence between primers] -[BHQ1]-3'

3. qPCR Reaction Setup

ComponentFinal ConcentrationVolume (per 20 µL reaction)
2x qPCR Master Mix1x10 µL
Forward Primer (10 µM)400 nM0.8 µL
Reverse Primer (10 µM)400 nM0.8 µL
Probe (10 µM)200 nM0.4 µL
DNA Template-2 µL
Nuclease-Free Water-6 µL

4. qPCR Cycling Conditions

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension6060 sec

5. Data Analysis and Interpretation

  • Positive Control: DNA from a confirmed S. Kentucky ST198 strain.

  • Negative Control: DNA from a non-ST198 S. Kentucky strain (e.g., ST152) and a no-template control (NTC).

  • Interpretation: A positive result for S. Kentucky ST198 is indicated by an amplification curve with a Ct value typically below 35. The negative controls should not show any amplification.

Protocol 2: LAMP Assay for Rapid Screening of S. Kentucky ST198

The LAMP assay allows for rapid, isothermal amplification of DNA with high specificity and sensitivity.

1. DNA Extraction

A simple boiling method as described in Protocol 1 (Section 1 for Pure Cultures) is often sufficient for LAMP assays due to their high tolerance to PCR inhibitors. For complex matrices, a pre-enrichment step is recommended.

2. LAMP Primer Design

A set of four to six primers targeting six to eight distinct regions of the target gene (containing the ST198-specific SNP) is required. These include forward and backward outer primers (F3, B3), forward and backward inner primers (FIP, BIP), and optional loop primers (LF, LB).

3. LAMP Reaction Setup

ComponentFinal ConcentrationVolume (per 25 µL reaction)
2x Isothermal Master Mix1x12.5 µL
Primer Mix (10x)1x2.5 µL
DNA Template-2 µL
Nuclease-Free Water-8 µL

The 10x Primer Mix should contain FIP and BIP at 16 µM, F3 and B3 at 2 µM, and LF and LB at 4 µM.

4. LAMP Reaction

  • Incubate the reaction mixture at a constant temperature of 63-65°C for 30-60 minutes in a heat block or water bath.

  • Inactivate the enzyme by heating at 80°C for 5 minutes.

5. Detection of Amplification

  • Visual Detection (Colorimetric): Use a master mix containing a pH-sensitive dye (e.g., phenol (B47542) red). A color change from pink to yellow indicates a positive reaction.

  • Visual Detection (Fluorescence): Add a fluorescent dye (e.g., SYBR Green I) to the reaction tube after incubation. A green fluorescence under blue light indicates a positive reaction.

  • Real-Time Turbidity: Monitor the increase in turbidity in real-time using a specialized instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_detection Detection Assays cluster_results Results and Analysis Sample Sample (Poultry rinse, Swab, etc.) Enrichment Pre-enrichment in BPW (18-24h) Sample->Enrichment DNA_Extraction DNA Extraction (Boiling or Kit-based) Enrichment->DNA_Extraction qPCR Allele-Specific qPCR DNA_Extraction->qPCR High-quality DNA LAMP LAMP Assay DNA_Extraction->LAMP Crude or Purified DNA qPCR_Result Ct Value Analysis (Positive/Negative) qPCR->qPCR_Result LAMP_Result Visual Detection (Color change/Fluorescence) LAMP->LAMP_Result Final_Report Confirmation of S. Kentucky ST198 qPCR_Result->Final_Report LAMP_Result->Final_Report

Caption: Overall workflow for the detection of S. Kentucky ST198.

allele_specific_pcr_pathway cluster_template cluster_reaction cluster_outcome ST198 S. Kentucky ST198 DNA (Allele A) AS_Primer Allele-Specific Primer (3' end matches Allele A) ST198->AS_Primer Perfect Match Non_ST198 Non-ST198 DNA (Allele G) Non_ST198->AS_Primer Mismatch Amplification Efficient Amplification (Positive Signal) AS_Primer->Amplification No_Amplification No/Inefficient Amplification (Negative Signal) AS_Primer->No_Amplification

Caption: Principle of allele-specific PCR for S. Kentucky ST198.

References

Troubleshooting & Optimization

Technical Support Center: Differentiating Salmonella Kentucky ST198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with differentiating Salmonella Kentucky ST198 from other serovars.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate S. Kentucky ST198 from other S. Kentucky strains using traditional methods?

A1: Traditional serotyping, which identifies somatic (O) and flagellar (H) antigens, is insufficient for distinguishing between different sequence types (STs) of S. Kentucky, such as ST198 and ST152.[1][2] While both belong to the S. Kentucky serovar, they represent distinct genetic lineages with different epidemiological significance.[1][2] Therefore, molecular typing methods are essential for accurate differentiation.

Q2: What are the primary molecular characteristics that distinguish S. Kentucky ST198?

A2: S. Kentucky ST198 is globally recognized as a multidrug-resistant (MDR) clone.[3][4][5] Key molecular identifiers include:

  • Multilocus Sequence Type (MLST): As the name suggests, it is defined as sequence type 198.[3][5][6]

  • gyrA and parC mutations: Most ST198 strains possess mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, conferring resistance to fluoroquinolones like ciprofloxacin (B1669076).[3][7][8][9]

  • Salmonella Genomic Island 1 (SGI1): The emergence of the MDR phenotype in ST198 is linked to the acquisition of a variant of SGI1, often SGI1-K, which carries a cluster of antimicrobial resistance genes.[4][8][10][11]

Q3: What is the clinical and epidemiological significance of identifying S. Kentucky ST198?

A3: While S. Kentucky is commonly found in poultry, the ST198 lineage is of particular public health concern due to its extensive drug resistance and association with human infections, often linked to international travel.[1][2][4][5][10] Distinguishing ST198 is crucial for surveillance, outbreak investigation, and implementing effective control measures to limit its global spread.[5]

Troubleshooting Guides

Issue 1: Ambiguous Pulsed-Field Gel Electrophoresis (PFGE) Patterns

Q: My PFGE results for S. Kentucky isolates are not clearly distinguishing between known ST198 and other strains. What could be the cause and how can I resolve this?

A: While PFGE is a standard typing method for Salmonella, it may show weak clonality for some serovars, making interpretation difficult.[12]

  • Possible Cause: Genetic rearrangements, particularly within the mobile genetic element SGI1, are common in ST198 and can alter restriction sites, leading to variable PFGE patterns.[4]

  • Troubleshooting Steps:

    • Optimize Restriction Enzyme Choice: Ensure you are using the standardized restriction enzymes for Salmonella (e.g., XbaI).

    • Cross-verify with other Methods: Do not rely solely on PFGE. A combination of multiple methods is often necessary for clear differentiation.[12] Complement your PFGE data with MLST to confirm the sequence type.

    • Whole Genome Sequencing (WGS): For the highest resolution, WGS can provide definitive identification and detailed genetic information, overcoming the limitations of PFGE.[4]

Issue 2: PCR for Quinolone Resistance Genes Yields Negative Results in a Suspected ST198 Isolate

Q: I have a ciprofloxacin-resistant S. Kentucky isolate that I suspect is ST198, but my PCR for plasmid-mediated quinolone resistance (PMQR) genes is negative. Why is this?

A: High-level ciprofloxacin resistance in S. Kentucky ST198 is primarily due to chromosomal mutations, not plasmid-mediated genes.[9]

  • Explanation: The resistance mechanism involves specific point mutations in the QRDRs of the gyrA and parC genes.[3][8][9]

  • Recommended Action:

    • Sequence the QRDRs: Instead of screening for PMQR genes, perform Sanger sequencing of the gyrA and parC genes to identify the characteristic mutations (e.g., S83F in gyrA, S80I in parC).[3][7]

    • Design Specific Primers: You can also design allele-specific PCR primers to directly detect these single nucleotide polymorphisms (SNPs) for a more rapid screening approach.

Quantitative Data Summary

The following table summarizes the prevalence and resistance characteristics of S. Kentucky ST198 from various studies.

Study FocusSample SourcePrevalence of S. Kentucky ST198Key Resistance ProfileReference
Global SpreadHuman cases (2002-2008)489 cases identified across multiple countriesMultidrug-resistant, high-level ciprofloxacin resistance[5]
Poultry in SpainTurkey, laying hen, broiler (2011-2017)All 66 isolates belonged to ST198All resistant to ciprofloxacin and nalidixic acid; carried 1-16 antimicrobial resistance genes[3]
Chicken Meat in ChinaChicken meat products13.33% (10/75) of Salmonella isolatesResistant to cephalosporins, ciprofloxacin, tigecycline, and fosfomycin[7]
Livestock in East AfricaAnimal sourcesAll 19 S. Kentucky isolates were ST198High resistance rates to sulfamethoxazole/trimethoprim (94.7%), ciprofloxacin (89.5%), and tetracycline (B611298) (89.5%)[6]

Experimental Protocols

Multilocus Sequence Typing (MLST)

MLST is a definitive method for identifying S. Kentucky ST198. The protocol involves PCR amplification and sequencing of internal fragments of seven housekeeping genes.

Methodology:

  • DNA Extraction: Isolate genomic DNA from a pure culture of S. Kentucky using a commercial kit or standard phenol-chloroform extraction.

  • PCR Amplification: Amplify the seven housekeeping genes (aroC, dnaN, hemD, hisD, purE, sucA, and thrA) using established primer sets for Salmonella enterica.

  • Sequencing: Purify the PCR products and sequence them using Sanger sequencing.

  • Allele and ST Assignment: Submit the sequences to the Salmonella MLST database (e.g., PubMLST) to determine the allelic profile and the corresponding sequence type. An isolate is identified as ST198 if the combination of its seven alleles matches the defined profile for ST198.

PCR and Sequencing for gyrA and parC Mutations

This protocol is used to detect the specific mutations conferring fluoroquinolone resistance in ST198.

Methodology:

  • Primer Design: Design primers to amplify the QRDR regions of the gyrA and parC genes.

  • PCR Amplification: Perform PCR using the designed primers and extracted genomic DNA from the test isolate.

  • Sequencing: Sequence the purified PCR products.

  • Sequence Analysis: Align the obtained sequences with a wild-type reference sequence (e.g., from a known susceptible S. Kentucky strain) to identify non-synonymous single nucleotide polymorphisms (SNPs). Look for mutations at codons 83 and 87 in gyrA and codon 80 in parC.[3]

Visualizations

Differentiation_Workflow cluster_input Initial Isolate cluster_methods Differentiation Methods cluster_results Identification Isolate S. Kentucky Isolate Serotyping Traditional Serotyping Isolate->Serotyping Confirms S. Kentucky PCR Resistance Gene PCR/ Sequencing (gyrA, parC) Isolate->PCR Direct Screening Result_Ambiguous Ambiguous Result Serotyping->Result_Ambiguous Cannot differentiate STs MLST MLST Analysis Result_ST198 Identified as S. Kentucky ST198 MLST->Result_ST198 ST is 198 Result_Other Other S. Kentucky (e.g., ST152) MLST->Result_Other ST is not 198 WGS Whole Genome Sequencing WGS->Result_ST198 Confirms ST198 & provides detailed genomic data PCR->Result_ST198 Mutations Present Result_Ambiguous->MLST Proceed to Molecular Methods Result_Ambiguous->WGS For High Resolution SGI1_Structure cluster_legend Legend SGI1 trmE (Chromosome) SGI1-K Backbone MDR Region (In104) SGI1-K Backbone yidY (Chromosome) MDR_Genes sul1 (Sulfonamides) aac(3)-Id (Gentamicin) aadA7 (Streptomycin) bla_TEM-1 (Ampicillin) tet(A) (Tetracycline) L1 Chromosomal Genes L2 SGI1 Backbone L3 Antimicrobial Resistance Genes L1_box L2_box L3_box Method_Selection_Tree Start Objective: Differentiate S. Kentucky Isolates Q_Resolution Required Level of Discrimination? Start->Q_Resolution High_Res High (Strain-level for outbreak investigation) Q_Resolution->High_Res High Low_Res Moderate (Routine surveillance) Q_Resolution->Low_Res Moderate Q_MDR Focus on MDR Profile? Use_MLST Use MLST Q_MDR->Use_MLST No Use_PCR Use targeted PCR/ Sequencing for resistance markers (gyrA, parC) Q_MDR->Use_PCR Yes Use_WGS Use Whole Genome Sequencing (WGS) High_Res->Use_WGS Low_Res->Q_MDR

References

Salmonella DNA Extraction for WGS: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Salmonella DNA extraction for Whole Genome Sequencing (WGS).

Troubleshooting Guides & FAQs

This section addresses common problems encountered during Salmonella DNA extraction for WGS in a question-and-answer format.

Question: I have a low yield of Salmonella DNA. What are the possible causes and solutions?

Answer:

Low DNA yield is a frequent issue. The causes can range from inefficient cell lysis to loss of DNA during the extraction process. Here are some common causes and troubleshooting steps:

  • Inefficient Lysis: Salmonella has a cell wall that can be resistant to lysis.

    • Solution: Ensure your lysis protocol is optimized. For enzymatic lysis, ensure the lysozyme (B549824) is fresh and active. For mechanical lysis (e.g., bead beating), optimize the duration and intensity. Heating the sample at 95°C for 5-10 minutes after adding a lysis enhancer can also improve yield.[1]

  • Insufficient Starting Material: The initial number of bacterial cells may be too low.

    • Solution: Increase the amount of starting material (e.g., bacterial culture volume or number of colonies). However, be aware that overloading the extraction kit's capacity can also lead to lower yields.[1]

  • Incomplete DNA Precipitation: If using a precipitation-based method, the DNA may not have fully precipitated.

    • Solution: Ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used and that the incubation time and temperature are optimal. Chilling the sample after adding alcohol can improve precipitation.

  • Loss of DNA During Washing Steps: The DNA pellet can be accidentally discarded during washing steps.

    • Solution: Be careful when decanting the supernatant after centrifugation. Look for the DNA pellet, which may be small and translucent.

  • Improper DNA Rehydration: The final DNA pellet may not be fully redissolved.

    • Solution: Allow sufficient time for the DNA to rehydrate in the elution buffer. This can take several hours. Gentle warming (e.g., at 37°C) and intermittent pipetting can aid in resuspension.[1] Avoid overdrying the DNA pellet, as this makes it very difficult to dissolve.[1]

Question: My DNA purity ratios (A260/280 and A260/230) are low. What does this indicate and how can I fix it?

Answer:

Low purity ratios indicate the presence of contaminants in your DNA sample, which can inhibit downstream applications like library preparation and sequencing.

  • Low A260/280 Ratio (<1.8): This typically indicates protein contamination.

    • Solution:

      • Ensure complete cell lysis and protein digestion. You can add a proteinase K digestion step or increase its incubation time.

      • During phenol-chloroform extraction, avoid the protein interface when collecting the aqueous phase.

      • For column-based kits, ensure the column is not overloaded.

  • Low A260/230 Ratio (<2.0): This often points to contamination with residual salts, guanidine (B92328), or carbohydrates.

    • Solution:

      • Perform an additional wash step with the appropriate wash buffer.

      • Ensure no wash buffer is carried over into the final eluate. Centrifuge the empty column to remove any residual ethanol before elution.

      • DNA can be further purified using methods like AMPure bead purification or ethanol precipitation.[2][3]

Question: I am seeing evidence of DNA degradation in my samples. How can I prevent this?

Answer:

DNA degradation will result in shorter fragments, which can be problematic for long-read sequencing technologies.

  • Nuclease Activity: Endogenous nucleases released during cell lysis can degrade DNA.

    • Solution: Use a lysis buffer containing chelating agents like EDTA to inactivate nucleases. Work quickly and keep samples on ice whenever possible.

  • Mechanical Shearing: Excessive physical force can break the DNA into smaller pieces.

    • Solution: Avoid vigorous vortexing or pipetting. Use wide-bore pipette tips when handling high molecular weight DNA.

  • Improper Sample Storage: Long-term storage at inappropriate temperatures can lead to DNA degradation.

    • Solution: For long-term storage, keep DNA at -80°C. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles.[4]

Question: My sequencing results show contamination with foreign DNA. What are the sources and how can I avoid this?

Answer:

Contamination with DNA from other organisms can compromise the integrity of your WGS data.

  • Cross-Contamination: This can occur during sample handling, from contaminated reagents, or from the laboratory environment.

    • Solution:

      • Work in a clean environment, such as a laminar flow hood.

      • Use sterile, nuclease-free water and reagents.

      • Aliquot reagents to avoid contaminating stock solutions.

      • Use filter tips for all pipetting steps.

  • Contamination from the Starting Material: The initial Salmonella culture may not be pure.

    • Solution: Ensure you start with a pure, isolated colony of Salmonella. Streak for single colonies before starting your culture.[5]

  • Bioinformatics Tools for Detection: Tools like SeqSero2 can help identify potential inter-serotype contamination in your sequencing data.[6] Bioinformatics pipelines like CleanSeq can be used to detect and remove contaminating reads.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating different DNA extraction methods for Salmonella.

Table 1: Comparison of Commercial DNA Extraction Kits for Salmonella

DNA Extraction KitAverage DNA Concentration (ng/µl)A260/280 Ratio (Average)A260/230 Ratio (Average)Reference
Qiagen DNeasy Blood and Tissue20.7~1.8-1.9~2.0-2.2[2]
Qiagen EZ1 DNA Tissue41.7~1.8-1.9~2.0-2.2[2]
Lucigen MasterPure Complete DNA and RNA62.4 (high variability)Not specifiedNot specified[2]
Omega EZNA Bacterial DNA77.8Not specifiedNot specified[2]
In-house modified MasterPure59.3Not specifiedNot specified[2]
Silica particles method85.011.77Not specified[8]
Chelex-100 resin50.741.63Not specified[8]

Table 2: Key Quality Control Metrics for Salmonella WGS Data

MetricRecommended ThresholdSignificanceReference
Genome Size4.3 - 5.3 MbAtypical sizes may indicate contamination or assembly errors.[9]
GC Content50% - 54%Deviations can suggest contamination.[9]
Number of Contigs (>200 bp)< 100A higher number of contigs may indicate a fragmented assembly.[10]
N50> 50 kbA higher N50 value indicates a more contiguous assembly.[9][10]
PHRED Score> 30Indicates high base-calling accuracy.[11]

Experimental Protocols

Protocol 1: General Bacterial DNA Extraction using a Column-Based Kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

This protocol is a generalized procedure and should be adapted based on the specific manufacturer's instructions.

  • Sample Preparation:

    • Pellet 1-2 ml of an overnight Salmonella culture by centrifuging at >5,000 x g for 10 minutes.

    • Discard the supernatant.

  • Lysis:

    • Resuspend the bacterial pellet in 180 µl of enzymatic lysis buffer (e.g., TE buffer with 20 mg/ml lysozyme).

    • Incubate at 37°C for at least 30 minutes.

    • Add 25 µl of proteinase K and 200 µl of a lysis buffer (containing a chaotropic salt like guanidine hydrochloride). Mix by vortexing.

    • Incubate at 56°C for 30 minutes.

  • DNA Binding:

    • Add 200 µl of 100% ethanol to the lysate and mix thoroughly by pipetting.

    • Transfer the mixture to a spin column placed in a collection tube.

    • Centrifuge at ≥6,000 x g for 1 minute. Discard the flow-through.

  • Washing:

    • Add 500 µl of Wash Buffer 1 to the spin column.

    • Centrifuge at ≥6,000 x g for 1 minute. Discard the flow-through.

    • Add 500 µl of Wash Buffer 2 to the spin column.

    • Centrifuge at ≥6,000 x g for 3 minutes to dry the membrane.

  • Elution:

    • Place the spin column in a clean 1.5 ml microcentrifuge tube.

    • Add 50-100 µl of elution buffer (e.g., 10 mM Tris-HCl, pH 8.5) directly to the center of the membrane.

    • Incubate at room temperature for 1 minute.

    • Centrifuge at ≥6,000 x g for 1 minute to elute the DNA.

Protocol 2: DNA Purification using AMPure Beads

This protocol is for purifying and concentrating DNA.

  • Bead Binding:

    • Bring AMPure beads to room temperature.

    • Add 1.8X volume of AMPure beads to your DNA sample (e.g., 90 µl of beads to 50 µl of DNA).

    • Mix well by pipetting up and down 10 times.

    • Incubate at room temperature for 5 minutes.

  • Magnetic Separation:

    • Place the tube on a magnetic stand until the solution is clear and the beads have formed a pellet.

    • Carefully remove and discard the supernatant.

  • Washing:

    • With the tube still on the magnetic stand, add 200 µl of 80% ethanol.

    • Incubate for 30 seconds, then carefully remove and discard the supernatant.

    • Repeat the ethanol wash once more.

  • Drying and Elution:

    • Briefly spin the tube and place it back on the magnetic stand. Remove any residual ethanol with a p10 pipette.

    • Air-dry the bead pellet for 5-10 minutes. Do not over-dry.

    • Remove the tube from the magnetic stand and add a suitable volume of elution buffer (e.g., 20-50 µl).

    • Resuspend the beads by pipetting and incubate at room temperature for 2 minutes.

    • Place the tube back on the magnetic stand, wait for the solution to clear, and transfer the supernatant containing the purified DNA to a new tube.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction DNA Extraction cluster_qc Quality Control cluster_downstream Downstream Application start Start with Pure Salmonella Colony culture Overnight Culture start->culture pellet Pellet Cells culture->pellet lysis Cell Lysis (Enzymatic/Mechanical) pellet->lysis protein_removal Protein Removal (Proteinase K) lysis->protein_removal dna_binding DNA Binding to Matrix protein_removal->dna_binding washing Washing dna_binding->washing elution Elution washing->elution quantification Quantification (e.g., Qubit) elution->quantification purity Purity Assessment (A260/280, A260/230) elution->purity integrity Integrity Check (Gel Electrophoresis) elution->integrity wgs Whole Genome Sequencing integrity->wgs

Caption: General workflow for Salmonella DNA extraction and quality control for WGS.

troubleshooting_workflow cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_degradation Degradation Issues start Low DNA Yield or Poor Quality? check_lysis Optimize Lysis Protocol start->check_lysis Low Yield low_260_280 Low A260/280 start->low_260_280 Low Purity low_260_230 Low A260/230 start->low_260_230 Low Purity use_edta Use Nuclease Inhibitors (EDTA) start->use_edta Degradation check_start_material Increase Starting Material check_lysis->check_start_material check_precipitation Optimize Precipitation check_start_material->check_precipitation check_resuspension Ensure Complete Resuspension check_precipitation->check_resuspension add_prot_k Increase Proteinase K Digestion low_260_280->add_prot_k extra_wash Perform Additional Wash Steps low_260_230->extra_wash purify_dna Purify with Beads/Precipitation add_prot_k->purify_dna extra_wash->purify_dna gentle_handling Gentle Sample Handling use_edta->gentle_handling proper_storage Proper Sample Storage gentle_handling->proper_storage

Caption: Troubleshooting decision tree for common Salmonella DNA extraction issues.

References

Technical Support Center: Optimizing Antibiotic Resistance Gene Identification in ST198 Genomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of antibiotic resistance genes (ARGs) in Staphylococcus aureus ST198 genomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental workflows for identifying antibiotic resistance genes in S. aureus ST198.

1. Whole Genome Sequencing (WGS) Data Quality Issues

Problem Potential Cause Recommended Solution
Low sequencing depth/coverage Insufficient amount or poor quality of starting DNA material. Issues with library preparation or sequencing run.Ensure high-quality DNA is extracted using a validated protocol. Quantify DNA accurately before library preparation. Follow the sequencing platform's recommendations for library input. Aim for a minimum of 30x coverage for accurate SNP detection and assembly.
High levels of contamination Contamination during sample collection, DNA extraction, or library preparation.Use aseptic techniques during sample handling.[1] Perform quality control checks on reagents. Include negative controls in the sequencing run to identify sources of contamination.[1][2] Bioinformatics tools can be used to identify and remove contaminant reads post-sequencing.
Poor assembly results (highly fragmented genome) Presence of repetitive sequences in the genome. Suboptimal performance of the assembly algorithm. Short-read sequencing limitations.Use a hybrid assembly approach combining short-read (e.g., Illumina) and long-read (e.g., PacBio or Nanopore) sequencing data to resolve repeats.[3] Experiment with different assembly software and parameters.
Inaccurate species or sequence type (ST) identification Contamination or poor quality sequencing data. Use of an outdated or incomplete database for typing.Ensure data quality and remove contaminants. Use a validated and up-to-date tool for MLST (Multilocus Sequence Typing) analysis.[4]

2. PCR-Based Detection Failures

Problem Potential Cause Recommended Solution
No PCR product (false negative) Poor DNA quality or presence of PCR inhibitors. Incorrect primer design or annealing temperature. The specific ARG is absent in the isolate.Purify DNA extracts to remove inhibitors. Validate primer specificity using in-silico tools and optimize the annealing temperature using gradient PCR. Use a positive control to ensure the PCR reaction is working.
Non-specific PCR products (bands of incorrect size) Suboptimal primer design leading to off-target binding. Incorrect annealing temperature.Redesign primers to be more specific to the target gene. Increase the annealing temperature to enhance specificity.
Faint PCR product Insufficient amount of template DNA. Suboptimal PCR conditions.Increase the amount of template DNA. Optimize PCR conditions such as the number of cycles and extension time.
Discrepancy between genotype (PCR) and phenotype (susceptibility testing) The detected gene is not expressed. Resistance is due to a different mechanism (e.g., point mutation, efflux pump). The gene is a novel variant not detected by the primers.Perform gene expression analysis (e.g., RT-qPCR). Sequence the entire genome to identify other resistance mechanisms.[5] Design primers for a conserved region of the gene if variants are suspected.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common antibiotic resistance genes found in Staphylococcus aureus?

S. aureus can harbor a variety of antibiotic resistance genes. Some of the most clinically significant include:

  • mecA : Confers resistance to methicillin (B1676495) and other β-lactam antibiotics by encoding an alternative penicillin-binding protein (PBP2a).[6][7]

  • blaZ : Encodes for β-lactamase, which inactivates penicillin by hydrolyzing its β-lactam ring.[7][8]

  • erm(A), erm(C), msr(A) : Provide resistance to macrolides, lincosamides, and streptogramin B antibiotics.[6][9]

  • tet(K), tet(M) : Mediate resistance to tetracycline.[9]

  • aac(6')/aph(2") : A common gene conferring resistance to aminoglycosides like gentamicin.[5]

  • norA : Encodes an efflux pump that can confer resistance to fluoroquinolones.[6]

Q2: How can I identify novel antibiotic resistance genes in my ST198 isolate?

Whole-genome sequencing is the most effective method for discovering novel ARGs. After assembling the genome, you can perform gene prediction and annotation. Compare the predicted protein sequences against databases of known resistance genes (e.g., CARD, ResFinder, NDARO).[8] Genes with homology to known ARGs or those located on mobile genetic elements are potential candidates for novel resistance determinants.

Q3: Can the presence of an antibiotic resistance gene always predict phenotypic resistance?

Not always. The presence of an ARG (genotype) does not guarantee that the bacterium will exhibit resistance (phenotype).[5] This discrepancy can be due to a lack of gene expression, the presence of a non-functional gene variant, or other complex regulatory mechanisms. Therefore, it is crucial to complement genomic data with phenotypic antimicrobial susceptibility testing.[10]

Experimental Protocols

Q4: What is a general protocol for whole-genome sequencing of a S. aureus isolate?

A general workflow for WGS of S. aureus is as follows:

  • Isolate Culture : Culture the S. aureus isolate from a frozen stock onto a suitable medium like Columbia blood agar (B569324) and incubate overnight at 37°C.[1]

  • DNA Extraction : Pick a single colony and extract high-quality genomic DNA using a commercial kit (e.g., DNeasy® Blood and Tissue Kit).[3]

  • DNA Quality Control : Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

  • Library Preparation : Prepare a sequencing library from the genomic DNA using a kit compatible with your sequencing platform (e.g., Illumina). This typically involves DNA fragmentation, end-repair, adapter ligation, and amplification.

  • Sequencing : Sequence the prepared library on a next-generation sequencing platform such as the Illumina MiniSeq or MiSeq.[1][2]

  • Data Analysis : Perform quality control on the raw sequencing reads, assemble the genome de novo, annotate the assembled genome, and use bioinformatics tools to identify ARGs.[4]

Q5: How can I perform a multiplex PCR to detect common ARGs in S. aureus?

A multiplex PCR can be developed to simultaneously detect several ARGs. Here is a general protocol:

  • Primer Design : Design or obtain validated primer pairs for your target genes (e.g., mecA, ermA, tetK). Ensure that the expected PCR product sizes for each gene are distinct enough to be resolved on an agarose (B213101) gel.[9]

  • DNA Template : Use 10-50 ng of purified genomic DNA from your S. aureus isolate.

  • PCR Reaction Mixture : Prepare a reaction mixture containing a PCR master mix, the primer mix (with all primer pairs), and the DNA template.

  • Thermal Cycling : Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature will need to be optimized for the specific primer set used.[9][10]

  • Gel Electrophoresis : Visualize the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size for a particular gene indicates its presence in the isolate.[10]

Bioinformatics and Data Analysis

Q6: Which bioinformatics tools are recommended for identifying ARGs from WGS data?

Several well-established and publicly available tools can be used for ARG identification from WGS data:

  • ResFinder : Identifies acquired antimicrobial resistance genes in whole-genome data.

  • CARD (Comprehensive Antibiotic Resistance Database) : A curated database of resistance genes, their products, and associated phenotypes. The Resistance Gene Identifier (RGI) tool can be used to analyze genomic data against CARD.[8]

  • AMRFinderPlus : A tool from the NCBI that identifies acquired antimicrobial resistance genes and known point mutations.[4][8]

  • ABRicate : A tool for mass screening of contigs for antimicrobial resistance or virulence genes.[8]

Q7: What are the key quality control metrics for WGS data of S. aureus?

Key QC metrics to consider for S. aureus WGS data include:

  • Sequencing Depth : Aim for an average read depth of at least 30x.

  • Genome Coverage : At least 95% of the reference genome should be covered by reads.

  • Contamination : The percentage of reads mapping to other species should be very low (<1%).

  • Assembly Quality : The N50 value of the assembly should be high, and the number of contigs should be low.

  • MLST and Species Confirmation : The sequenced genome should be correctly identified as S. aureus and the expected sequence type.[2]

Visualizations

Experimental and Analytical Workflows

WGS_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Isolate S. aureus Isolate (e.g., ST198) Culture Bacterial Culture Isolate->Culture DNA_Extraction DNA Extraction Culture->DNA_Extraction QC1 DNA QC DNA_Extraction->QC1 Lib_Prep Library Preparation QC1->Lib_Prep Sequencing Whole Genome Sequencing Lib_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads Data Output QC2 Read Quality Control Raw_Reads->QC2 Assembly Genome Assembly QC2->Assembly Annotation Genome Annotation Assembly->Annotation ARG_ID ARG Identification (e.g., ResFinder, CARD) Annotation->ARG_ID

Caption: Workflow for antibiotic resistance gene identification using WGS.

Signaling Pathways in S. aureus Antibiotic Resistance

TCS_Signaling cluster_environment External Environment cluster_cell S. aureus Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antibiotic Antibiotic Stress (e.g., Vancomycin) VraS VraS (Sensor Kinase) Antibiotic->VraS senses VraR VraR (Response Regulator) VraS->VraR phosphorylates DNA DNA VraR->DNA binds to promoter regions ARG Cell Wall Synthesis Genes (Increased Expression) DNA->ARG activates transcription

Caption: VraSR two-component signaling pathway in S. aureus.

References

troubleshooting inconsistent results in S. Kentucky ST198 research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research on Salmonella enterica serovar Kentucky sequence type 198 (S. Kentucky ST198).

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent ciprofloxacin (B1669076) resistance levels in our S. Kentucky ST198 isolates. What could be the cause?

A1: Inconsistent ciprofloxacin resistance is a known characteristic of the S. Kentucky ST198 clone and can be attributed to several genetic factors. The primary mechanism is the accumulation of point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV, respectively.[1][2][3] Different combinations of these mutations can lead to varying levels of resistance, with minimum inhibitory concentrations (MICs) for ciprofloxacin ranging from 6 to >32 μg/ml.[1][2] Additionally, the presence of plasmid-mediated quinolone resistance (PMQR) genes, such as qnrS1 and aac(6')-Ib-cr, can further contribute to this variability.[4][5]

Q2: Our S. Kentucky ST198 isolates show variable resistance to antibiotics other than ciprofloxacin. Why is this happening?

A2: The multidrug resistance (MDR) phenotype in S. Kentucky ST198 is often associated with the presence of Salmonella Genomic Island 1 (SGI1) and its variants, most notably SGI1-K.[1][2][3] This genomic island contains a complex of resistance genes. The structure of SGI1-K can be highly variable between isolates due to insertions, deletions, and rearrangements, leading to different resistance profiles.[1][2] Furthermore, S. Kentucky ST198 can acquire various plasmids carrying additional antibiotic resistance genes, contributing to the diversity of resistance phenotypes observed.[1][6]

Q3: We have isolates identified as S. Kentucky, but they do not exhibit the typical ST198 multidrug-resistant profile. Is this unusual?

A3: While ST198 is the most prominent and globally disseminated MDR clone of S. Kentucky, other sequence types of this serovar exist, such as ST152 and ST314.[7][8][9] These other sequence types may not carry the same resistance determinants as ST198 and can be susceptible to ciprofloxacin and other antimicrobials.[8][10] Therefore, it is crucial to perform multilocus sequence typing (MLST) to confirm the sequence type of your isolates.

Q4: What is the suspected origin of the ciprofloxacin-resistant S. Kentucky ST198 clone?

A4: Phylogenetic and epidemiological studies suggest that the ciprofloxacin-resistant S. Kentucky ST198 clone emerged in Egypt and subsequently spread to other parts of Africa, the Middle East, Asia, and Europe.[1][11] Travel to these regions is often identified as a risk factor for acquiring this strain.[1][8][12] Poultry has been implicated as a significant vehicle for the transmission of this pathogen.[11][12]

Troubleshooting Guides

Issue 1: Unexpected Antimicrobial Susceptibility Test Results
  • Problem: Your S. Kentucky ST198 isolate displays a resistance profile that is inconsistent with published data or previous experiments.

  • Troubleshooting Steps:

    • Confirm Isolate Purity: Streak the isolate for single colonies and repeat the antimicrobial susceptibility testing (AST) to rule out contamination.

    • Verify AST Methodology: Ensure that the AST method (e.g., disk diffusion, broth microdilution) is performed according to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][12]

    • Perform Molecular Characterization: If inconsistencies persist, molecular methods are necessary.

      • PCR and Sequencing: Amplify and sequence the QRDRs of the gyrA and parC genes to identify mutations associated with quinolone resistance.

      • Whole-Genome Sequencing (WGS): This is the most comprehensive approach. WGS can identify all antimicrobial resistance genes, plasmid replicons, and the specific variant of SGI1 present in the isolate. It will also confirm the sequence type as ST198.[1][13]

Issue 2: Difficulty in Determining the Genetic Relatedness of Isolates
  • Problem: You are unable to resolve the genetic relationship between different S. Kentucky ST198 isolates based on their resistance profiles alone.

  • Troubleshooting Steps:

    • Pulsed-Field Gel Electrophoresis (PFGE): PFGE has been used to cluster S. Kentucky ST198 isolates, although it may have lower discriminatory power for closely related strains.[8][14]

    • Whole-Genome Sequencing (WGS) and Phylogenetic Analysis: WGS followed by single nucleotide polymorphism (SNP) analysis or core genome multilocus sequence typing (cgMLST) provides the highest resolution for determining the genetic relatedness of isolates.[5][8] This can help in tracking the transmission and evolution of the clone.

Quantitative Data Summary

Table 1: Ciprofloxacin Minimum Inhibitory Concentrations (MICs) for S. Kentucky ST198 Isolates

StudyNumber of IsolatesCiprofloxacin MIC Range (μg/mL)
Rodriguez-Blanco et al. (2021)[1][2]136 to >32
Le Hello et al. (2011)[14]Not specified4 to 16

Table 2: Phenotypic Resistance of S. Kentucky ST198 Isolates to Various Antimicrobials

Antimicrobial ClassAntibiotic(s)Resistance PrevalenceReference
QuinolonesCiprofloxacin, Nalidixic AcidHigh (often 100%)[1][13][15]
Beta-lactamsAmpicillinHigh[1][2]
AminoglycosidesGentamicin, StreptomycinVariable[1][2]
SulfonamidesSulfamethoxazoleHigh[1][2][16]
TetracyclinesTetracyclineHigh[1][2][16]
Cephalosporins (Extended-Spectrum)Cefotaxime, Ceftazidime, CeftriaxoneVariable (Increasing)[4][10][13]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

  • Methodology: AST can be performed using automated systems (e.g., MicroScan), broth microdilution, or disk diffusion on Mueller-Hinton agar.

  • Interpretation: Results should be interpreted according to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][12]

  • Example: For disk diffusion, commercially available disks with standard antibiotic concentrations are used. The diameter of the zone of inhibition is measured to determine if the bacterium is susceptible, intermediate, or resistant.[3]

Whole-Genome Sequencing (WGS) and Analysis

  • DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the S. Kentucky ST198 isolate.

  • Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality and trimmed.

    • De Novo Assembly: Reads are assembled into a draft genome.

    • In Silico Typing: The assembled genome is used to determine the multilocus sequence type (MLST).

    • Resistance Gene Identification: The genome is screened against databases (e.g., ResFinder) to identify acquired antimicrobial resistance genes.

    • Mutation Detection: The sequences of relevant genes (e.g., gyrA, parC) are analyzed to identify resistance-conferring mutations.

    • Plasmid and Genomic Island Identification: The presence of plasmid replicons and genomic islands like SGI1 is determined using tools like PlasmidFinder and by aligning the assembly to known SGI1 sequences.

    • Phylogenetic Analysis: Core genome SNPs are identified and used to construct a phylogenetic tree to understand the genetic relatedness of the isolates.[5]

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Isolate S. Kentucky Isolate AST Antimicrobial Susceptibility Testing (AST) Isolate->AST Inconsistent_Results Inconsistent Resistance Profile AST->Inconsistent_Results [Unexpected Results] WGS Whole-Genome Sequencing (WGS) Inconsistent_Results->WGS Comprehensive Approach QRDR_Seq QRDR Sequencing (gyrA, parC) Inconsistent_Results->QRDR_Seq Targeted Approach Analysis Bioinformatic Analysis: - MLST - Resistance Genes - SGI1 Variant - Plasmids - Phylogenetics WGS->Analysis QRDR_Seq->Analysis

Caption: Troubleshooting workflow for inconsistent antimicrobial resistance in S. Kentucky ST198.

resistance_mechanism cluster_chromosomal Chromosomal Resistance cluster_mobile Mobile Element Resistance QRDR QRDR Mutations (gyrA, parC) SK198 S. Kentucky ST198 QRDR->SK198 Confers Resistance SGI1 Salmonella Genomic Island 1 (SGI1-K) - bla_TEM-1B (Ampicillin) - aadA7 (Streptomycin) - sul1 (Sulfonamides) - tet(A) (Tetracycline) SGI1->SK198 Integrates & Confers MDR Plasmids Plasmids - qnr genes - ESBL genes (e.g., bla_CTX-M) - Other resistance genes Plasmids->SK198 Acquired & Confers MDR Ciprofloxacin Ciprofloxacin Ciprofloxacin->QRDR Target MDR Multidrug Resistance (MDR) SK198->Ciprofloxacin Resistant to SK198->MDR

Caption: Key genetic determinants of antimicrobial resistance in S. Kentucky ST198.

References

Technical Support Center: Refining Surveillance Strategies for Ciprofloxacin-Resistant Salmonella

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on ciprofloxacin-resistant Salmonella.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ciprofloxacin (B1669076) resistance in Salmonella?

A1: Ciprofloxacin resistance in Salmonella primarily develops through two mechanisms:

  • Chromosomal Mutations: These occur in the quinolone resistance-determining regions (QRDRs) of genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2][3][4] Mutations in these genes, particularly in gyrA, prevent ciprofloxacin from effectively binding to its target enzymes, which are essential for DNA replication.[1][4]

  • Plasmid-Mediated Quinolone Resistance (PMQR): This involves the acquisition of resistance genes located on plasmids, which can be transferred between bacteria.[1][5] Common PMQR genes include qnr (which protects DNA gyrase from ciprofloxacin), aac(6')-Ib-cr (which modifies the antibiotic), and oqxAB (an efflux pump that removes the drug from the cell).[3][5] PMQR determinants often lead to decreased susceptibility, which can facilitate the selection of higher-level resistance through chromosomal mutations.[1][3]

Q2: How should I interpret Minimum Inhibitory Concentration (MIC) values for ciprofloxacin in Salmonella?

A2: Interpreting ciprofloxacin MIC values for Salmonella requires referencing the latest Clinical and Laboratory Standards Institute (CLSI) guidelines. The breakpoints have been revised to better reflect clinical outcomes.[6][7][8][9] Isolates with MICs above 0.06 mg/L may be associated with a poor clinical response in systemic infections.[8] It is crucial to use the current CLSI breakpoints, as older guidelines had higher thresholds for resistance.[6][8] Nalidixic acid resistance can be an indicator of reduced susceptibility to fluoroquinolones.[6]

Q3: What is the role of Whole Genome Sequencing (WGS) in the surveillance of ciprofloxacin-resistant Salmonella?

A3: WGS has become a powerful tool in the surveillance of ciprofloxacin-resistant Salmonella for several reasons:

  • High Resolution: It provides the highest level of discrimination between isolates, which is invaluable for outbreak investigations and source tracking.[10]

  • Predictive Power: WGS data can be used to predict antimicrobial resistance (AMR) profiles by identifying known resistance genes and mutations.[11][12] This allows for rapid characterization of isolates without the need for extensive phenotypic testing.

  • Comprehensive Data: A single WGS workflow can provide information on serotype, virulence factors, and AMR determinants.[12]

  • Epidemiological Insights: WGS facilitates a deeper understanding of the evolution and spread of resistant strains.[12][13]

Q4: What are the key differences between Pulsed-Field Gel Electrophoresis (PFGE) and WGS for Salmonella typing?

A4: While PFGE has historically been the "gold standard" for Salmonella subtyping, WGS offers several advantages.[14] PFGE separates large DNA fragments to create a banding pattern, or "fingerprint," for an isolate.[15][16] It has high discriminatory power and is highly reproducible when standardized protocols are followed.[14] However, WGS provides a much higher resolution by sequencing the entire genome, allowing for more precise determination of the genetic relatedness between isolates.[10][17] WGS can also provide a wealth of additional information, such as AMR determinants and virulence factors, which is not possible with PFGE.[12]

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST)
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent Ciprofloxacin MIC Results Inoculum density is not standardized. Media quality is poor or inconsistent. Incubation conditions are not optimal. Ciprofloxacin stock solution has degraded.1. Ensure the inoculum is prepared to a 0.5 McFarland standard. 2. Use Mueller-Hinton agar (B569324) from a reputable supplier and check the expiration date. 3. Incubate at 35°C ± 2°C for 16-20 hours. 4. Prepare fresh ciprofloxacin stock solutions and store them appropriately.
Discrepancy Between Disk Diffusion and MIC Results Outdated interpretive criteria are being used. Incorrect disk potency. Improper disk placement or incubation.1. Verify that the current CLSI breakpoints for both methods are being used.[8][9] 2. Check the expiration date and storage conditions of the ciprofloxacin disks. 3. Ensure disks are placed firmly on the agar surface and that plates are incubated promptly.
"Intermediate" Resistance Interpretation is Unclear The clinical significance of intermediate resistance can be ambiguous.1. For Salmonella, isolates with ciprofloxacin MICs of 0.12–0.5 µg/L are considered intermediate.[11] 2. These isolates may contain a single mutation in the QRDR or a PMQR gene. 3. Consider molecular testing to identify the specific resistance mechanism. 4. For systemic infections, isolates in this range are often associated with poor clinical outcomes.[8]
Molecular Detection of Resistance Genes
Problem Possible Cause(s) Troubleshooting Steps
Non-specific Bands in PCR for qnr or aac(6')-Ib-cr genes Annealing temperature is too low. Primer design is not optimal. DNA template is of poor quality.1. Increase the annealing temperature in increments of 2°C. 2. Verify primer specificity using BLAST. Consider designing new primers if necessary. 3. Re-extract the genomic DNA and ensure it is free of contaminants.
PCR Failure (No Amplification) Incorrect PCR cycling conditions. Presence of PCR inhibitors in the DNA sample. A novel resistance mechanism is present that is not targeted by the primers.1. Double-check the PCR protocol, including extension times and temperatures. 2. Dilute the DNA template to reduce the concentration of potential inhibitors. 3. If phenotypic resistance is observed but common genes are not detected, consider WGS to identify novel resistance determinants.
Difficulty Sequencing the QRDR of gyrA Suboptimal PCR primers for sequencing. Poor quality of the initial PCR product.1. Design new sequencing primers that are internal to the initial PCR amplification primers. 2. Purify the PCR product before sending it for sequencing to remove unincorporated dNTPs and primers.
Whole Genome Sequencing (WGS) Data Analysis
Problem Possible Cause(s) Troubleshooting Steps
Low-Quality Sequencing Reads Poor quality of the initial DNA extraction. Issues with the sequencing run.1. Ensure high-molecular-weight DNA is used for library preparation. 2. Use a quality control tool like FastQC to assess read quality. Trim low-quality bases and remove adapter sequences.
Inaccurate Prediction of Ciprofloxacin Resistance from WGS Data The resistance gene database is outdated. The analysis pipeline does not account for all resistance mechanisms (e.g., efflux pumps). The isolate possesses a novel mutation not yet in the database.1. Use a regularly updated and curated resistance gene database such as ResFinder or CARD.[11] 2. Be aware that some software may not detect all resistance mechanisms, such as those related to efflux pump expression.[11] 3. If there is a discrepancy between phenotypic and genotypic results, manually inspect the QRDRs of gyrA, gyrB, parC, and parE for mutations.
Difficulty in Establishing Genetic Relatedness in an Outbreak The wrong reference genome was used for SNP analysis. The SNP calling parameters are too stringent or too lenient.1. Choose a closely related, high-quality reference genome for mapping. 2. Adjust SNP calling parameters (e.g., minimum read depth, quality scores) to optimize the analysis. 3. Consider using a core genome MLST (cgMLST) approach for a more standardized comparison of isolates.

Data Presentation

Table 1: Ciprofloxacin MIC Distribution in Salmonella Serotypes from a Polish Study (2018-2019)
Salmonella SerotypeNumber of Ciprofloxacin-Resistant IsolatesPercentage of Resistant Isolates within the SerotypeCiprofloxacin MIC Range (mg/L)
S. Hadar1292.3%0.75 - >32
S. Virchow1275.0%0.19 - >32
S. Newport571.4%0.25 - >32
S. Infantis3055.2%0.125 - >32
S. Enteritidis3244.1%0.125 - >32
Monophasic 1,4,[5],12:i:-616.2%0.19 - 8
S. Typhimurium1214.3%0.125 - >32
Source: Adapted from a retrospective analysis of clinical Salmonella enterica in Poland.[1]
Table 2: CLSI Ciprofloxacin Breakpoints for Salmonella
MIC (µg/mL)InterpretationDisk Diffusion Zone Diameter (mm)
≤ 0.06Susceptible≥ 31
0.12 - 0.5Intermediate28 - 30
≥ 1Resistant≤ 27
Source: Based on CLSI guidelines, which have been revised to lower the susceptibility breakpoint.[6][8][9]

Experimental Protocols

Protocol 1: Isolation and Identification of Salmonella from Food Samples

This protocol is a generalized procedure based on standard methods.[18][19][20][21]

  • Pre-enrichment:

    • Aseptically weigh 25g of the food sample into a sterile stomacher bag.

    • Add 225 mL of Buffered Peptone Water (BPW).

    • Homogenize the sample in a stomacher for 2 minutes.

    • Incubate at 37°C for 18-24 hours.

  • Selective Enrichment:

    • Transfer 0.1 mL of the pre-enrichment culture to 10 mL of Rappaport-Vassiliadis Soya Peptone (RVS) broth.

    • Transfer 1 mL of the pre-enrichment culture to 10 mL of Tetrathionate (TT) broth.

    • Incubate the RVS broth at 41.5°C ± 1°C for 24 hours.

    • Incubate the TT broth at 37°C ± 1°C for 24 hours.

  • Selective Plating:

    • Streak a loopful from each selective enrichment broth onto Xylose Lysine Deoxycholate (XLD) agar and another selective agar such as Brilliant Green Sulfa (BGS) agar.

    • Incubate the plates at 37°C for 24 hours.

    • Examine the plates for typical Salmonella colonies (e.g., pink colonies with black centers on XLD).[20]

  • Biochemical Confirmation:

    • Pick suspect colonies and perform biochemical tests (e.g., Triple Sugar Iron agar, Lysine Iron agar, Urea agar) or use a commercial identification system like API 20E to confirm the identity as Salmonella.[22]

Protocol 2: Pulsed-Field Gel Electrophoresis (PFGE) for Salmonella Subtyping

This protocol is based on the standardized PulseNet procedure.[14][15][16][23]

  • Cell Suspension and Plug Formation:

    • Prepare a cell suspension of the Salmonella isolate in cell suspension buffer, adjusting the concentration to a specific optical density.

    • Mix the cell suspension with melted SeaKem Gold agarose (B213101) and dispense into plug molds. Allow to solidify.

  • Lysis:

    • Lyse the cells within the agarose plugs by incubating them in a lysis buffer containing lysozyme (B549824) and proteinase K. This will release the bacterial DNA.

  • Washing:

    • Wash the plugs multiple times with sterile water and TE buffer to remove cellular debris and residual lysis buffer.

  • Restriction Digestion:

    • Equilibrate a slice of the agarose plug in the appropriate restriction buffer.

    • Perform the digestion by incubating the plug slice with a restriction enzyme (commonly XbaI for Salmonella) overnight at the recommended temperature.

  • Electrophoresis:

    • Load the digested plug slices into the wells of a 1% SeaKem Gold agarose gel.

    • Include a size standard, such as Salmonella Braenderup H9812, in multiple lanes for normalization.[16]

    • Perform electrophoresis using a CHEF-DR system with specific, pre-programmed running parameters (switch times, voltage, and duration) optimized for Salmonella.

  • Staining and Imaging:

    • Stain the gel with ethidium (B1194527) bromide or a safer alternative like SYBR Safe.

    • Capture a digital image of the gel using a gel documentation system. The resulting banding pattern is the PFGE profile.

Protocol 3: Whole Genome Sequencing (WGS) Workflow for Salmonella

This is a representative end-to-end workflow.[10][13][24][25]

  • DNA Extraction:

    • Culture the Salmonella isolate overnight in a suitable broth.

    • Extract high-quality, high-molecular-weight genomic DNA using a commercial kit (e.g., Qiagen QIAamp DNA Mini Kit) or an automated extraction platform.

  • Library Preparation:

    • Quantify the extracted DNA and assess its purity.

    • Prepare a sequencing library using a kit such as the Illumina DNA Prep. This involves fragmenting the DNA, adding adapters, and amplifying the library.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform, like the Illumina MiSeq or HiSeq, following the manufacturer's instructions.

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC and perform trimming to remove low-quality bases and adapters.

    • De Novo Assembly: Assemble the reads into contigs using an assembler like SPAdes.

    • AMR Gene Detection: Identify antimicrobial resistance genes and chromosomal mutations by running the assembled genome through databases like ResFinder, CARD, or using software like Staramr.[11]

    • In Silico Serotyping: Determine the Salmonella serotype from the genomic data using tools like SISTR or SeqSero.

    • Phylogenetic Analysis: For outbreak investigations, perform SNP analysis or cgMLST to determine the genetic relatedness between isolates.

Visualizations

Experimental_Workflow cluster_sample Sample Processing cluster_analysis Analysis Pathways cluster_data Data Interpretation Sample Food/Clinical Sample PreEnrich Pre-enrichment (BPW) Sample->PreEnrich SelEnrich Selective Enrichment (RVS/TT) PreEnrich->SelEnrich SelPlate Selective Plating (XLD) SelEnrich->SelPlate Isolate Pure Salmonella Isolate SelPlate->Isolate AST Phenotypic AST (MIC/Disk) Isolate->AST PFGE Subtyping (PFGE) Isolate->PFGE WGS Genomic Analysis (WGS) Isolate->WGS PhenoResist Phenotypic Resistance Profile AST->PhenoResist GenoCluster Genotypic Clustering PFGE->GenoCluster WGS->GenoCluster GenoResist Genotypic Resistance Profile WGS->GenoResist Ciprofloxacin_Resistance_Mechanisms cluster_chromosome Bacterial Chromosome cluster_plasmid Plasmid (PMQR) Cipro Ciprofloxacin Gyrase DNA Gyrase (gyrA/gyrB) Cipro->Gyrase Inhibits TopoIV Topoisomerase IV (parC/parE) Cipro->TopoIV Inhibits Mutation QRDR Mutation Mutation->Gyrase Alters Target Mutation->TopoIV Alters Target qnr qnr proteins qnr->Gyrase Protects Target aac aac(6')-Ib-cr enzyme aac->Cipro Inactivates Drug efflux Efflux Pumps (oqxAB) efflux->Cipro Removes Drug WGS_Bioinformatics_Pipeline cluster_wetlab Wet Lab cluster_drylab Bioinformatics cluster_outputs Outputs DNA_Extract DNA Extraction Lib_Prep Library Preparation DNA_Extract->Lib_Prep Sequencing Sequencing (e.g., Illumina) Lib_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Assembly Genome Assembly (SPAdes) QC->Assembly Annotation Analysis Assembly->Annotation AMR AMR Profile (ResFinder) Annotation->AMR Serotype Serotype (SISTR) Annotation->Serotype Phylogeny Phylogeny (SNP/cgMLST) Annotation->Phylogeny

References

Technical Support Center: Enhancing Diagnostic PCR Specificity for Salmonella enterica serovar Kentucky ST198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the specificity of diagnostic PCR for the detection of Salmonella enterica serovar Kentucky sequence type 198 (ST198).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific amplification in diagnostic PCR for ST198?

Non-specific amplification in PCR can arise from several factors. One of the most common is a suboptimal annealing temperature; if too low, primers can bind to unintended sites on the DNA template.[1][2][3] Poorly designed primers that have homology to other genomic regions or that form primer-dimers can also lead to spurious bands.[3][4][5] Additionally, excessive concentrations of primers, MgCl₂, or template DNA can reduce the specificity of the reaction.[1][3] Finally, polymerase activity at low temperatures during reaction setup can lead to the amplification of non-target sequences.[1]

Q2: Which genetic markers are suitable for the specific detection of S. enterica serovar Kentucky ST198?

For general Salmonella detection, the invA gene, which is involved in invasion of host cells, is a common target due to its high conservation across the genus.[1][6][7][8] For serovar-level identification, the fliC gene, which encodes for flagellin, is often used as it exhibits serovar-specific variations.[9][10][11][12] For ST198 specifically, PCR assays can be designed to detect the presence of the Salmonella Genomic Island 1 (SGI1), a mobile genetic element frequently associated with multidrug resistance in this sequence type.[2][13][14][15][16]

Q3: How can I be sure that my PCR is specifically detecting ST198 and not other Salmonella serovars?

Specificity is ensured through a combination of well-designed primers targeting unique genetic features of ST198 and stringent PCR conditions. It is crucial to perform bioinformatic analyses (e.g., BLAST) during the primer design phase to ensure the chosen sequences are specific to ST198.[4] Experimental validation should include testing against a panel of closely related Salmonella serovars and other bacteria commonly found in the sample matrix to check for cross-reactivity. The use of a positive control (ST198 genomic DNA) and a negative control (no template) in every run is essential to validate the assay's performance.

Q4: What is Hot-Start PCR, and how can it improve the specificity of my ST198 diagnostic assay?

Hot-Start PCR is a technique that inhibits DNA polymerase activity at room temperature during reaction setup.[1] This prevents the amplification of non-specific products that can arise from primers binding to non-target DNA sequences at lower temperatures.[1] The polymerase is activated only when the reaction reaches the high temperature of the initial denaturation step. This leads to a significant increase in the specificity and yield of the desired amplicon.

Q5: Can components of the sample matrix, such as from poultry, inhibit my PCR reaction?

Yes, samples from food and environmental sources, particularly poultry, can contain PCR inhibitors.[17][18][19][20] These inhibitory substances can include fats, glycogen, and organic compounds that may co-purify with the DNA.[19] Such inhibitors can reduce the efficiency of the PCR and, in some cases, lead to false-negative results. To mitigate this, it is important to use a robust DNA extraction method designed for complex matrices. Including an internal amplification control (IAC) in your PCR can help to identify reactions that have failed due to inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during diagnostic PCR for ST198 and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
No PCR Product 1. Suboptimal annealing temperature.[3][21] 2. Degraded or insufficient template DNA.[3][5] 3. PCR inhibitors in the sample.[17][18] 4. Error in reaction setup (e.g., missing component).[21]1. Perform a gradient PCR to determine the optimal annealing temperature. 2. Verify DNA integrity and concentration using gel electrophoresis and spectrophotometry. 3. Re-purify the DNA or use a dilution of the template to reduce inhibitor concentration.[4] 4. Always use a checklist for reaction setup and include a positive control.[4]
Non-Specific Bands (Multiple Bands) 1. Annealing temperature is too low.[1][2][3] 2. Primer concentration is too high.[1] 3. MgCl₂ concentration is too high.[1] 4. Poor primer design.[4][5]1. Increase the annealing temperature in 2°C increments.[21] 2. Titrate the primer concentration to find the lowest effective concentration. 3. Reduce the MgCl₂ concentration in the reaction buffer.[1] 4. Redesign primers to be more specific to the ST198 target sequence.[4][5]
Faint Bands (Low Yield) 1. Suboptimal PCR conditions (annealing temperature, extension time).[3] 2. Low template concentration.[3] 3. Insufficient number of PCR cycles.[4] 4. Presence of PCR inhibitors.[17][18]1. Optimize annealing temperature and ensure extension time is sufficient for the amplicon length. 2. Increase the amount of template DNA.[4] 3. Increase the number of cycles (e.g., from 30 to 35).[4] 4. Use a more diluted DNA template or re-purify the sample.[4]
Smeared Bands 1. Too much template DNA.[4] 2. Degraded DNA template.[5] 3. Annealing temperature is too low, leading to a multitude of non-specific products.[3] 4. Too many PCR cycles.1. Reduce the amount of template DNA in the reaction.[4] 2. Assess DNA integrity on an agarose (B213101) gel before PCR.[5] 3. Increase the annealing temperature. 4. Reduce the number of PCR cycles.
Primer-Dimers 1. High primer concentration.[1] 2. Poor primer design (e.g., 3' complementarity).[3][5] 3. Low annealing temperature.1. Reduce the primer concentration. 2. Redesign primers to avoid self-complementarity at the 3' ends.[5] 3. Increase the annealing temperature.[3]

Experimental Protocols

Protocol 1: Standard PCR for Detection of S. enterica serovar Kentucky ST198

This protocol is a general guideline for the detection of S. enterica serovar Kentucky ST198 using primers targeting the junction of the Salmonella Genomic Island 1 (SGI1).

1. Primer Design: Primers should be designed to specifically amplify a region unique to ST198, such as the integration site of SGI1. For example, primers targeting the junction of the thdF gene and the left junction of SGI1 can be used.

2. PCR Reaction Mixture (50 µL):

ComponentFinal ConcentrationVolume (µL)
5X PCR Buffer1X10
dNTPs (10 mM)200 µM1
Forward Primer (10 µM)0.2 µM1
Reverse Primer (10 µM)0.2 µM1
Taq DNA Polymerase (5 U/µL)1.25 U0.25
Template DNA (10-100 ng)-1-5
Nuclease-Free Water-Up to 50

3. PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation955 min1
Denaturation9530 sec30-35
Annealing55-65*30 sec
Extension721 min/kb
Final Extension725 min1
Hold41

*Note: The optimal annealing temperature should be determined empirically using a gradient PCR.

4. Analysis of PCR Products: Analyze the PCR products by agarose gel electrophoresis. A single band of the expected size should be visible in the positive control and positive samples.

Protocol 2: Hot-Start PCR for Enhanced Specificity

For improved specificity, a hot-start Taq DNA polymerase is recommended. The reaction setup is similar to the standard PCR, but with a polymerase that requires an initial heat activation step.

1. PCR Reaction Mixture (50 µL): Use a commercial hot-start PCR master mix or a hot-start Taq DNA polymerase according to the manufacturer's instructions.

2. PCR Cycling Conditions with Hot-Start:

StepTemperature (°C)TimeCycles
Enzyme Activation 95 10-15 min 1
Denaturation9530 sec30-35
Annealing55-65*30 sec
Extension721 min/kb
Final Extension725 min1
Hold41

*Note: The activation time and temperature may vary depending on the specific hot-start polymerase used. Refer to the manufacturer's protocol.

Visualizations

PCR_Troubleshooting_Workflow Start PCR Experiment for ST198 Gel Analyze on Agarose Gel Start->Gel Expected Single Band of Correct Size? Gel->Expected Success Successful Amplification Expected->Success Yes NoBand No Band Expected->NoBand No MultipleBands Multiple Bands Expected->MultipleBands No Smear Smear Expected->Smear No Troubleshoot_NoBand Check Template & Reagents Optimize Annealing Temp (Lower) Increase Cycles NoBand->Troubleshoot_NoBand Troubleshoot_Multiple Increase Annealing Temp Decrease Primer/Mg2+ Conc. Use Hot-Start PCR MultipleBands->Troubleshoot_Multiple Troubleshoot_Smear Reduce Template Amount Check DNA Integrity Reduce Cycle Number Smear->Troubleshoot_Smear Troubleshoot_NoBand->Start Re-run PCR Troubleshoot_Multiple->Start Re-run PCR Troubleshoot_Smear->Start Re-run PCR

Caption: A logical workflow for troubleshooting common PCR issues.

PCR_Optimization_Pyramid T Template DNA (Quality & Quantity) P Primers (Design & Concentration) A Annealing Temperature C Component Concentrations (MgCl2, dNTPs, Polymerase)

Caption: Key parameters for PCR optimization, from foundational to fine-tuning.

References

Technical Support Center: Handling and Culturing Highly Resistant Salmonella

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with highly resistant Salmonella.

Section 1: Biosafety and Handling

Proper handling of highly resistant Salmonella is crucial to ensure laboratory safety and prevent contamination. These strains are classified as Biosafety Level 2 (BSL-2) organisms.[1][2][3]

FAQs on Biosafety

Q1: What biosafety level is required for working with highly resistant Salmonella?

A1: Research involving Salmonella enterica serovars like Typhimurium and Enteritidis should be conducted using Biosafety Level 2 (BSL-2) practices, equipment, and facility design.[3] BSL-2 is suitable for work with agents that pose a moderate potential hazard to personnel and the environment.[2][4] For experiments that may generate aerosols, ABSL-3 conditions might be considered.

Q2: What are the essential personal protective equipment (PPE) requirements for handling resistant Salmonella?

A2: Standard BSL-2 PPE is required. This includes, but is not limited to, disposable gloves, lab coats, and eye protection. It is critical to change gloves when they become contaminated and to remove all PPE before leaving the laboratory area.

Q3: How should I decontaminate my workspace and equipment after working with resistant Salmonella?

A3: All surfaces and equipment should be decontaminated with an appropriate disinfectant. Effective disinfectants include 1-20% bleach solutions, 70% ethanol, 3-6% hydrogen peroxide, iodines, and phenolics.[3] Equipment that can be autoclaved should be sterilized by moist heat (121°C) for at least 15 minutes.[3]

Q4: What is the proper procedure for disposing of waste contaminated with resistant Salmonella?

A4: All contaminated materials, including cultures, used PPE, and plasticware, must be decontaminated before disposal. This is typically achieved by autoclaving. Follow your institution's specific guidelines for biological waste management.[3]

Section 2: Culturing Highly Resistant Salmonella

General Culture Workflow

CultureWorkflow cluster_Inoculation Inoculation & Incubation cluster_Plating Plating & Selection cluster_Confirmation Confirmation Isolate_Colony Isolate single colony from stock Inoculate_Broth Inoculate enrichment broth (e.g., TSB, LB) Isolate_Colony->Inoculate_Broth Incubate_Broth Incubate at 37°C for 18-24 hours Inoculate_Broth->Incubate_Broth Streak_Plate Streak onto selective agar (B569324) (e.g., XLD, HE) Incubate_Broth->Streak_Plate Transfer culture Incubate_Plate Incubate at 37°C for 24-48 hours Streak_Plate->Incubate_Plate Observe_Colonies Observe for characteristic Salmonella morphology Incubate_Plate->Observe_Colonies Biochemical_Tests Perform biochemical tests (e.g., TSI, LIA) Observe_Colonies->Biochemical_Tests Select colony Serotyping Serotyping for antigen identification Biochemical_Tests->Serotyping

Caption: General workflow for culturing Salmonella.

FAQs and Troubleshooting for Culturing

Q5: My Salmonella cultures are not growing or are growing very slowly. What could be the issue?

A5: Several factors could be contributing to poor growth:

  • Improper Storage of Stocks: Ensure your glycerol (B35011) stocks are stored at -80°C and have not been subjected to multiple freeze-thaw cycles.

  • Media Quality: Use freshly prepared media from high-quality reagents. The pH of the media should be appropriate for Salmonella growth (typically around 7.0-7.4).

  • Incubation Conditions: Verify that your incubator is maintaining the correct temperature (37°C) and atmosphere (aerobic).

  • Antibiotic Concentration in Media: If you are culturing a resistant strain on selective media containing antibiotics, ensure the antibiotic concentration is correct. Sub-lethal concentrations may slow growth, while excessively high concentrations could be inhibitory despite resistance.

Q6: I see unexpected colony morphologies on my selective agar plates. How can I be sure I have Salmonella?

A6: While selective media like Xylose Lysine Deoxycholate (XLD) or Hektoen Enteric (HE) agar are designed to differentiate Salmonella, other bacteria can sometimes grow and mimic its appearance.

  • On XLD agar: Salmonella typically produces pink/red colonies with black centers.

  • On HE agar: Salmonella usually forms blue-green colonies with black centers.

  • Confirmation is Key: Always perform confirmatory tests on suspect colonies. This includes biochemical tests (e.g., Triple Sugar Iron agar, Lysine Iron Agar) and, if necessary, serotyping or molecular methods like PCR.[5]

Q7: How can I prevent contamination in my Salmonella cultures?

A7: Preventing contamination requires strict aseptic technique.

  • Sterile Workspace: Always work in a biosafety cabinet that has been properly decontaminated.

  • Sterile Reagents and Equipment: Use autoclaved or filter-sterilized media and reagents.[6] Ensure all equipment, like pipette tips and spreaders, are sterile.

  • Proper Technique: Avoid talking over open plates or tubes. Minimize the time that plates and containers are open.[6]

  • Regular Cleaning: Maintain a consistent cleaning schedule for incubators, water baths, and other laboratory equipment.[7]

Section 3: Antimicrobial Susceptibility Testing (AST)

AST is critical for confirming the resistance profile of your Salmonella isolates. The Kirby-Bauer disk diffusion method and broth microdilution are common techniques.

AST Experimental Workflow (Kirby-Bauer)

AST_Workflow cluster_Preparation Preparation cluster_Inoculation_Dispensing Inoculation & Dispensing cluster_Incubation_Analysis Incubation & Analysis Culture_Prep Prepare bacterial suspension in sterile broth Adjust_Turbidity Adjust turbidity to 0.5 McFarland standard Culture_Prep->Adjust_Turbidity Inoculate_Agar Evenly swab suspension onto Mueller-Hinton agar Adjust_Turbidity->Inoculate_Agar Within 15 mins Place_Disks Aseptically place antibiotic disks on the agar surface Inoculate_Agar->Place_Disks Incubate Incubate at 37°C for 18-24 hours Place_Disks->Incubate Measure_Zones Measure zones of inhibition in millimeters Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant using CLSI guidelines Measure_Zones->Interpret_Results

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

FAQs and Troubleshooting for AST

Q8: My AST results are inconsistent between experiments. What are the common causes?

A8: Inconsistency in AST results can stem from several procedural variations:

  • Inoculum Density: The turbidity of the bacterial suspension must be standardized to a 0.5 McFarland standard.[8][9] An inoculum that is too light or too heavy will alter the size of the inhibition zones.

  • Agar Depth: The depth of the Mueller-Hinton agar should be uniform (typically 4 mm). Variations in depth can affect the diffusion of the antibiotic.

  • Antibiotic Disk Quality: Use disks that have been stored correctly (as per the manufacturer's instructions) and are not expired.

  • Incubation Time and Temperature: Strict adherence to the recommended incubation time (18-24 hours) and temperature (37°C) is crucial.[8]

Q9: I am seeing double zones of inhibition or indistinct zone edges. How should I interpret these results?

A9: Ambiguous zones can be challenging. For certain antibiotics like azithromycin (B1666446), indistinct or double zones of inhibition can occur.[10] It is recommended to read the inner inhibition zone when using EUCAST guidelines for azithromycin disk diffusion testing.[10] When in doubt, it is best to repeat the test or use an alternative method like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Q10: How do I interpret the results from a Kirby-Bauer test?

A10: The diameter of the zone of inhibition around each antibiotic disk is measured in millimeters. This measurement is then compared to standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][11][12][13] Based on these charts, the isolate is categorized as Susceptible (S), Intermediate (I), or Resistant (R) to each antibiotic tested.[8][12]

Data Presentation: Antimicrobial Resistance Patterns

The following table summarizes resistance rates of Salmonella isolates to various antibiotics as reported in several studies. This data can serve as a reference for expected resistance patterns.

Antibiotic ClassAntibioticResistance Rate (%)[9][11][14]
Tetracyclines Tetracycline26.6 - 63.9
Penicillins Ampicillin23.7 - 55.7
Fluoroquinolones Ciprofloxacin (B1669076)8.2 - 47.2
Nalidixic Acid42.7
Sulfonamides Trimethoprim-Sulfamethoxazole24.6 - 38.8
Macrolides Azithromycin27.9
Aminoglycosides Gentamicin3.3
Cephalosporins Ceftriaxone1.65 - 6.6

Section 4: Advanced Topics and Protocols

Working with Persister Cells

Highly resistant Salmonella strains can often form persister cells, which are dormant, non-dividing cells that can survive high concentrations of antibiotics.[15][16][17]

Experimental Protocol: Salmonella Persister Cell Assay

This protocol is adapted from methodologies described in the literature.[17][18]

  • Culture Preparation:

    • Inoculate a single colony of S. Typhimurium into 5 ml of Luria-Bertani (LB) broth and incubate for 24 hours at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh LB broth and incubate at 37°C with shaking (200 rpm) until the culture reaches the logarithmic growth phase (OD600 of approximately 0.25).[17][18]

  • Antibiotic Treatment:

    • Treat the logarithmic phase culture with a high concentration of an antibiotic. For example, use ciprofloxacin at 50 times its MIC (e.g., 6.25 µg/ml if the MIC is 0.125 µg/ml).[17]

  • Quantification of Persisters:

    • At various time points (e.g., 1, 3, 5, 7, and 24 hours) after adding the antibiotic, take an aliquot of the culture.[18]

    • Wash the cells three times with sterile saline solution to remove the antibiotic.[18]

    • Perform serial dilutions of the washed cell suspension in phosphate-buffered saline (PBS).

    • Plate the dilutions onto LB agar plates and incubate for 24-48 hours at 37°C.

    • Count the number of colony-forming units (CFUs) to determine the number of viable persister cells.

Signaling Pathways in Persister Formation

PersisterFormation cluster_Stress Environmental Stress cluster_Response Cellular Response cluster_Outcome Phenotypic Outcome Antibiotics Antibiotics SOS_Response SOS Response (e.g., recA) Antibiotics->SOS_Response Oxidative_Stress Oxidative Stress TA_Systems Toxin-Antitoxin (TA) Systems Oxidative_Stress->TA_Systems Nutrient_Limitation Nutrient Limitation Stringent_Response Stringent Response (ppGpp synthesis) Nutrient_Limitation->Stringent_Response Dormancy Metabolic Dormancy & Arrested Growth SOS_Response->Dormancy Stringent_Response->Dormancy TA_Systems->Dormancy Persister_Cell Persister Cell Formation Dormancy->Persister_Cell

Caption: Key pathways leading to Salmonella persister cell formation.

References

Technical Support Center: Salmonella enterica serovar Kentucky ST198 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize contamination in studies involving Salmonella Kentucky ST198.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the most common sources of contamination in Salmonella Kentucky ST198 cultures?

A1: Contamination in bacterial cultures can arise from various sources. It is crucial to identify the potential origin to implement effective preventative measures. Common sources include:

  • Environmental Flora: Microorganisms present in the air, on benchtops, and on equipment can be introduced into cultures if proper aseptic techniques are not followed.[1][2]

  • Operator Error: The researcher is a primary source of contamination. Microorganisms from hands, clothing, or breath can contaminate samples.[1]

  • Contaminated Reagents and Media: Media, water, buffers, and other reagents can be a source of contamination if not properly sterilized.

  • Cross-Contamination: Transfer of microorganisms from other samples or cultures in the laboratory can occur if equipment is not properly sterilized between uses.[3] This is a particular risk when working with samples that may harbor multiple strains of Salmonella or other bacteria.[4]

  • Autoclave Failure: Improperly functioning autoclaves may not achieve the necessary temperature, pressure, and time required for complete sterilization of media and equipment.[5][6][7]

Q2: How can I prevent contamination when working with S. Kentucky ST198?

A2: Aseptic technique is a set of practices designed to create a sterile environment and prevent contamination.[1][8][9] Key preventative measures include:

  • Work in a Controlled Environment: Whenever possible, perform culture manipulations in a laminar flow hood or next to a Bunsen burner to create an upward flow of air that prevents airborne contaminants from settling into cultures.[8][10]

  • Personal Protective Equipment (PPE): Always wear a clean lab coat, gloves, and safety glasses.

  • Surface Decontamination: Before and after work, disinfect the work area with a suitable disinfectant, such as 70% ethanol (B145695).[1][2]

  • Sterilization of Equipment: All equipment that will come into contact with the culture, including inoculating loops, pipette tips, and glassware, must be sterilized.[1][8] Flaming is a common method for sterilizing inoculating loops.[1][10]

  • Proper Handling of Cultures: Minimize the time that culture plates, tubes, or flasks are open to the environment.[1][2] When opening a tube or bottle, flame the neck to create an outward convection current.[10] Keep petri dish lids partially covering the base when inoculating.[2]

Q3: My S. Kentucky ST198 culture appears to be contaminated. What should I do?

A3: If you suspect contamination, it is important to act quickly to identify the contaminant and salvage your experiment if possible.

  • Quarantine: Immediately isolate the suspected contaminated culture to prevent cross-contamination to other experiments.

  • Visual Inspection: Observe the culture under a microscope. Look for morphologies that are inconsistent with Salmonella (e.g., cocci, yeast, filamentous fungi). Salmonella are typically Gram-negative, rod-shaped bacteria.[11]

  • Selective Plating: Streak a sample of the culture onto selective and differential agar (B569324) plates. Media such as Xylose Lysine Deoxycholate (XLD) agar or Salmonella-Shigella (SS) agar are designed to inhibit the growth of non-Salmonella species and provide characteristic colony appearances for Salmonella.[12] For example, on XLD agar, most Salmonella strains produce pink colonies with a black center due to H₂S production.[12]

  • Review Procedures: Carefully review your laboratory notebook and procedures to identify any potential breaches in aseptic technique that may have led to the contamination.

  • Discard Contaminated Materials: Autoclave and discard all contaminated cultures and disposable materials to prevent further spread.

Q4: S. Kentucky ST198 is multidrug-resistant. Does this affect my contamination control strategy?

A4: Yes. The multidrug resistance of many S. Kentucky ST198 strains, often including resistance to ciprofloxacin, ampicillin, tetracycline, and other antibiotics, means that antibiotics in your culture media may not effectively inhibit the growth of this target organism.[13][14][15][16][17] However, this resistance profile can be used to your advantage in some cases. If you are trying to isolate S. Kentucky ST198 from a mixed sample, incorporating antibiotics to which it is resistant can help to suppress the growth of susceptible contaminants. It is crucial to know the specific resistance profile of your strain.[14][15] Standard sterilization procedures like autoclaving are still fully effective against multidrug-resistant strains.[5][6]

Data on Sterilization Methods

The following table summarizes common laboratory sterilization methods and their effectiveness.

Sterilization MethodMechanism of ActionTypical ParametersAdvantagesLimitations
Wet Heat (Autoclaving) Denatures proteins and enzymes through pressurized steam.[5][6]121°C at 15 psi for 15-20 minutes.[6]Highly effective against all microbes, including spores and viruses.[5][7]Not suitable for heat-sensitive materials.
Dry Heat (Hot Air Oven) Kills microorganisms through oxidation.[18][19]160°C for 2 hours or 170°C for 1 hour.[6]Suitable for materials that can be damaged by moisture, such as powders and oils.[7]Requires higher temperatures and longer exposure times than autoclaving.[18]
Filtration Physically removes microorganisms from liquids.[7]Pore sizes of 0.22 µm are commonly used to remove bacteria.Ideal for sterilizing heat-sensitive liquids like media supplements and antibiotic solutions.[5]Does not remove viruses or very small bacteria.[5][19]
Chemical (e.g., 70% Ethanol) Denatures proteins.[5]Surface wiping or immersion.Rapid action and useful for disinfecting surfaces and some equipment.[2]Not effective against bacterial spores.[19]
Radiation (UV Light) Damages microbial DNA.[5][18]Typically 254 nm wavelength.Useful for surface sterilization of work areas like biosafety cabinets.[7]Has limited penetration power and can be harmful to users.[5][7]

Experimental Protocols

Protocol 1: Aseptic Transfer of S. Kentucky ST198 from Broth to Agar Plate

Objective: To streak a pure culture of S. Kentucky ST198 onto an agar plate without introducing contaminants.

Materials:

  • Broth culture of S. Kentucky ST198

  • Sterile agar plate (e.g., XLD or Nutrient Agar)

  • Sterile inoculating loop

  • Bunsen burner

  • 70% ethanol for disinfection

Procedure:

  • Disinfect the work surface with 70% ethanol.[1]

  • Arrange all necessary materials within easy reach of the Bunsen burner.

  • Light the Bunsen burner to create a sterile updraft.

  • Sterilize the inoculating loop by heating it in the flame until it glows red-hot.[10] Allow it to cool in the sterile air near the flame for 15-20 seconds.

  • Uncap the broth culture tube, holding the cap with the little finger of the hand holding the inoculating loop. Do not place the cap on the bench.[10]

  • Briefly pass the mouth of the culture tube through the flame.[10]

  • Dip the cooled inoculating loop into the broth culture to pick up a loopful of inoculum.

  • Flame the mouth of the tube again and replace the cap.

  • Partially lift the lid of the sterile agar plate.

  • Gently streak the loop across a small area of the agar surface.

  • Re-sterilize the loop in the flame and allow it to cool.

  • Rotate the plate slightly and streak from the initial inoculation area into a new section of the plate to dilute the bacteria.

  • Repeat the sterilization and streaking process for a third and fourth quadrant to obtain isolated colonies.[1]

  • Replace the lid, invert the plate, and incubate at the appropriate temperature.

Protocol 2: Preparation of Selective Media (XLD Agar)

Objective: To prepare Xylose Lysine Deoxycholate (XLD) agar for the selective isolation and differentiation of Salmonella.

Materials:

  • XLD agar powder

  • Distilled or deionized water

  • Erlenmeyer flask

  • Stir plate and magnetic stir bar

  • Autoclave

  • Sterile petri dishes

Procedure:

  • Consult the manufacturer's instructions for the specific amount of XLD powder per liter of water.

  • Suspend the appropriate amount of powder in the required volume of water in an Erlenmeyer flask.

  • Add a magnetic stir bar and mix on a stir plate until the powder is fully dissolved.

  • Heat the mixture with frequent agitation and boil for one minute to completely dissolve the powder. Do not autoclave XLD agar , as overheating can impair its selective properties.

  • Allow the medium to cool to approximately 45-50°C in a water bath.

  • In a sterile environment (e.g., laminar flow hood), pour the molten agar into sterile petri dishes to a depth of about 4 mm.

  • Allow the agar to solidify completely at room temperature.

  • Store the plates inverted at 2-8°C until use.

Visualizations

Contamination_Prevention_Workflow Diagram 1: Contamination Prevention Workflow cluster_prep Preparation cluster_handling Culture Handling cluster_cleanup Post-Procedure prep_ppe Don PPE (Lab Coat, Gloves) prep_surface Disinfect Work Surface prep_ppe->prep_surface prep_media Prepare Sterile Media and Reagents prep_surface->prep_media prep_equipment Sterilize Equipment (Loops, Glassware) prep_media->prep_equipment handling_aseptic Use Aseptic Technique (near flame/in hood) prep_equipment->handling_aseptic handling_transfer Perform Culture Transfer handling_aseptic->handling_transfer handling_incubate Incubate Cultures handling_transfer->handling_incubate cleanup_surface Disinfect Work Surface handling_incubate->cleanup_surface cleanup_waste Sterilize and Dispose of Waste cleanup_surface->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe

Diagram 1: Workflow for preventing contamination.

Contamination_Troubleshooting_Workflow Diagram 2: Contamination Troubleshooting Workflow cluster_confirm Confirmation action_node action_node start Contamination Suspected quarantine Isolate Suspect Culture start->quarantine visual_check Visual & Microscopic Inspection quarantine->visual_check is_contaminated Contamination Evident? visual_check->is_contaminated selective_plate Streak on Selective Media (e.g., XLD Agar) is_contaminated->selective_plate Yes review_protocol Review Aseptic Technique & Lab Notes is_contaminated->review_protocol No, but suspicious gram_stain Perform Gram Stain selective_plate->gram_stain discard Autoclave and Discard Contaminated Materials gram_stain->discard restart Restart Experiment with New Stock Culture review_protocol->restart discard->restart

References

Technical Support Center: Accurate Fluoroquinolone MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Minimum Inhibitory Concentration (MIC) determination for fluoroquinolones.

Troubleshooting Guides

This section addresses common issues encountered during fluoroquinolone MIC testing.

Issue 1: Higher than expected MIC values for susceptible control strains.

Possible Cause Troubleshooting Step
Incorrect Cation Concentration in Media Verify that the Mueller-Hinton Broth (MHB) is cation-adjusted (CAMHB) to contain physiological concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Fluoroquinolone activity can be affected by divalent cations.
High Inoculum Density Ensure the final inoculum concentration is standardized to approximately 5 x 10⁵ CFU/mL. A higher inoculum can lead to falsely elevated MICs. Perform colony counts to verify your inoculum preparation.
Incorrect Incubation Conditions Incubate plates in ambient air at 35°C ± 2°C for 16-20 hours. Incubation in CO₂ can alter the pH of the medium and affect fluoroquinolone activity.
Degraded Fluoroquinolone Stock Prepare fresh stock solutions of the fluoroquinolone. Store stocks protected from light and at the recommended temperature.

Issue 2: Inconsistent or variable MIC results between experiments.

Possible Cause Troubleshooting Step
Variation in Media pH Check the pH of each new batch of Mueller-Hinton Broth. The recommended pH is between 7.2 and 7.4. Some fluoroquinolones exhibit pH-dependent activity.[1]
Inconsistent Inoculum Preparation Standardize your procedure for preparing the bacterial inoculum. Use a spectrophotometer or a McFarland standard to ensure consistent bacterial density before dilution.
Edge Effect in Microtiter Plates Avoid using the outermost wells of microtiter plates, as they are more prone to evaporation, which can concentrate the antibiotic and affect results. If you must use them, consider filling the surrounding wells with sterile water to maintain humidity.
Contamination Visually inspect plates for any signs of contamination. Perform a purity check by subculturing the inoculum onto an appropriate agar (B569324) plate.

Issue 3: Discrepancy between MIC results and expected resistance phenotype.

Possible Cause Underlying Mechanism Recommendation
Low-Level Resistance Mechanisms Overexpression of efflux pumps, such as AcrAB-TolC in E. coli, can lead to small increases in MIC values that may not cross the resistance breakpoint but can lead to treatment failure.[2]Consider testing for efflux pump activity using an efflux pump inhibitor like reserpine (B192253) in a research setting.
Target Site Mutations Single mutations in the quinolone resistance-determining regions (QRDRs) of gyrA or parC may only slightly increase the MIC.[2][3]If clinically relevant, consider molecular methods to detect mutations in gyrA and parC.
Plasmid-Mediated Resistance The presence of qnr genes or the aac(6')-Ib-cr gene can confer low-level resistance to fluoroquinolones.[2]Screen for the presence of these genes using PCR if investigating resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why is cation-adjusted Mueller-Hinton Broth (CAMHB) essential for fluoroquinolone MIC testing?

A1: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can chelate fluoroquinolones, reducing their effective concentration and leading to falsely elevated MIC values. CAMHB is standardized to contain physiological concentrations of these cations to ensure consistent and accurate results.

Q2: How does pH affect fluoroquinolone MIC values?

A2: The activity of some fluoroquinolones is pH-dependent. For example, finafloxacin (B1662518) is more active at a lower pH, while other fluoroquinolones may be less active.[1] It is crucial to use a well-buffered medium with a pH between 7.2 and 7.4 to ensure reproducibility.

Q3: What are the current CLSI and EUCAST breakpoints for fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have revised their fluoroquinolone breakpoints for Enterobacterales and Pseudomonas aeruginosa based on pharmacokinetic/pharmacodynamic data.[4][5][6][7][8][9][10] It is critical to refer to the most recent versions of the CLSI M100 and EUCAST breakpoint tables for accurate interpretation. Using outdated breakpoints can lead to misclassification of isolates as susceptible when they may be resistant.[5][11]

Q4: Can I use one fluoroquinolone to predict susceptibility to others?

A4: Surrogate testing, or using the result of one fluoroquinolone to predict the susceptibility to another, is generally not recommended as it can lead to major reporting errors, particularly for Enterobacteriaceae.[12] Different fluoroquinolones are affected differently by various resistance mechanisms.[2] Therefore, the drug being considered for clinical use should be the one tested.[12][13]

Q5: My MIC results are consistently on the borderline of the susceptible/resistant breakpoint. What could be the reason?

A5: Borderline MICs can be due to the presence of low-level resistance mechanisms, such as a single target site mutation or the overexpression of an efflux pump.[2][3][11] These mechanisms may not confer high-level resistance but can be clinically significant. It is also important to ensure meticulous adherence to the testing protocol to minimize technical variability.

Data Presentation

Table 1: Impact of Cation Concentration on Fluoroquinolone MIC (µg/mL)

OrganismFluoroquinoloneStandard CAMHB (Ca²⁺ 25, Mg²⁺ 12.5 mg/L)High Ca²⁺ (100 mg/L)High Mg²⁺ (50 mg/L)
E. coli ATCC 25922Ciprofloxacin0.0080.030.015
P. aeruginosa ATCC 27853Levofloxacin0.521
S. aureus ATCC 29213Moxifloxacin0.060.1250.06
Note: Data are illustrative and based on general trends. Actual values may vary.

Table 2: CLSI Breakpoint Changes for Ciprofloxacin and Levofloxacin against Enterobacterales (µg/mL)

AntibioticPrevious Breakpoints (Pre-2019)Current Breakpoints (Post-2019)
S ≤ | I | R ≥ S ≤ | I | R ≥
Ciprofloxacin1 | 2 | 40.25 | 0.5 | 1
Levofloxacin2 | 4 | 80.5 | 1 | 2

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for Fluoroquinolones

This protocol is based on the guidelines from CLSI and EUCAST.[14]

  • Prepare Materials:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Fluoroquinolone stock solution of known concentration.

    • Bacterial isolate grown overnight on a non-selective agar plate.

    • 0.9% sterile saline.

    • 0.5 McFarland turbidity standard.

  • Prepare Inoculum:

    • Select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum suspension.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the fluoroquinolone stock solution in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the working inoculum suspension to each well containing the antibiotic dilution. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start inoculum Prepare Inoculum (0.5 McFarland) start->inoculum antibiotic Prepare Antibiotic Serial Dilutions start->antibiotic inoculate Inoculate Microtiter Plate inoculum->inoculate antibiotic->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results (CLSI/EUCAST) read_mic->interpret

Caption: Workflow for Broth Microdilution MIC Determination.

troubleshooting_mic cluster_causes Potential Causes cluster_checks Troubleshooting Checks start Inaccurate MIC Result media Media Issues start->media inoculum Inoculum Issues start->inoculum incubation Incubation Issues start->incubation resistance Underlying Resistance start->resistance check_cations Verify Cation Adjustment & pH (7.2-7.4) media->check_cations check_density Standardize Inoculum (5x10^5 CFU/mL) inoculum->check_density check_conditions Check Temp (35°C) & Atmosphere (Ambient Air) incubation->check_conditions check_mechanisms Investigate Resistance (e.g., efflux, mutations) resistance->check_mechanisms

Caption: Logical relationships in troubleshooting inaccurate MIC results.

resistance_mechanisms cluster_cell Bacterial Cell fq Fluoroquinolone efflux Efflux Pump (e.g., AcrAB-TolC) fq->efflux Expulsion target DNA Gyrase / Topo IV fq->target Inhibition overexpression Pump Overexpression efflux->overexpression mutation Target Site Mutation (gyrA, parC) target->mutation plasmid Plasmid-mediated (qnr, aac(6')-Ib-cr) acquisition Gene Acquisition plasmid->acquisition

References

Validation & Comparative

A Comparative Genomic Guide: Salmonella Kentucky ST198 vs. ST152

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two key Salmonella enterica serovar Kentucky sequence types (STs): the globally emerging, often multidrug-resistant ST198, and the predominantly animal-associated ST152. Understanding the genomic distinctions between these lineages is crucial for diagnostics, surveillance, and the development of targeted interventions.

Core Genomic and Epidemiological Distinctions

Salmonella Kentucky is a polyphyletic serovar, with ST198 and ST152 representing two distinct and genetically distant lineages.[1][2][3] Phylogenetic analyses have shown that these two STs are more closely related to other Salmonella serovars than to each other.[1][4]

ST198 is frequently associated with human clinical cases of salmonellosis, particularly in Northern Africa, Europe, and Southeast Asia.[1] A specific subclade, ST198-CIPR, is notable for its resistance to ciprofloxacin (B1669076) and other antimicrobials.[5] Infections in North America with ST198 have often been linked to international travel.[1] In contrast, ST152 is the most prevalent sequence type found in poultry in the United States and is only sporadically associated with human illness.[2][3][6]

Comparative Data Summary

The following tables summarize key quantitative differences between S. Kentucky ST198 and ST152 based on available genomic and phenotypic data.

Table 1: General Characteristics and Host Association
FeatureS. Kentucky ST198S. Kentucky ST152
Primary Association Human clinical cases, international poultry[2][3][6]U.S. poultry, cattle[1][2][3][6]
Prevalence in U.S. Humans Accounts for the majority of S. Kentucky infections[7][8][9]Less frequently associated with human illness[2][3][6]
Geographic Distribution Global, with a notable presence in Africa, Asia, and Europe[5][10]Predominantly North America, particularly the U.S.[1][6]
Table 2: Antimicrobial Resistance Profile
Antimicrobial ResistanceS. Kentucky ST198S. Kentucky ST152
Fluoroquinolone Resistance Common, especially in the ST198-CIPR subclade due to mutations in gyrA and parC[5][10][11]Generally susceptible to fluoroquinolones[2][3]
Multidrug Resistance (MDR) Frequently MDR, often associated with the presence of Salmonella Genomic Island 1 (SGI-1)[10][12]MDR is observed but less consistently than in ST198[2]
Common Resistance Genes aac(3)-Id, aadA7, blaTEM-1, sul1, tetA (associated with SGI1-K)[5]Resistance genes are more variable and less consistently reported.
Third-Generation Cephalosporins Resistance has been reported[11]Resistance has been reported[2]
Table 3: Genomic Features
Genomic FeatureS. Kentucky ST198S. Kentucky ST152
Genetic Lineage Forms a distinct genetic lineage from ST152[2][3]Forms a distinct genetic lineage from ST198[2][3]
Lineage-Specific Genes Possesses a unique repertoire of lineage-specific genes, with many encoding for metabolic functions[13]Possesses a unique repertoire of lineage-specific genes, also with a significant portion related to metabolism[13]
Pan-genome A comparative analysis of three ST198 and four ST152 strains identified a pan-genome of 5464 genes.[13]A comparative analysis of three ST198 and four ST152 strains identified a pan-genome of 5464 genes.[13]
Metabolic Versatility Exhibits significantly higher respiratory activity and broader metabolic versatility across various substrates and stress conditions.[13][14]Shows a more limited metabolic profile compared to ST198.[13][14]
myo-inositol Catabolism The canonical iol gene cluster for myo-inositol catabolism is conserved.[13][14]The canonical iol gene cluster is absent, though weak growth on myo-inositol suggests an alternative pathway may exist.[13][14]

Experimental Protocols

Whole-Genome Sequencing and Comparative Genomic Analysis

This protocol outlines a typical workflow for the comparative genomic analysis of S. Kentucky ST198 and ST152 isolates.

  • Bacterial Isolation and Culture:

    • Isolate presumptive Salmonella colonies from samples (e.g., clinical swabs, food products, environmental swabs) using selective agar (B569324) such as Xylose Lysine Deoxycholate (XLD) agar.

    • Subculture single colonies in a non-selective broth such as Brain Heart Infusion (BHI) broth at 37°C for 18-24 hours.[15]

  • DNA Extraction:

    • Extract high-quality genomic DNA from the overnight culture using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) according to the manufacturer's instructions.[15][16]

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).[16]

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries using a commercial kit (e.g., Nextera XT DNA Library Prep Kit, Illumina) following the manufacturer's protocol.[16]

    • Perform paired-end sequencing on an Illumina platform (e.g., MiSeq, NextSeq) to generate short-read data.[15][16]

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim low-quality bases and remove adapter sequences using software such as Trimmomatic.[15][16]

    • De Novo Assembly: Assemble the trimmed reads into contigs using an assembler like SPAdes.[15]

    • In Silico Typing: Determine the sequence type (ST) using Multi-Locus Sequence Typing (MLST) tools.

    • Antimicrobial Resistance (AMR) Gene Detection: Identify acquired AMR genes and chromosomal mutations (e.g., in gyrA, parC) using databases like ResFinder and CARD.

    • Virulence Factor Identification: Screen the genomes for known virulence factors using databases such as the Virulence Factor Database (VFDB).[12]

    • Phylogenetic Analysis: Perform core genome single nucleotide polymorphism (SNP) analysis to infer phylogenetic relationships between isolates. A suitable reference genome (e.g., a well-characterized ST198 or ST152 strain) should be used for mapping.[1][2]

    • Comparative Genomics: Identify lineage-specific genes and genomic regions (e.g., genomic islands like SGI-1) by comparing the genomes of ST198 and ST152 isolates.

Visualizations

Logical Workflow for Comparative Genomics

Comparative_Genomics_Workflow Comparative Genomics Workflow for S. Kentucky ST198 vs. ST152 Isolate Bacterial Isolation (e.g., from poultry, human) Culture Pure Culture Isolate->Culture DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Lib_Prep Library Preparation DNA_Extraction->Lib_Prep WGS Whole-Genome Sequencing (e.g., Illumina) Lib_Prep->WGS QC Quality Control (FastQC, Trimmomatic) WGS->QC Assembly Genome Assembly (SPAdes) QC->Assembly Annotation Gene Prediction & Functional Annotation Assembly->Annotation Phylogeny Phylogenetic Analysis (Core Genome SNPs) Assembly->Phylogeny Typing In Silico Typing (MLST) Annotation->Typing AMR AMR Gene & Mutation Detection Annotation->AMR Virulence Virulence Factor Identification Annotation->Virulence Comparison Comparative Genomics (Lineage-Specific Genes) Annotation->Comparison

Caption: A flowchart illustrating the key steps in the comparative genomic analysis of S. Kentucky isolates.

Antimicrobial Resistance Acquisition in S. Kentucky ST198

AMR_Acquisition Key AMR Mechanisms in S. Kentucky ST198 ST198 S. Kentucky ST198 (Ancestral, Susceptible) SGI1 Acquisition of Salmonella Genomic Island 1 (SGI1-K) ST198->SGI1 Emerged ~1989 in Egypt MDR_ST198 Multidrug-Resistant (MDR) ST198 (e.g., Amp, Strep, Sulfa, Tet) SGI1->MDR_ST198 QRDR_mutations Mutations in Quinolone Resistance-Determining Region (QRDR) (gyrA, parC) MDR_ST198->QRDR_mutations CipR_ST198 Ciprofloxacin-Resistant (CipR) MDR ST198 QRDR_mutations->CipR_ST198 Plasmid Acquisition of AMR Plasmids CipR_ST198->Plasmid Further diversification ESBL e.g., ESBL production (blaCTX-M, blaSHV) Plasmid->ESBL

Caption: A diagram showing the stepwise acquisition of key antimicrobial resistance determinants in S. Kentucky ST198.

References

Comparative Virulence Gene Profiles: Salmonella Kentucky ST198 vs. Other Salmonella Serovars

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the virulence gene profiles of Salmonella enterica serovar Kentucky sequence type 198 (S. Kentucky ST198) and other notable Salmonella serovars. The emergence of multidrug-resistant (MDR) S. Kentucky ST198 as a significant public health concern globally necessitates a deeper understanding of its pathogenic potential.[1][2] This document summarizes key quantitative data from comparative genomic studies, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to facilitate further research and the development of targeted interventions.

Data Presentation: Virulence Factor Comparison

The virulence of Salmonella is a complex trait encoded by a wide array of genes, many of which are clustered in genomic regions known as Salmonella Pathogenicity Islands (SPIs). Comparative genomic analyses have revealed both conserved and variable virulence determinants between S. Kentucky ST198 and other Salmonella lineages, such as S. Kentucky ST152, which is more commonly associated with poultry and less frequently with human disease.[3][4][5]

Virulence Factor/Gene ClusterS. Kentucky ST198S. Kentucky ST152Other Non-Typhoidal Salmonella (NTS)Key Function(s) & Remarks
Salmonella Pathogenicity Islands (SPIs)
SPI-1 to SPI-5Highly Conserved[6]Generally ConservedGenerally ConservedEssential for invasion of host cells, intracellular survival, and proliferation.[6]
Specific Virulence Genes
iol gene clusterConservedAbsent[7][8]Variably Present (e.g., present in S. Typhimurium, absent in S. Enteritidis)[8]Encodes for myo-inositol catabolism, potentially providing a metabolic fitness advantage in specific host niches.[7][8]
gogBPresent in <95% of isolates[9]Not specifiedVariableType III secretion system effector.
sipB, sipCPresent in <95% of isolates[9]Not specifiedGenerally Conserved in invasive serovarsSPI-1 encoded translocon proteins essential for effector protein delivery into host cells.
ompDPresent in <95% of isolates[9]Not specifiedVariableOuter membrane porin, role in virulence can be complex.
sciQPresent in <95% of isolates[9]Not specifiedVariableComponent of the type VI secretion system.
grvA, sseI, sopE, sodCIGenerally PresentReportedly Lacking[10]VariableAssociated with invasion and intracellular survival. Their absence in ST152 may contribute to its reduced virulence in humans.[10]
Antimicrobial Resistance Islands
Salmonella Genomic Island 1 (SGI1)Often contains SGI1-K variant conferring MDR[11][12]Generally AbsentVariable (e.g., present in some S. Typhimurium DT104)Mobile genetic element carrying multiple antimicrobial resistance genes (e.g., against ampicillin, streptomycin, tetracycline).[11][12]

Experimental Protocols

The comparison of virulence gene profiles between different Salmonella strains is primarily achieved through comparative genomics. The following outlines a typical experimental workflow.

Whole-Genome Sequencing (WGS) and Bioinformatic Analysis
  • Bacterial Isolation and DNA Extraction: Salmonella isolates are cultured from relevant sources (e.g., clinical samples, food, animals). High-quality genomic DNA is then extracted using commercial kits (e.g., DNeasy Tissue Kit, Qiagen).

  • Library Preparation and Sequencing: Paired-end sequencing libraries are prepared using kits such as the Nextera XT kit (Illumina). These libraries are then sequenced on a platform like the Illumina MiSeq to generate short-read DNA sequences.

  • Genome Assembly and Annotation: Raw sequencing reads are quality-checked and assembled de novo into contiguous sequences (contigs) or mapped to a reference genome. The assembled genomes are then annotated to predict gene functions.

  • Virulence Gene and Antimicrobial Resistance Gene Profiling: The annotated genomes are screened against curated databases to identify the presence or absence of known virulence factors and antimicrobial resistance genes. Common databases include the Virulence Factor Database (VFDB) and ResFinder.

  • Comparative Genomics:

    • Pangenome Analysis: The entire gene repertoire (pangenome) of the studied isolates is analyzed to identify core genes (present in all isolates), accessory genes (present in some), and unique genes. This helps in identifying lineage-specific genes.[6][8]

    • Phylogenetic Analysis: Single Nucleotide Polymorphism (SNP)-based phylogenetic trees are constructed to determine the genetic relatedness between different isolates and lineages.[3][4]

    • Identification of Mobile Genetic Elements: Genomes are screened for the presence of plasmids, prophages, and genomic islands like SGI1, which often carry virulence and resistance determinants.[9][11]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of Salmonella virulence.

Salmonella_Invasion_Pathway cluster_bacteria Salmonella cluster_host Host Epithelial Cell Salmonella Salmonella T3SS Type III Secretion System (T3SS) Salmonella->T3SS expresses Internalization Internalization (SCV formation) Salmonella->Internalization HostCell Host Cell Membrane T3SS->HostCell injects EffectorProteins Effector Proteins (SipA, SipC, SopE, etc.) T3SS->EffectorProteins Cytoskeleton Actin Cytoskeleton MembraneRuffling Membrane Ruffling Cytoskeleton->MembraneRuffling induces EffectorProteins->Cytoskeleton rearranges MembraneRuffling->Internalization leads to

Caption: Salmonella invasion pathway mediated by the Type III Secretion System.

Comparative_Genomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Isolation 1. Salmonella Isolation (e.g., S. Kentucky ST198 & ST152) DNA_Extraction 2. Genomic DNA Extraction Isolation->DNA_Extraction Sequencing 3. WGS Library Prep & Sequencing DNA_Extraction->Sequencing QC_Assembly 4. Quality Control & Genome Assembly Sequencing->QC_Assembly Annotation 5. Gene Annotation QC_Assembly->Annotation Profiling 6. Virulence & AMR Gene Profiling (VFDB, ResFinder) Annotation->Profiling Comparison 7. Comparative Analysis (Pangenome, Phylogenetics) Profiling->Comparison Results 8. Identification of Lineage-Specific Virulence Profiles Comparison->Results

Caption: Experimental workflow for comparative genomic analysis of virulence genes.

References

Validating the Role of Specific Mutations in Salmonella Typhimurium ST198 Antibiotic Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key mutations contributing to antibiotic resistance in Salmonella enterica serovar Typhimurium (ST) 198. The information presented is based on experimental data from various studies and is intended to aid in the understanding of resistance mechanisms and the development of novel therapeutic strategies.

Key Mutations and Their Impact on Antibiotic Resistance

The emergence of multidrug-resistant Salmonella ST198 is a significant public health concern. Resistance, particularly to fluoroquinolones such as ciprofloxacin (B1669076), is primarily driven by specific mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. Additionally, mutations affecting efflux pump systems play a crucial role in conferring higher levels of resistance.

Quinolone Resistance-Determining Region (QRDR) Mutations

Mutations in gyrA and parC are the primary mechanism of resistance to fluoroquinolones. The most frequently observed mutations in S. Kentucky ST198 include:

  • gyrA :

    • Ser83Phe (S83F)

    • Asp87Gly (D87G)

    • Asp87Asn (D87N)

    • Asp87Tyr (D87Y)

  • parC :

    • Ser80Ile (S80I)

    • Thr57Ser (T57S)

The accumulation of these mutations leads to a stepwise increase in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin. A single mutation in gyrA typically confers resistance to nalidixic acid and reduced susceptibility to ciprofloxacin, while the addition of mutations in parC and a second alteration in gyrA results in high-level ciprofloxacin resistance.[1][2]

Efflux Pump-Related Mutations

Efflux pumps actively transport antibiotics out of the bacterial cell, contributing to resistance. Mutations in regulatory genes of these pumps, such as ramR, and in the pump components themselves, like acrB, can lead to their overexpression or altered function, resulting in increased resistance to a broad range of antibiotics. Inactivating mutations in ramR are frequently observed in persisting S. Kentucky ST198 strains and are associated with high-level ciprofloxacin resistance.

Comparative Analysis of Antibiotic Resistance Profiles

The following tables summarize the impact of specific mutation patterns on the Minimum Inhibitory Concentrations (MICs) of ciprofloxacin and other antibiotics in S. Kentucky ST198. The data is compiled from studies on clinical isolates.

Table 1: Ciprofloxacin MICs in S. Kentucky ST198 with QRDR Mutations

gyrA Mutations parC Mutation Ciprofloxacin MIC (µg/mL) Reference
S83FNone0.125 (Intermediate Resistance)[2]
S83F, D87G/N/YS80I1.5 to >32 (Resistant)[2]
S83F, D87NS80I≥16[3]
S83F, D87YS80I6 - 16[4]
S83F, D87G/N/YS80I, T57S6 to >32[5]

Table 2: Multidrug Resistance Profile of a Ciprofloxacin-Resistant S. Kentucky ST198 Isolate

Antibiotic MIC (µg/mL) Interpretation
Ampicillin64Resistant
Ciprofloxacin16Resistant
Gentamicin16Resistant
Streptomycin64Resistant
Sulfisoxazole>256Resistant
Tetracycline128Resistant

Data from a representative S. Kentucky ST198 isolate with gyrA mutations (S83F and D87Y).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial isolate.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Antibiotic stock solution

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the antibiotic stock solution in MHB across the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Identification of QRDR Mutations by PCR and Sequencing

This protocol outlines the general steps for identifying mutations in the gyrA and parC genes.

Materials:

  • Bacterial DNA extract

  • Primers specific for the QRDRs of gyrA and parC

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the Salmonella isolate.

  • PCR Amplification: Amplify the QRDR regions of the gyrA and parC genes using specifically designed primers.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm the presence of a band of the expected size.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC to identify any nucleotide changes that result in amino acid substitutions.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to antibiotic resistance in Salmonella ST198.

AntibioticResistanceMechanisms cluster_cell Salmonella Cell cluster_mutations Resistance Mutations Antibiotic Fluoroquinolone (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase (gyrA/gyrB) Antibiotic->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC/parE) Antibiotic->Topoisomerase_IV Inhibits Efflux_Pump AcrAB-TolC Efflux Pump Inner Membrane Periplasm Outer Membrane Antibiotic->Efflux_Pump:in Enters Cell DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Antibiotic_out Fluoroquinolone Efflux_Pump:out->Antibiotic_out Expels Antibiotic RamR RamR Repressor RamA RamA Activator RamR->RamA Represses RamA->Efflux_Pump Activates Transcription gyrA_mut gyrA Mutation (e.g., S83F, D87N) gyrA_mut->DNA_Gyrase Alters Target parC_mut parC Mutation (e.g., S80I) parC_mut->Topoisomerase_IV Alters Target ramR_mut ramR Mutation (Inactivating) ramR_mut->RamR Inactivates

Caption: Mechanisms of fluoroquinolone resistance in Salmonella ST198.

MIC_Determination_Workflow start Start: Isolate Salmonella ST198 Colony prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

QRDR_Sequencing_Workflow start Start: Salmonella ST198 Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of gyrA and parC QRDRs dna_extraction->pcr gel Agarose Gel Electrophoresis to Verify Amplicons pcr->gel sequencing Sanger Sequencing of PCR Products gel->sequencing analysis Sequence Alignment and Mutation Identification sequencing->analysis end End: Identify Specific Mutations analysis->end

Caption: Workflow for identifying QRDR mutations.

References

Comparative Analysis of Salmonella Genomic Island 1 (SGI1) Variants in Salmonella enterica serovar Kentucky ST198 Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the genetic diversity and antimicrobial resistance profiles of SGI1 variants in the globally disseminated multidrug-resistant S. Kentucky ST198 clone.

The emergence and global spread of multidrug-resistant (MDR) Salmonella enterica serovar Kentucky sequence type 198 (ST198) poses a significant public health threat. A key element contributing to the MDR phenotype of this clone is the Salmonella Genomic Island 1 (SGI1), a mobile genetic element that harbors a variety of antimicrobial resistance genes. This guide provides a comparative analysis of the different SGI1 variants found in S. Kentucky ST198 isolates, presenting quantitative data, detailed experimental protocols, and visualizations to aid in research and surveillance efforts.

Data Presentation: Comparison of SGI1 Variants and Associated Resistance

The genetic plasticity of SGI1, often mediated by mobile elements like insertion sequence IS26, has led to the emergence of numerous variants, each with a distinct antimicrobial resistance gene cassette.[1][2][3] The table below summarizes the key SGI1 variants identified in S. Kentucky ST198 and their associated resistance profiles.

SGI1 VariantAssociated Antimicrobial Resistance GenesPhenotypic Resistance ProfileKey Genetic Features
SGI1-K blaTEM-1, aac(3)-Id (or aacA5), aadA7, sul1, tet(A)Ampicillin, Gentamicin, Streptomycin/Spectinomycin, Sulfonamides, TetracyclineConsidered the main variant in the ST198 clone; harbors a complex In4-type integron.[2][4][5]
SGI1-P blaTEM-1AmpicillinA highly degenerated SGI1-K structure, often resulting from IS26-mediated deletions.[2]
SGI1-Q NoneSusceptible (lacks acquired resistance genes within the island)Represents a further deletion variant of SGI1-K where the entire multidrug resistance region has been excised, often by IS26.[2][3]
SGI1-J aadA2, floR, tet(G), sul1 (in SGI1-J6 variant)Streptomycin/Spectinomycin, Florfenicol, Tetracycline, SulfonamidesFound in ST198 isolates from Southeast Asia; resistance genes are located in a different position (within ORF S023) compared to SGI1-K.[6][7][8]
Novel SGI1-K Variants Variable, may include lnu(F), blaCTX-M group genesLincosamides, Extended-spectrum cephalosporins, in addition to the core SGI1-K resistancesCharacterized by complex rearrangements, including inversions and relocations of resistance genes, often mediated by IS26.[9][10]
SGI1-KIV (Israel variant) aac(3)-Id, aac(6')-Iaa, aadA7, blaTEM-1, sul1, tetAAminoglycosides, Beta-lactams, Sulfonamides, TetracyclineIdentified in ST198 isolates from Zimbabwe.[11]

Signaling Pathways and Genetic Organization

The structural diversity of SGI1 variants is primarily driven by the insertion, deletion, and rearrangement of resistance gene cassettes within the SGI1 backbone. The following diagram illustrates the general structure of SGI1 and highlights the insertion site of the multidrug-resistance region in common variants.

SGI1_Variants cluster_backbone SGI1 Backbone cluster_mdr_k MDR Region (SGI1-K type) cluster_mdr_j MDR Region (SGI1-J type) int int (Integrase) xis xis s004 S004 mob ... mob ... tra ... tra genes ... mdr_j [aadA2 | floR | tetG | sul1] mob->mdr_j resG resG mdr_k [bla_TEM | aacA5 | aadA7 | sul1 | tetA] tra->mdr_k s044 S044 mdr_k->resG s023 S023

Caption: Genetic organization of SGI1 variants K and J.

Experimental Protocols

The characterization of SGI1 variants in S. Kentucky ST198 isolates relies on a combination of phenotypic and genotypic methods.

Antimicrobial Susceptibility Testing (AST)
  • Methodology: AST is typically performed using broth microdilution or disk diffusion methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Purpose: To determine the phenotypic resistance profile of the bacterial isolate to a panel of antibiotics, which can suggest the presence of specific SGI1 variants.[2]

  • Data Interpretation: The resistance pattern (e.g., resistance to ampicillin, gentamicin, streptomycin, sulfonamides, and tetracycline) is correlated with the known resistance gene content of SGI1 variants like SGI1-K.[2][4]

DNA Extraction
  • Methodology: High-quality genomic DNA is extracted from overnight bacterial cultures using commercial kits (e.g., Qiagen DNeasy Blood & Tissue Kit) or standard phenol-chloroform extraction protocols.

  • Purpose: To obtain pure genomic DNA for subsequent molecular analyses.

Molecular Characterization of SGI1 Variants
  • PCR Mapping:

    • Methodology: A series of PCR assays are designed to amplify specific regions of the SGI1 backbone and the junctions between the island and the chromosome (specifically at the trmE gene).[12] Additional PCRs target the specific resistance genes and the internal structure of the multidrug-resistance region.

    • Purpose: To confirm the presence of SGI1, identify its insertion site, and screen for the presence of known resistance genes and structural variants.

  • Whole-Genome Sequencing (WGS):

    • Methodology: WGS is performed using short-read (e.g., Illumina) and/or long-read (e.g., Oxford Nanopore, PacBio) sequencing technologies. Hybrid assembly approaches combining both technologies can provide complete, closed genomes.[9]

    • Purpose: To obtain the complete DNA sequence of the SGI1 variant and the entire bacterial genome. This allows for the precise identification of all resistance genes, mobile elements (like IS26), mutations, and structural rearrangements (deletions, insertions, inversions) within the island.[3][9][13]

    • Bioinformatic Analysis: Sequencing data is assembled and annotated. Tools like ResFinder, CARD, and PlasmidFinder are used to identify antimicrobial resistance genes and plasmid replicons.[4][14] Comparative genomic analysis is performed to compare the structure of novel SGI1 variants with reference sequences.[10][15]

Multilocus Sequence Typing (MLST)
  • Methodology: MLST is performed by sequencing internal fragments of seven housekeeping genes to determine the sequence type (ST) of the isolate. This can be done through traditional PCR and Sanger sequencing or extracted from WGS data.[12]

  • Purpose: To confirm that the S. Kentucky isolate belongs to the ST198 clone.

Experimental Workflow

The following diagram outlines a typical workflow for the identification and comprehensive characterization of SGI1 variants in S. Kentucky ST198 isolates.

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Characterization isolate S. Kentucky Isolate ast Antimicrobial Susceptibility Testing (AST) isolate->ast dna_extraction Genomic DNA Extraction isolate->dna_extraction mdr_phenotype MDR Phenotype Observed ast->mdr_phenotype pcr_screening PCR Screening for SGI1 & Resistance Genes mdr_phenotype->pcr_screening mlst MLST (Confirm ST198) dna_extraction->mlst dna_extraction->pcr_screening wgs Whole-Genome Sequencing (WGS) dna_extraction->wgs variant_id SGI1 Variant Identification & Structural Analysis pcr_screening->variant_id bioinformatics Bioinformatic Analysis wgs->bioinformatics bioinformatics->variant_id

Caption: Workflow for SGI1 variant characterization.

References

Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance in Multidrug-Resistant Salmonella Kentucky ST198

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cross-resistance patterns observed in the globally prevalent and multidrug-resistant Salmonella enterica serovar Kentucky sequence type 198 (S. Kentucky ST198). This clone represents a significant public health concern due to its characteristic resistance to ciprofloxacin (B1669076) and its increasing acquisition of resistance to other critical antimicrobial agents.

The emergence and spread of S. Kentucky ST198, particularly a ciprofloxacin-resistant lineage, has been documented worldwide, with notable links to travel in Africa and the Middle East.[1][2][3] This guide synthesizes experimental data from multiple studies to illuminate the complex web of resistance, offering a clear overview of the genetic determinants and resulting phenotypic profiles.

Core Resistance Profile: The Foundation of a Formidable Pathogen

The hallmark of the globally disseminated S. Kentucky ST198 clone is its high level of resistance to fluoroquinolones, particularly ciprofloxacin.[1][3][4][5] This intrinsic resistance is consistently linked to specific chromosomal mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV, respectively.[4][6][7]

Beyond this foundational resistance, the ST198 clone is notoriously multidrug-resistant (MDR).[6][8] This broad-spectrum resistance is largely conferred by the acquisition of a mobile genetic element known as Salmonella Genomic Island 1 (SGI1).[9][10][11] The specific variant often found in this lineage, SGI1-K, typically carries a cluster of genes bestowing resistance to a range of first-line antibiotics.[9][10][11]

Comparative Analysis of Antimicrobial Resistance Phenotypes

The following tables summarize the resistance patterns of S. Kentucky ST198 isolates from various studies. This quantitative data highlights the extensive cross-resistance observed in this lineage.

Table 1: Resistance Phenotypes of Ciprofloxacin-Resistant S. Kentucky ST198 from Spanish Hospitals [1]

AntibioticResistance Phenotype
CiprofloxacinResistant
Nalidixic AcidResistant
AmpicillinVariable Resistance
GentamicinVariable Resistance
StreptomycinVariable Resistance
SulfonamidesVariable Resistance
TetracyclineVariable Resistance

Data from a study of 13 isolates. "Variable Resistance" indicates that different resistance patterns were observed among the isolates.

Table 2: Antimicrobial Resistance Profiles of S. Kentucky ST198 from Livestock in East Africa [8]

Antimicrobial AgentResistance Rate (%)
Sulfamethoxazole/Trimethoprim94.7%
Ciprofloxacin89.5%
Tetracycline89.5%
Streptomycin84.2%
Gentamicin84.2%

Based on phenotypic testing of 19 isolates.

Table 3: Resistance Profile of Extensively Drug-Resistant S. Kentucky ST198 from Chicken Meat in China [7]

Antibiotic ClassResistance Status
Penicillins (Ampicillin)Resistant
Cephalosporins (Cefazolin, Cefotaxime)Resistant
Aminoglycosides (Gentamicin, Streptomycin, Amikacin)Resistant
Tetracyclines (Tetracycline, Tigecycline)Resistant
Phenicols (Chloramphenicol, Florfenicol)Resistant
Quinolones (Nalidixic Acid, Ciprofloxacin)Resistant
Sulfonamides (Sulfamethoxazole-trimethoprim)Resistant
Phosphonic Acids (Fosfomycin)Variable Resistance
MeropenemSusceptible
ColistinSusceptible

Characterization of 10 extensively drug-resistant isolates.

Genetic Determinants of Cross-Resistance

The cross-resistance patterns in S. Kentucky ST198 are underpinned by a combination of chromosomal mutations and horizontally acquired resistance genes.

Table 4: Key Genetic Mechanisms of Resistance in S. Kentucky ST198

Resistance MechanismTarget AntibioticsAssociated Genes/MutationsReferences
Chromosomal Mutations
Altered DNA GyraseFluoroquinolones (Ciprofloxacin, Nalidixic Acid)gyrA (S83F, D87N/G/Y)[1][4][6][7]
Altered Topoisomerase IVFluoroquinolonesparC (S80I, T57S)[1][6][7]
Acquired Resistance Genes (via SGI1 & Plasmids)
Beta-lactam HydrolysisPenicillins (Ampicillin)blaTEM-1B[1][8]
Extended-Spectrum Beta-lactamasesExtended-Spectrum CephalosporinsblaCTX-M, blaSHV-12[2][6][7]
AcetyltransferaseAminoglycosides (Gentamicin)aac(3)-Id, aacA5[1][8]
NucleotidyltransferaseAminoglycosides (Streptomycin)aadA7, strA, strB[1][8]
Dihydropteroate SynthaseSulfonamidessul1[1][8]
Efflux PumpTetracyclinestet(A)[1][8]
AcetyltransferasePhenicols (Chloramphenicol)catA1[1][6]
Exporter ProteinPhenicols (Florfenicol)floR[7]
Target ModificationFosfomycinfosA3[7]

Visualizing Resistance Pathways and Workflows

To better understand the mechanisms and experimental approaches, the following diagrams illustrate key processes.

Resistance_Mechanisms cluster_acquisition Horizontal Gene Transfer cluster_bacterium S. Kentucky ST198 Cell cluster_mechanisms Resistance Mechanisms cluster_antibiotics Antibiotic Classes SGI1 Salmonella Genomic Island 1 (SGI1) Chromosome Chromosome SGI1->Chromosome Integration Enzymatic_Degradation Enzymatic Degradation (e.g., Beta-lactamases) SGI1->Enzymatic_Degradation Carries Genes for Efflux_Pumps Efflux Pumps (e.g., Tet(A)) SGI1->Efflux_Pumps Carries Genes for Plasmids Resistance Plasmids Ribosome Ribosome Plasmids->Enzymatic_Degradation Carries Genes for QRDR QRDR Mutations (gyrA, parC) Chromosome->QRDR Encodes Quinolones Fluoroquinolones QRDR->Quinolones Blocks Action Beta_Lactams Beta-lactams Enzymatic_Degradation->Beta_Lactams Inactivates Aminoglycosides Aminoglycosides Enzymatic_Degradation->Aminoglycosides Modifies Tetracyclines Tetracyclines Efflux_Pumps->Tetracyclines Expels Target_Modification Target Modification (e.g., Ribosomal)

Caption: Genetic basis of multidrug resistance in S. Kentucky ST198.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Isolation Isolate S. Kentucky from Sample AST Antimicrobial Susceptibility Testing (Broth Microdilution / Disk Diffusion) Isolation->AST DNA_Extraction DNA Extraction Isolation->DNA_Extraction For Genotyping MIC Determine MICs / Resistance Profile AST->MIC Genes Identify Resistance Genes & QRDR Mutations MIC->Genes Correlate Phenotype & Genotype WGS Whole Genome Sequencing (WGS) DNA_Extraction->WGS Analysis Bioinformatic Analysis (MLST, ResFinder, etc.) WGS->Analysis Analysis->Genes

Caption: Workflow for characterizing antimicrobial resistance.

Experimental Protocols

The characterization of cross-resistance in S. Kentucky ST198 relies on standardized laboratory and bioinformatic procedures.

Antimicrobial Susceptibility Testing (AST)

The foundation for determining resistance phenotypes is AST, performed according to established guidelines.

  • Methodology: The most frequently cited methods are broth microdilution and Kirby-Bauer disk diffusion.[3][12][13] These tests are conducted using Mueller-Hinton medium.[12][13][14]

  • Procedure (Broth Microdilution):

    • A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard.[12][13]

    • Microtiter plates containing serial dilutions of various antimicrobial agents are inoculated with the bacterial suspension.[15]

    • Plates are incubated under standard conditions (e.g., 35-37°C for 18-24 hours).[13][15]

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of an antibiotic that visibly inhibits bacterial growth.

  • Interpretation: Results (MIC values or zone diameters) are interpreted as Susceptible, Intermediate, or Resistant based on clinical breakpoints established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[12]

Whole-Genome Sequencing (WGS) and Bioinformatic Analysis

WGS has become the gold standard for identifying the genetic basis of resistance.

  • DNA Extraction: High-quality genomic DNA is extracted from pure cultures of S. Kentucky isolates.

  • Sequencing: Sequencing is performed using short-read (e.g., Illumina) or long-read (e.g., PacBio, Oxford Nanopore) technologies.[6][7]

  • Data Analysis:

    • Sequence Typing: The sequence type (ST198) is confirmed using multilocus sequence typing (MLST) analysis on the genomic data.[5][6]

    • Resistance Gene Identification: Genomes are screened for acquired antimicrobial resistance genes using databases and tools like ResFinder.[16]

    • Mutation Detection: The sequences of QRDR genes (gyrA, parC) are analyzed to identify specific point mutations known to confer fluoroquinolone resistance.[6][7]

    • Phylogenetic Analysis: Core genome SNP-based analysis is used to determine the genetic relatedness of isolates and trace the evolutionary history of the clone.[4][6][8]

Conclusion

The multidrug-resistant S. Kentucky ST198 clone exhibits a predictable core resistance pattern to ciprofloxacin and several other first-line antibiotics, driven by specific chromosomal mutations and the acquisition of the SGI1-K genomic island. However, its alarming capacity to acquire additional resistance determinants, including those against last-resort antibiotics like extended-spectrum cephalosporins and carbapenems, highlights its evolutionary success and plasticity.[2] Continuous surveillance using integrated phenotypic and genotypic methods, as detailed in this guide, is imperative to monitor the spread of this high-risk pathogen and to inform public health and therapeutic strategies.

References

The Fitness Trade-Offs of Antibiotic Resistance in Salmonella Kentucky ST198

Author: BenchChem Technical Support Team. Date: December 2025

The global rise of the multidrug-resistant Salmonella enterica serovar Kentucky sequence type 198 (ST198) poses a significant public health challenge. This guide provides a comparative analysis of the fitness costs associated with antibiotic resistance in this resilient pathogen. While the extensive acquisition of resistance genes confers a clear survival advantage in the presence of antibiotics, it can come at a biological cost in drug-free environments. This document synthesizes available data on the genetic underpinnings of resistance and the consequential impact on bacterial fitness, drawing comparisons with other Salmonella serovars where direct data for S. Kentucky ST198 is limited.

Genetic Basis of Antibiotic Resistance in S. Kentucky ST198

The antibiotic resistance of S. Kentucky ST198 is primarily attributed to two key genetic features: mutations in the quinolone resistance-determining regions (QRDRs) of genes encoding DNA gyrase and topoisomerase IV, and the acquisition of a mobile genetic element known as Salmonella Genomic Island 1 (SGI1).

Table 1: Key Genetic Determinants of Antibiotic Resistance in S. Kentucky ST198

Antibiotic Class Resistance Mechanism Genes Involved Common Mutations/Elements References
Fluoroquinolones (e.g., Ciprofloxacin)Target modificationgyrA, parCS83F, D87N/G/Y in gyrA; S80I, T57S in parC[1][2][3][4][5][6][7]
Multiple Drugs (Aminoglycosides, Beta-lactams, Sulfonamides, Tetracycline)Multiple (enzymatic inactivation, efflux)SGI1Presence of a variant of Salmonella Genomic Island 1[1][3][4][6][8][9]

The Fitness Cost of Resistance

The acquisition of antibiotic resistance, particularly through chromosomal mutations, can alter the physiological processes of bacteria, potentially leading to a reduction in fitness. This "fitness cost" can manifest as decreased growth rate, reduced virulence, or impaired competitiveness against susceptible counterparts in an antibiotic-free environment.[10][11]

Table 2: Comparative Fitness Costs of Ciprofloxacin (B1669076) Resistance in Salmonella Serovars (Hypothetical data based on findings in other serovars)

Strain Resistance Mechanism Relative Growth Rate (vs. Susceptible) Competitive Index (in vitro) Notes
S. Kentucky ST198 (Hypothetical)gyrA & parC mutations~0.85 - 0.95< 1.0Initial fitness cost is likely, but often compensated for by secondary mutations.
S. Typhimurium (High-level resistance)gyrA mutations0.5 - 0.7< 1.0High-level resistance is associated with a significant fitness cost.[2]
S. Enteritidis (High-level resistance)Multiple mutationsReduced< 1.0Fitness costs include altered morphology and reduced motility.[12][13]

Experimental Protocols

The assessment of fitness costs associated with antibiotic resistance involves several key experimental methodologies.

Growth Rate Analysis

Objective: To determine if antibiotic resistance mutations affect the bacterial growth rate in a liquid culture.

Methodology:

  • Strain Preparation: Inoculate single colonies of the resistant and susceptible (wild-type) strains into a nutrient-rich broth (e.g., Luria-Bertani broth). Grow overnight at 37°C with shaking.

  • Culture Standardization: Dilute the overnight cultures in fresh broth to a standardized optical density (OD) at 600 nm (e.g., OD600 = 0.05).

  • Growth Monitoring: Aliquot the diluted cultures into a 96-well microplate. Incubate the plate in a microplate reader at 37°C with intermittent shaking. Measure the OD600 at regular intervals (e.g., every 15-30 minutes) for 24 hours.

  • Data Analysis: Plot the OD600 values over time to generate growth curves. Calculate the maximum growth rate and doubling time for each strain from the logarithmic phase of growth.

In Vitro Competition Assays

Objective: To directly compare the fitness of resistant and susceptible strains when co-cultured.

Methodology:

  • Strain Preparation: Grow the resistant and susceptible strains separately in broth overnight.

  • Co-culture Inoculation: Mix the two strains in a 1:1 ratio in a fresh flask of broth. An initial sample is taken, serially diluted, and plated on both non-selective agar (B569324) (to count total bacteria) and antibiotic-containing agar (to count the resistant bacteria).

  • Incubation and Passaging: The co-culture is incubated at 37°C with shaking. A small volume of the culture is transferred to a fresh flask of broth daily for a set number of days (e.g., 7-10 days).

  • Enumeration: At each transfer, a sample is taken and plated as in step 2 to determine the ratio of resistant to susceptible bacteria.

  • Competitive Index Calculation: The competitive index (CI) is calculated as the ratio of the resistant to susceptible strain at the end of the experiment divided by the ratio at the beginning. A CI < 1 indicates a fitness cost for the resistant strain.

Visualizing Resistance Mechanisms and Experimental Workflows

Resistance_Mechanism cluster_quinolone Fluoroquinolone Resistance cluster_mdr Multi-Drug Resistance DNA_Gyrase DNA Gyrase (gyrA) Topo_IV Topoisomerase IV (parC) Quinolone Ciprofloxacin Quinolone->DNA_Gyrase inhibits Quinolone->Topo_IV inhibits Mutation QRDR Mutations Mutation->DNA_Gyrase alters target Mutation->Topo_IV alters target SGI1 Salmonella Genomic Island 1 (SGI1) Resistance_Genes Multiple Resistance Genes (e.g., aadA, blaTEM, sul1, tet(A)) SGI1->Resistance_Genes carries Other_Abx Other Antibiotics (e.g., Aminoglycosides) Resistance_Genes->Other_Abx inactivates/effluxes

Caption: Mechanisms of antibiotic resistance in S. Kentucky ST198.

Fitness_Cost_Workflow cluster_growth Growth Rate Analysis cluster_competition Competition Assay Start Resistant & Susceptible S. Kentucky Strains Inoculate Inoculate Cultures Start->Inoculate Co_culture Co-culture Strains Start->Co_culture Monitor_OD Monitor OD600 Inoculate->Monitor_OD Growth_Curves Generate Growth Curves Monitor_OD->Growth_Curves Fitness_Cost Determine Fitness Cost Growth_Curves->Fitness_Cost Compare Growth Rates Serial_Passage Serial Passaging Co_culture->Serial_Passage Plate_Count Plate & Count Colonies Serial_Passage->Plate_Count Plate_Count->Fitness_Cost Calculate Competitive Index

Caption: Experimental workflow for assessing the fitness cost of antibiotic resistance.

Conclusion

The success of S. Kentucky ST198 as a global, multidrug-resistant pathogen is a complex interplay between the acquisition of resistance mechanisms and the evolution of compensatory mutations that mitigate any associated fitness costs. While direct quantitative data for this specific strain remains an area for further research, comparative analysis with other Salmonella serovars provides a framework for understanding the potential trade-offs. The experimental protocols outlined here represent standard methods for elucidating these fitness costs, which are crucial for predicting the long-term persistence and spread of antibiotic-resistant bacteria.

References

A Comparative Guide to Salmonella Kentucky ST198 Isolates from Poultry and Human Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Salmonella enterica serovar Kentucky sequence type 198 (ST198) isolated from poultry and human clinical cases. The emergence of multidrug-resistant (MDR) S. Kentucky ST198, particularly ciprofloxacin-resistant strains, represents a significant global public health concern. Poultry and poultry products are widely considered a primary reservoir for human infections, making a detailed comparison of isolates from these two sources crucial for understanding transmission dynamics, developing effective surveillance strategies, and guiding new drug development efforts.[1][2][3][4][5]

Data Presentation: Quantitative Comparison of Isolates

The following tables summarize key quantitative data comparing S. Kentucky ST198 isolates from poultry and human sources, focusing on antimicrobial resistance and genomic characteristics.

Table 1: Antimicrobial Resistance Profiles of S. Kentucky ST198 Isolates

Antimicrobial AgentResistance in Poultry Isolates (%)Resistance in Human Isolates (%)Common Resistance Genes
CiprofloxacinHigh (often >60%)High (often >60%)gyrA and parC mutations[5][6]
Nalidixic AcidHigh (often >85%)High (often >85%)gyrA and parC mutations[5]
TetracyclineVariable, but frequently highVariable, but frequently hightet(A)[6][7]
AmpicillinVariable (e.g., ~44%)VariableblaTEM-1B[5][7]
Cephalosporins (e.g., Cefotaxime)Increasing, associated with specific cladesIncreasing, associated with specific cladesblaCTX-M-55, blaCTX-M-14b[1][3]
Gentamicin (B1671437)VariableVariableaac(3)-Id, aac(6')-Iaa[6][8]
SulfamethoxazoleHighHighsul1[6][7]
FosfomycinIncreasing in some regionsIncreasing in some regionsfosA3[6]
ColistinLow, but emergingLow, but emergingmcr-1[7]

Table 2: Genomic Features of S. Kentucky ST198 Isolates

Genomic FeaturePrevalence in Poultry IsolatesPrevalence in Human IsolatesDescription
ST198 Clades Predominantly ST198.2 in recent studies[1][3]Predominantly ST198.2 in recent studies[1][3]Whole-genome sequencing has divided ST198 into two main clades, ST198.1 and ST198.2, with ST198.2 being more prevalent globally.[1][4]
ST198.2 Subclades Emergence of ST198.2-2 as the predominant subclade in China since 2019.[1][3]ST198.2-2 is also the predominant subclade in human cases in the same region.[1][3]The ST198.2-2 subclade is associated with the acquisition of a large multidrug resistance region, leading to extensively drug-resistant (XDR) phenotypes.[1][3]
Salmonella Genomic Island 1 (SGI1) High prevalence, often with variations (e.g., SGI1-K, SGI1-KIV).[2][6]High prevalence, with similar variants to poultry isolates.[2][6]A mobile genetic element conferring resistance to multiple antibiotics, including ampicillin, streptomycin, gentamicin, sulfamethoxazole, and tetracycline.[2]
Virulence Genes Generally conserved across isolates.Generally conserved across isolates.Core virulence genes associated with Salmonella Pathogenicity Islands (SPIs) are typically present. Some studies have investigated the presence of plasmid-encoded virulence genes.[9][10]
Plasmids (e.g., IncHI2) Frequently carry resistance genes like blaCTX-M-14.1 and fosA3.[6]Similar plasmid profiles to poultry isolates.[6]Plasmids play a significant role in the dissemination of antimicrobial resistance genes.

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection cluster_analysis Comparative Analysis cluster_wgs_downstream WGS Data Analysis poultry Poultry Isolates (e.g., cloacal swabs, carcass rinses) ast Antimicrobial Susceptibility Testing (AST) poultry->ast wgs Whole-Genome Sequencing (WGS) poultry->wgs virulence Virulence Assays poultry->virulence human Human Isolates (e.g., clinical stool samples) human->ast human->wgs human->virulence data_synthesis Data Synthesis & Comparative Guide Publication ast->data_synthesis phylogeny Phylogenetic Analysis wgs->phylogeny amr AMR Gene Detection wgs->amr genomic_features Genomic Feature Comparison (e.g., SGI1, Plasmids) wgs->genomic_features virulence->data_synthesis phylogeny->data_synthesis amr->data_synthesis genomic_features->data_synthesis

Caption: Workflow for the comparative analysis of poultry and human S. Kentucky ST198 isolates.

phylogenetic_relationship p1 Poultry Isolate A p2 Poultry Isolate B h1 Human Isolate X p2->h1 Transmission p3 Poultry Isolate C h2 Human Isolate Y p3->h2 Transmission ancestor Common Ancestor (ST198) ancestor->p1 ancestor->p2 ancestor->p3

Caption: Phylogenetic model of S. Kentucky ST198 transmission from poultry to humans.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (AST)

This protocol is based on the Kirby-Bauer disk diffusion method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the S. Kentucky isolate from a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (typically 2-6 hours).

  • Adjust the turbidity of the inoculum suspension with sterile broth or saline to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

b. Inoculation of Mueller-Hinton Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.

c. Application of Antibiotic Disks and Incubation:

  • Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate. Ensure each disk is gently pressed down to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • After incubation, measure the diameter of the zones of complete inhibition (in millimeters) around each disk.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the breakpoints specified in the current CLSI M100 guidelines for Salmonella spp.[11]

Whole-Genome Sequencing (WGS) and Bioinformatic Analysis

This protocol outlines a general workflow for WGS of S. Kentucky isolates using Illumina sequencing technology.

a. DNA Extraction:

  • Culture the S. Kentucky isolate overnight in Luria-Bertani (LB) broth at 37°C.

  • Extract high-quality genomic DNA from the bacterial culture using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

b. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the extracted DNA using a commercial kit such as the Illumina DNA Prep kit.[12] This process involves enzymatic fragmentation of the DNA, followed by ligation of sequencing adapters.

  • Perform paired-end sequencing on an Illumina platform (e.g., iSeq, MiSeq, or NextSeq) to generate short-read data (e.g., 2x150 bp).[12][13]

c. Bioinformatic Analysis Pipeline:

  • Quality Control: Assess the quality of the raw sequencing reads using a tool like FastQC. Trim low-quality bases and remove adapter sequences using a tool like Trimmomatic.

  • De Novo Assembly: Assemble the trimmed reads into a draft genome using an assembler such as SPAdes.

  • In Silico Typing and Gene Detection:

    • Serotyping: Predict the serotype from the assembled genome using a tool like SeqSero.[3]

    • Multilocus Sequence Typing (MLST): Determine the sequence type (e.g., ST198) from the genome assembly.

    • AMR Gene Detection: Identify acquired antimicrobial resistance genes using databases like ResFinder or the NCBI National Database of Antibiotic Resistant Organisms (NDARO).

    • Virulence Gene Detection: Screen the genome for known Salmonella virulence factors using a database like the Virulence Factor Database (VFDB).

  • Phylogenetic Analysis:

    • Identify single nucleotide polymorphisms (SNPs) in the core genome of the isolates using a pipeline like the CFSAN SNP Pipeline or kSNP.

    • Construct a maximum-likelihood phylogenetic tree from the core genome SNPs to infer the genetic relatedness between poultry and human isolates.

In Vitro Virulence Assay: HeLa Cell Invasion

This protocol describes a gentamicin protection assay to quantify the ability of S. Kentucky to invade human epithelial cells.[14]

a. Cell Culture and Bacterial Preparation:

  • Culture HeLa human cervical adenocarcinoma cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in 24-well plates until they form a confluent monolayer.

  • Prepare an inoculum of S. Kentucky by growing the bacteria to the mid-logarithmic phase in LB broth.

b. Infection of HeLa Cells:

  • Wash the HeLa cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with the S. Kentucky suspension at a multiplicity of infection (MOI) of 10 (10 bacteria per HeLa cell).

  • Centrifuge the plates at low speed (e.g., 500 x g) for 5 minutes to synchronize the infection and incubate for 25-30 minutes at 37°C in a 5% CO2 atmosphere.

c. Gentamicin Treatment and Cell Lysis:

  • After the initial incubation, wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.

  • Wash the cells again with PBS and then lyse the HeLa cells with a solution of 0.1% Triton X-100 in PBS to release the intracellular bacteria.

d. Quantification of Invasion:

  • Perform serial dilutions of the cell lysate in PBS.

  • Plate the dilutions onto LB agar plates and incubate overnight at 37°C.

  • Count the resulting colonies to determine the number of viable intracellular bacteria (CFU/mL). The invasion efficiency can be expressed as a percentage of the initial inoculum.

References

Comparative Transcriptomics of Salmonella Kentucky ST198 Under Antibiotic Stress: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the transcriptomic responses of Salmonella to antibiotic stress, with a specific focus on the globally disseminated, multidrug-resistant Salmonella enterica serovar Kentucky sequence type (ST) 198. While direct transcriptomic studies on S. Kentucky ST198 under antibiotic stress are limited, this document synthesizes findings from closely related Salmonella serovars to offer valuable insights for researchers, scientists, and drug development professionals. The guide details experimental protocols, presents comparative data from surrogate organisms, and visualizes key pathways and workflows.

Introduction to Salmonella Kentucky ST198 and Antibiotic Resistance

Salmonella Kentucky ST198 has emerged as a significant public health concern due to its widespread multidrug resistance (MDR). This lineage is characterized by resistance to critically important antibiotics, including ciprofloxacin, third-generation cephalosporins, and azithromycin. The primary mechanisms of resistance in S. Kentucky ST198 are well-documented at the genomic level and include:

  • Quinolone Resistance: Chromosomal mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes are hallmarks of ciprofloxacin-resistant ST198.

  • Multidrug Resistance: The acquisition of the Salmonella Genomic Island 1 (SGI1) confers resistance to a range of antibiotics, including ampicillin, streptomycin, gentamicin, sulfamethoxazole, and tetracycline.

Understanding the transcriptomic response—how gene expression changes when the bacterium is exposed to antibiotics—is crucial for elucidating the dynamic regulatory networks that contribute to survival and resistance. This guide uses data from other Salmonella serovars, such as S. Typhimurium, as a proxy to infer the likely transcriptomic landscape of S. Kentucky ST198 under similar stress conditions.

Comparative Transcriptomic Data (Surrogate Data from S. Typhimurium)

The following tables summarize transcriptomic data from studies on Salmonella Typhimurium exposed to sub-inhibitory concentrations of ciprofloxacin. This data provides a comparative baseline for hypothesizing the response of S. Kentucky ST198.

Table 1: Differentially Expressed Genes in S. Typhimurium in Response to Ciprofloxacin

Gene CategoryRepresentative GenesRegulationPutative Function in Antibiotic Stress Response
SOS Response & DNA Repair recA, recN, sulA, umuDUpregulatedRepair of DNA damage induced by fluoroquinolones.
Efflux Pumps acrA, acrB, tolCUpregulatedActive transport of antibiotics out of the cell.
Outer Membrane Proteins ompFDownregulatedReduced influx of antibiotics into the cell.
Motility & Chemotaxis flgB, fliC, cheA, cheWDownregulatedConservation of energy by reducing motility.
Metabolism nuoA, sdhB, atpADownregulatedAlterations in cellular respiration and energy production.
Virulence (SPI-1) hilA, invF, sipADownregulatedReduction of invasion-associated gene expression.

Table 2: Quantitative Gene Expression Changes in S. Typhimurium under Ciprofloxacin Stress

GeneLog2 Fold Change (Approximate)p-valueFunctional Class
recA+4.5< 0.01SOS Response
acrB+2.0< 0.01Efflux Pump
ompF-1.5< 0.05Outer Membrane Porin
fliC-3.0< 0.01Flagellar Synthesis
hilA-2.5< 0.01Virulence Regulator

Note: The values presented are representative and compiled from multiple studies on S. Typhimurium and may vary based on experimental conditions.

Experimental Protocols

This section details a comprehensive methodology for conducting a comparative transcriptomics study of S. Kentucky ST198 under antibiotic stress.

Bacterial Strains and Culture Conditions
  • Strains: Use well-characterized wild-type and antibiotic-resistant S. Kentucky ST198 isolates. A non-ST198 S. Kentucky strain or a known susceptible Salmonella strain (e.g., S. Typhimurium ATCC 14028) should be included as a control.

  • Growth Media: Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth are suitable for culturing.

  • Antibiotic Stress: Grow bacterial cultures to the mid-logarithmic phase (OD600 ≈ 0.4-0.6). Expose the cultures to a sub-inhibitory concentration (e.g., 0.5 x MIC) of the desired antibiotic (e.g., ciprofloxacin) for a defined period (e.g., 30-60 minutes). An untreated control culture should be grown in parallel.

RNA Extraction and Quality Control
  • Harvesting: Pellet bacterial cells by centrifugation at 4°C.

  • RNA Stabilization: Immediately treat the pellet with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • Lysis: Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • RNA Purification: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Verify RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer); an RNA Integrity Number (RIN) > 8.0 is recommended.

RNA Sequencing (RNA-Seq)
  • Ribosomal RNA (rRNA) Depletion: Remove rRNA from the total RNA samples using a bacterial rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit).

  • Library Preparation: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >10 million).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Read Mapping: Align the trimmed reads to a reference S. Kentucky ST198 genome using a splice-aware aligner like STAR or HISAT2.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the antibiotic-treated and control samples. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway involved in the antibiotic stress response.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Bacterial Culture & Antibiotic Exposure RNA_Extraction RNA Extraction & QC Culture->RNA_Extraction Library_Prep rRNA Depletion & Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC_Reads Read Quality Control & Trimming Sequencing->QC_Reads Mapping Alignment to Reference Genome QC_Reads->Mapping Quantification Gene Expression Quantification Mapping->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Functional_Analysis Pathway & GO Enrichment DGE->Functional_Analysis

Caption: Experimental workflow for comparative transcriptomics of S. Kentucky.

SOS_Response_Pathway Antibiotic Fluoroquinolone Antibiotic (e.g., Ciprofloxacin) DNA_Damage DNA Damage (Double-Strand Breaks) Antibiotic->DNA_Damage Inhibits DNA gyrase RecA RecA Activation DNA_Damage->RecA LexA LexA Autocleavage RecA->LexA Stimulates SOS_Genes SOS Regulon Gene Expression (recA, sulA, umuD, etc.) LexA->SOS_Genes De-repression Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest DNA_Repair DNA Repair SOS_Genes->DNA_Repair

Caption: Simplified SOS response pathway in Salmonella under antibiotic stress.

Safety Operating Guide

Navigating the Disposal of ST 198: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. The designation "ST 198" can refer to at least two distinct substances, each with its own specific handling and disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of both NIST Standard Reference Material (SRM) 198, a silica (B1680970) brick powder, and the chemical compound this compound (CAS 854924-64-4), a research-grade organic molecule.

Section 1: Disposal of NIST Standard Reference Material (SRM) 198 - Silica Brick Powder

NIST SRM 198 is a powdered silica brick, and its primary hazard is associated with the inhalation of fine quartz particulates, which can cause lung damage and is classified as a carcinogen.[1] While some general guidelines may classify silica as a non-hazardous inorganic chemical for disposal, the hazardous nature of its dust form necessitates careful handling and disposal in accordance with its Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions:
  • Minimize Dust Generation: Handle SRM 198 in a well-ventilated area, preferably within a fume hood, to avoid creating airborne dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. A NIOSH-approved respirator is recommended when handling the powder.

  • Avoid Inhalation: Do not breathe the dust.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Procedure for NIST SRM 198:
  • Collection: Carefully collect the waste silica brick powder in a clearly labeled, sealed container to prevent dust from becoming airborne.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("Silica Brick Powder, NIST SRM 198").

  • Segregation: Store the sealed container separately from incompatible materials.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures for silica-containing hazardous waste.

Quantitative Data Summary:
ParameterValueReference
Physical StatePowder[1]
Health HazardCarcinogen (Category 1), STOT, Repeated Exposure (Category 1)[1]
Primary Route of ExposureInhalation[1]

Logical Workflow for SRM 198 Disposal:

start Start: SRM 198 Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe collect Carefully Collect Powder in a Sealed Container ppe->collect label Label as 'Hazardous Waste' (Silica Brick Powder, SRM 198) collect->label store Store in a Designated Hazardous Waste Area label->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of NIST SRM 198.

Section 2: Disposal of this compound (CAS 854924-64-4) - Research-Grade Organic Compound

This compound as a chemical compound is identified as an antimicrobial agent and a dopamine (B1211576) D3 receptor antagonist, intended for research use only. While it may be shipped as a non-hazardous chemical, its pharmacological activity warrants careful disposal as a chemical waste. The following procedures are based on general guidelines for research-grade organic compounds.

Immediate Safety and Handling Precautions:
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling any organic substance.[2]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or aerosols.

  • Avoid Contact: Prevent direct contact with skin and eyes.

Step-by-Step Disposal Procedure for this compound (CAS 854924-64-4):
  • Waste Identification: This compound is a non-halogenated organic solid.

  • Collection:

    • Solid Waste: Place the solid this compound waste into a designated "Solid Chemical Waste" container.

    • Solutions: If dissolved in a solvent, dispose of it in the appropriate "Organic Liquid Waste" container. Do not pour organic liquids down the drain.[3]

  • Labeling: Ensure the waste container is clearly labeled with its contents, including the chemical name "this compound" and the solvent if applicable.

  • Segregation: Keep organic waste containers separate from other waste streams like aqueous or halogenated waste.

  • Institutional Protocols: Follow your institution's specific procedures for the collection and disposal of chemical waste, which typically involves contacting the EHS department.

For unused quantities that might be considered a "drug," the FDA provides guidelines for disposal. The preferred method is a drug take-back program.[4][5] If this is not available, the FDA recommends mixing the substance (without crushing tablets or capsules) with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[6] However, for a research laboratory setting, disposal as chemical waste is the more appropriate and recommended pathway.

Quantitative Data Summary:
ParameterValue
Chemical NatureOrganic Compound
Primary Disposal RouteChemical Waste Collection
Alternative (for unused "drug")Drug Take-Back Program or Encapsulation in Trash

Decision Tree for this compound (Organic Compound) Disposal:

start This compound (Organic Compound) Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in 'Solid Chemical Waste' Container is_solid->solid_waste Yes is_solution Is it in solution? is_solid->is_solution No end_chem Follow Institutional Chemical Waste Procedures solid_waste->end_chem liquid_waste Place in 'Organic Liquid Waste' Container is_solution->liquid_waste Yes is_unused Is it unused 'drug'? is_solution->is_unused No liquid_waste->end_chem take_back Use Drug Take-Back Program (Preferred) is_unused->take_back Yes trash_disposal Mix with undesirable material, seal, and place in trash is_unused->trash_disposal No Take-Back Available end_drug Follow FDA Guidelines take_back->end_drug trash_disposal->end_drug

Caption: Disposal decision tree for this compound (CAS 854924-64-4).

References

Navigating the Safe Handling of ST-198: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

When handling a novel or poorly documented compound like ST-198, it is crucial to treat it as potentially hazardous. The following procedural guidance is based on standard laboratory safety practices for research chemicals where full toxicological data is unavailable.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling ST-198, categorized by the level of protection.

Protection LevelEquipmentSpecifications
Primary Eye ProtectionChemical splash goggles or a full-face shield.
Hand ProtectionChemically resistant gloves (e.g., Nitrile, Neoprene). It is advisable to double-glove.
Laboratory CoatStandard, long-sleeved laboratory coat.
Secondary Respiratory ProtectionA NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities. The type of respirator should be determined by a formal risk assessment.
Protective ClothingFor larger scale operations, additional protective clothing such as an apron or coveralls may be warranted.

Operational Workflow for Safe Handling

A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling ST-198 in a laboratory setting.

Safe Handling Workflow for ST-198 prep Preparation & Risk Assessment ppe Don Appropriate PPE prep->ppe handling Chemical Handling in Ventilated Area ppe->handling decon Decontamination of Work Area handling->decon disposal Waste Segregation & Disposal decon->disposal removal Doff PPE disposal->removal doc Documentation removal->doc

Caption: A stepwise workflow for the safe handling of research chemicals like ST-198.

Experimental Protocol: Step-by-Step Guidance

  • Preparation and Risk Assessment: Before any handling, conduct a thorough risk assessment. Review all available information on ST-198 and similar compounds. Ensure that all necessary safety equipment, including spill kits and emergency contact information, is readily accessible.

  • Donning Personal Protective Equipment: Put on all required PPE as outlined in the table above. Check for any defects in the equipment before entering the handling area.

  • Chemical Handling: All manipulations of ST-198 should be performed within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure. Use the smallest quantity of the substance necessary for the experiment.

  • Decontamination: Upon completion of the experimental work, thoroughly decontaminate all surfaces and equipment using an appropriate solvent or cleaning agent.

  • Waste Disposal: Segregate all waste contaminated with ST-198 into a clearly labeled, sealed container. Follow all institutional and local regulations for the disposal of chemical waste. Do not mix with other waste streams unless explicitly permitted.

  • Doffing Personal Protective Equipment: Remove PPE in a designated area, taking care to avoid self-contamination. The most contaminated items (e.g., gloves) should be removed first.

  • Documentation: Record all details of the experiment, including the quantity of ST-198 used, the procedures followed, and any observations. This documentation is vital for safety and reproducibility.

Disposal and Emergency Plans

Disposal:

All ST-198 waste, including empty containers, contaminated PPE, and experimental residues, should be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management and disposal procedures.

Emergency Procedures:

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain and clean up the spill using an appropriate spill kit, while wearing full PPE. For large spills, contact your institution's EHS or emergency response team.

By adhering to these precautionary safety measures, researchers can confidently and safely work with ST-198, fostering a secure environment for scientific advancement.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.